1-Phenylpropane-1,3-diol
Description
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Properties
IUPAC Name |
1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341285 | |
| Record name | 1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-49-1 | |
| Record name | 1-Phenyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Understanding the Utility of a Versatile Diol
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpropane-1,3-diol
This compound is more than a simple C9H12O2 molecule; it represents a cornerstone chiral building block in modern organic synthesis.[1] Its structure, featuring both a primary and a secondary alcohol functional group, with the latter at a benzylic position, imparts a unique combination of reactivity and stereochemical potential. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's properties. We will move beyond simple data recitation to explore the causality behind its behavior, providing field-proven insights into its synthesis, characterization, and application.
Core Physicochemical and Stereochemical Properties
The physical properties of this compound dictate its handling, purification, and reaction conditions. As a diol, it exhibits significant polarity, influencing its solubility. The presence of a chiral center at the C1 position means it exists as two enantiomers, (R)- and (S)-1-phenylpropane-1,3-diol, whose separation or stereoselective synthesis is often a primary objective for applications in drug development.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| CAS Number | 4850-49-1 (racemic) | [2] |
| 103548-16-9 ((R)-enantiomer) | [5] | |
| 96854-34-1 ((S)-enantiomer) | [3] | |
| Appearance | White crystalline solid | [5] |
| Melting Point | 62-66 °C ((R)-enantiomer) | [5][6] |
| Boiling Point | 175 °C @ 11 Torr | |
| Density | ~1.12 g/cm³ | [1] |
| XLogP3-AA | 0.7 | [2][3] |
| Topological Polar Surface Area | 40.5 Ų | [2][3][4] |
The XLogP3 value indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents and limited solubility in water. The polar surface area, contributed by the two hydroxyl groups, facilitates hydrogen bonding, which is responsible for its solid state at room temperature and its relatively high boiling point.
Spectroscopic Fingerprinting: A Self-Validating System for Identification
Accurate characterization is the bedrock of chemical research. The following spectroscopic data provide a robust fingerprint for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The aromatic protons of the phenyl group typically appear as a complex multiplet between 7.20 and 7.40 ppm. The benzylic proton (H1) is diagnostic, appearing as a triplet or doublet of doublets around 4.90 ppm. The methylene protons at the C2 position are diastereotopic and present as a multiplet near 1.95 ppm. The terminal methylene protons (H3) adjacent to the primary alcohol appear as a multiplet around 3.80 ppm. The hydroxyl protons are typically observed as broad singlets whose chemical shift is concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum shows nine distinct signals for the racemic mixture. Key resonances include the benzylic carbon (C1) at approximately 75 ppm, the primary alcohol carbon (C3) around 61 ppm, and the central methylene carbon (C2) near 41 ppm. The aromatic carbons resonate in the typical 125-143 ppm range.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups. The spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded diol. Other key signals include C-H stretches from the aromatic ring (3000-3100 cm⁻¹) and the aliphatic backbone (2850-2950 cm⁻¹), aromatic C=C bending vibrations around 1450-1600 cm⁻¹, and a strong C-O stretching band in the 1050-1150 cm⁻¹ region.[4][6]
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 152. A prominent fragment often corresponds to the loss of water (M-H₂O) at m/z = 134. The most characteristic fragmentation is the benzylic cleavage, resulting in a stable ion at m/z = 107 (C₆H₅CHOH⁺), which is often the base peak.[3][4]
Caption: Workflow for Synthesis and Characterization.
Synthesis and Reactivity: A Chemist's Perspective
The true value of this compound lies in its synthesis and subsequent chemical transformations. Its preparation is a common topic in asymmetric synthesis.
Enantioselective Synthesis
The development of methods for producing enantiomerically pure alcohols is of great interest.[7] A highly efficient and practical route to chiral 1,3-diols involves the asymmetric hydrogenation of β-keto esters using ruthenium-diphosphine catalysts (e.g., Ru-BINAP). The resulting β-hydroxy ester is then reduced to the desired 1,3-diol with a reducing agent like lithium aluminum hydride (LiAlH₄).[7] This method provides excellent enantioselectivity (up to 99% ee) and is scalable.[7]
Other notable synthetic approaches include:
-
Biocatalysis: The use of lyase and alcohol dehydrogenase enzymes can produce all four stereoisomers of related diols from simple starting materials like benzaldehyde and acetaldehyde, highlighting a green chemistry approach.[8]
-
Malonic Ester Reduction: Diethyl phenylmalonate can be reduced with a strong hydride agent like LiAlH₄ to yield the diol.[9]
Caption: Asymmetric Synthesis via Hydrogenation.
Protocol: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate
This protocol exemplifies a self-validating system for producing the chiral diol.
-
System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (3 equivalents) at 0 °C (ice bath). The causality here is critical: LiAlH₄ is highly reactive and exothermic with protic sources; slow addition at low temperature controls the reaction rate and ensures safety.
-
Substrate Introduction: A solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the stirred slurry of LiAlH₄ at 0 °C. Maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-3 hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling back to 0 °C and slowly adding water, followed by a 15% NaOH solution and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts into a filterable solid.
-
Extraction & Purification: The resulting slurry is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (R)-1-phenylpropane-1,3-diol.
Chemical Reactivity
The differential reactivity of the primary and secondary alcohols can be exploited for selective transformations. The primary alcohol is less sterically hindered and generally more nucleophilic, allowing for selective esterification or etherification under carefully controlled conditions. The benzylic secondary alcohol is prone to oxidation and can also be a leaving group in substitution or elimination reactions after activation (e.g., tosylation).
Applications in Drug Development and Research
This compound is primarily valued as an intermediate.[10] Its enantiopure forms are critical for constructing complex chiral molecules. For example, it serves as a precursor to compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a valuable chiral amine.[11] Furthermore, it has been identified as a known impurity in the synthesis of certain active pharmaceutical ingredients, such as Dapoxetine, making its characterization essential for quality control in the pharmaceutical industry.[4] The diol scaffold is also a starting point for designing novel bioactive compounds, including potential cytotoxic agents for cancer research.[12]
References
- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem. [Link]
- (R)-PHENYL-1,3-PROPANEDIOL. ChemBK. [Link]
- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537. PubChem. [Link]
- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120. PubChem. [Link]
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGEN
- 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [Link]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
- 1,2-Diphenylpropane-1,3-diol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- (1R,2S)-1-Phenylpropane-1,2-diol. PubChem. [Link]
- Figure S6. IR spectrum of 1-phenyl-1-propanone (1a).
- 1,2-Propanediol, 1-phenyl-. NIST WebBook. [Link]
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. [Link]
- WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
- Does 1, 3 diphenyl propan-1, 3-dione show a haloform reaction?. Quora. [Link]
- Progress in 1,3-propanediol biosynthesis. PubMed Central (PMC). [Link]
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1-Phenylpropane-1,3-diol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-Phenylpropane-1,3-diol
This guide provides a comprehensive, methodology-driven approach to the structural confirmation of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple listing of techniques to offer a logical, self-validating workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each analytical step builds upon the last to create an unassailable body of evidence for the target molecular structure.
Introduction: The Analytical Imperative
In synthetic and medicinal chemistry, the unambiguous confirmation of a molecule's structure is paramount. This compound (C₉H₁₂O₂), a chiral diol, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring a phenyl ring, a benzylic alcohol, and a primary alcohol connected by a propane backbone, presents a clear and instructive case for the application of modern spectroscopic methods. This document outlines the integrated analytical workflow used to verify its identity, moving from foundational molecular formula determination to the fine details of atomic connectivity.
Part 1: Foundational Analysis - Molecular Formula and Mass Verification
The first objective is to determine the molecular formula and verify the molecular weight of the analyte. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and deduce its elemental composition.
Methodology: Electrospray Ionization - Time of Flight (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode. Protonation ([M+H]⁺) is expected due to the presence of hydroxyl groups.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.
Expected Results & Interpretation:
The molecular formula of this compound is C₉H₁₂O₂.[2] The expected exact mass for the protonated molecule [M+H]⁺ (C₉H₁₃O₂⁺) is 153.0910. The HRMS analysis should yield a measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition.
Trustworthiness Check: The high resolution of the TOF analyzer allows for mass measurements with sufficient accuracy to distinguish between different elemental formulas that might have the same nominal mass. For instance, C₉H₁₂O₂ can be clearly distinguished from a potential isomer like C₁₀H₁₆O, which has a significantly different exact mass.
Part 2: Functional Group Identification - Infrared (IR) Spectroscopy
With the molecular formula established, the next step is to identify the key functional groups present. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for this purpose.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the neat sample (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data & Interpretation:
The IR spectrum provides direct evidence for the hydroxyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3320 (broad) | Strong | O-H stretch (from the two alcohol groups)[3] |
| ~3020 | Medium-Weak | Aromatic C-H stretch[3] |
| ~2935 | Medium | Aliphatic C-H stretch (from CH and CH₂ groups)[3] |
| ~1595, ~1490, ~1450 | Medium-Weak | Aromatic C=C ring stretches[3] |
| ~1050-1150 | Strong | C-O stretch (from primary and secondary alcohols) |
Scientist's Note: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the diol molecules, providing strong evidence for the presence of the hydroxyl groups.
Part 3: The Proton Framework - ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Expected Data & Interpretation:
The proposed structure of this compound has five distinct proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.40 - 7.20 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~4.90 | Triplet of Doublets (td) or Multiplet | 1H | H -1 | Benzylic proton, deshielded by both the phenyl ring and the hydroxyl group. Coupled to H-2. |
| ~3.85 | Multiplet | 2H | H -3 | Methylene protons adjacent to the primary hydroxyl group. Coupled to H-2. |
| ~2.00 | Multiplet | 2H | H -2 | Methylene protons coupled to both H-1 and H-3. |
| Variable (broad) | Singlet | 2H | OH | Chemical shift is concentration-dependent; may not be observed or may be very broad. |
Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The data presented is a representative expectation based on literature values.[3]
Part 4: The Carbon Backbone - ¹³C{¹H} NMR Spectroscopy
Complementing the ¹H NMR, the proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
Experimental Protocol: ¹³C{¹H} NMR
-
Sample & Instrument: Use the same sample and spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Expected Data & Interpretation:
The structure has 7 unique carbon environments (three of the aromatic carbons are chemically equivalent due to symmetry).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142-144 | C -ipso | Quaternary aromatic carbon attached to the propane chain. |
| ~128-129 | C -ortho/meta | Aromatic CH carbons. |
| ~126-127 | C -para | Aromatic CH carbon. |
| ~72-74 | C -1 | Carbon bearing the benzylic alcohol, deshielded by the oxygen and phenyl group. |
| ~60-62 | C -3 | Carbon bearing the primary alcohol. |
| ~40-42 | C -2 | Aliphatic methylene carbon. |
Part 5: Assembling the Pieces - 2D NMR and the Final Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive connections to assemble the structure.
Workflow & Interpretation:
-
COSY (¹H-¹H Correlation): This experiment shows which protons are coupled to each other. For this compound, we expect to see a cross-peak connecting the H-1 signal (~4.90 ppm) with the H-2 signal (~2.00 ppm), and another cross-peak connecting the H-2 signal with the H-3 signal (~3.85 ppm). This confirms the -CH(OH)-CH₂-CH₂(OH) spin system.
-
HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the carbon signals based on the already-assigned proton signals. For example, the proton at ~4.90 ppm (H-1) will show a correlation to the carbon at ~73 ppm (C-1).
The combination of these techniques provides an interlocking web of evidence that confirms the atomic connectivity of the entire molecule.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of experiments, where each step provides crucial information that informs the next, leading to a conclusive structural assignment.
Caption: Overall workflow for the structure elucidation of this compound.
Visualizing Connectivity: The COSY Correlation
The COSY experiment is critical for establishing the propane backbone connectivity. The expected correlations are visualized below.
Caption: Key proton-proton couplings for this compound expected in a COSY spectrum.
Conclusion
The structural elucidation of this compound is a systematic process where orthogonal analytical techniques provide converging lines of evidence. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of hydroxyl and aromatic groups. 1D NMR (¹H and ¹³C) provides the fundamental framework of proton and carbon environments. Finally, 2D NMR experiments like COSY and HSQC act as the definitive proof, connecting the individual atoms to reveal the complete and unambiguous molecular structure. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.
References
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol. National Center for Biotechnology Information.
- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol. National Center for Biotechnology Information.
- PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol. National Center for Biotechnology Information.
- Ben-Aoun, T., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. [Research Paper]. Retrieved from a research paper providing spectroscopic data.
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An In-depth Technical Guide to 1-Phenylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-phenylpropane-1,3-diol, a versatile chiral building block with significant applications in the pharmaceutical and fragrance industries. We will delve into its chemical and physical properties, established synthesis protocols, and analytical characterization methods, with a focus on the scientific principles that underpin these techniques.
Core Identification and Properties
This compound is a colorless solid with a sweet, floral odor.[1] Its chemical structure consists of a phenyl group and two hydroxyl groups attached to a propane chain. This diol exists as a racemate and as individual enantiomers, each with distinct CAS numbers. The stereochemistry of this compound is crucial for its application in asymmetric synthesis, where it serves as a valuable chiral precursor for the production of enantiomerically pure pharmaceuticals and natural products.[1]
Chemical Abstract Service (CAS) Numbers:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4][5][6][7][9] |
| Molecular Weight | 152.19 g/mol | [1][2][3][6][7][9] |
| Appearance | Colorless to light yellow liquid or colorless solid | [1][2] |
| Melting Point | 61-66 °C | [2][5][8] |
| Boiling Point | 175 °C at 11 Torr | [1][2] |
| Density | 1.1198 g/cm³ at 15 °C | [1][2] |
| Solubility | Information not explicitly available in search results. | |
| pKa | 13.95 ± 0.20 (Predicted) | [2] |
| LogP | 1.10240 | [1] |
Synthesis of this compound
The synthesis of this compound, particularly in its enantiomerically pure forms, is a topic of significant interest. Asymmetric hydrogenation of β-keto esters is a highly efficient method for producing chiral 1,3-diols.[10]
Asymmetric Synthesis of (R)-1-Phenylpropane-1,3-diol
This protocol outlines a general and efficient method for the asymmetric synthesis of chiral 1,3-diols, adapted from a procedure involving the asymmetric hydrogenation of a β-keto ester followed by reduction.[10]
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of (R)-1-phenylpropane-1,3-diol.
Detailed Protocol:
Step 1: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate
-
Catalyst Preparation: A suitable chiral ruthenium-diphosphine catalyst, such as one derived from (R)-BINAP, is utilized. These catalysts are known for their high enantioselectivity in the hydrogenation of functionalized ketones.[10]
-
Reaction Setup: In a reaction vessel, dissolve ethyl 3-oxo-3-phenylpropanoate in methanol.[10]
-
Hydrogenation: Add the chiral ruthenium catalyst (e.g., 2 mol%) to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product, ethyl (R)-3-hydroxy-3-phenylpropanoate, can be purified by column chromatography.
Step 2: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate
-
Reaction Setup: In a flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) and cool the mixture to 0 °C.[10]
-
Addition of Ester: Slowly add a solution of ethyl (R)-3-hydroxy-3-phenylpropanoate in dry THF to the LiAlH₄ suspension.
-
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for a few hours.[10] Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water.
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The final product, (R)-1-phenylpropane-1,3-diol, can be purified by column chromatography.[10]
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.
Spectroscopic Methods
While specific spectra are not provided in the search results, the following techniques are standard for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methine proton adjacent to the phenyl group and one hydroxyl group, and the methylene protons of the propane chain.
-
¹³C NMR would display distinct peaks for the carbon atoms in the phenyl ring and the propane backbone.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.[10]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (152.19 g/mol ).[1][2][3][6][7][9]
Chromatographic Methods
-
Gas Chromatography (GC): GC is a valuable tool for assessing the purity of this compound and for determining the enantiomeric excess of chiral samples when using a chiral stationary phase.[5][10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also employed to separate and quantify the enantiomers of this compound, providing accurate measurements of enantiomeric excess.[10]
Safety and Handling
This compound is considered a hazardous substance.[11] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
Hazard Identification:
-
Skin and Eye Irritation: May cause skin and eye irritation.[12][13]
-
Respiratory Irritation: May cause respiratory irritation.[12][13]
-
Ingestion: Accidental ingestion may be harmful.[11]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12][13]
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.
Applications
This compound and its enantiomers are valuable intermediates in organic synthesis.
-
Chiral Building Blocks: They are crucial starting materials for the synthesis of enantiomerically pure pharmaceuticals and natural products.[1]
-
Fragrance Industry: This compound is also utilized in the synthesis of fragrances.[1]
-
Fine Chemicals: It serves as an intermediate in the production of various fine chemicals.[14]
Conclusion
This compound is a key chemical entity with significant utility in specialized fields of chemistry. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development. The methodologies outlined in this guide provide a foundation for scientists and professionals working with this versatile compound.
References
- Matrix Fine Chemicals. (n.d.). This compound | CAS 103548-16-9.
- Ben-imram, R., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.
- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol.
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
- DrugBank. (n.d.). 1-Phenyl-1,3-Propanediol.
- PharmaCompass. (n.d.). 1-Phenyl-1,3-Propanediol.
- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.
- ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1.
- ResearchGate. (n.d.). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
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1-Phenylpropane-1,3-diol molecular weight
An In-Depth Technical Guide to 1-Phenylpropane-1,3-diol: Properties, Synthesis, and Characterization
Introduction
This compound is a diol of significant interest in synthetic organic chemistry. Its structure, featuring a phenyl group and two hydroxyl groups at positions 1 and 3, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1] The presence of a stereocenter at the C1 position means the molecule can exist as (R) and (S) enantiomers, the specific stereochemistry of which is often crucial for the biological activity of its derivatives.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, detail a reliable synthetic protocol, outline robust characterization methods, and discuss its primary applications, grounding all claims in authoritative data.
Physicochemical and Structural Properties
The foundational step in working with any chemical compound is to understand its core properties. This compound is a colorless solid at room temperature.[1] Its key identifiers and physical properties are summarized below.
Core Data Summary
A compilation of essential data for this compound is presented in Table 1. This information is critical for calculating molar equivalents in reactions, predicting solubility, and determining appropriate analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2][3][4][5] |
| Exact Mass | 152.083729621 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 4850-49-1 (for the racemate) | [1][3] |
| Boiling Point | 175 °C (at 11 Torr) | [1] |
| Melting Point | 62-66 °C (for the (R)-enantiomer) | [6] |
| Topological Polar Surface Area | 40.5 Ų | [2][3] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Hydrogen Bond Acceptors | 2 | [2][3] |
Chemical Structure
The molecular structure dictates the compound's reactivity and spectral characteristics. The chiral center at C1, bonded to the phenyl ring and a hydroxyl group, is the key feature for its application in asymmetric synthesis.
Caption: Chemical structure of this compound.
Synthesis and Purification
A common and reliable method for synthesizing this compound involves the reduction of a suitable precursor, such as diethyl phenylmalonate.[7] This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.
Synthesis Workflow: Reduction of Diethyl Phenylmalonate
The core of this synthesis is the reduction of both ester groups of the malonate to primary alcohols. This requires a powerful reducing agent.
Expertise & Causality: The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate and critical. Milder reagents, such as sodium borohydride (NaBH₄), are generally incapable of reducing esters. LiAlH₄ is a potent source of hydride ions (H⁻), which readily attack the electrophilic carbonyl carbons of the esters, leading to their complete reduction to the corresponding diol. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent and exothermic reaction of LiAlH₄ with water.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diethyl phenylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium sodium tartrate tetrahydrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a slurry of LiAlH₄ (2.2 eq.) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Ester: Diethyl phenylmalonate (1.0 eq.) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt until the gray precipitate turns into a white, granular solid and gas evolution ceases. This step is highly exothermic and must be done with extreme caution.
-
Extraction: The resulting mixture is filtered, and the solid is washed thoroughly with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the final product meets the required specifications.
Caption: Logical workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include: a multiplet for the aromatic protons (5H), a triplet or multiplet for the benzylic proton (1H, CH-OH), a multiplet for the central methylene protons (2H), a triplet for the terminal methylene protons (2H, CH₂-OH), and broad singlets for the two hydroxyl protons (2H), which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. For this compound, nine distinct signals are expected, corresponding to the phenyl carbons and the three aliphatic carbons.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular weight, of the compound.
-
Electron Ionization (EI-MS): Under EI-MS conditions, the molecular ion peak [M]⁺ should be observed at an m/z ratio corresponding to the molecular weight (152.19). Common fragmentation patterns include the loss of water (m/z 134) and cleavage of the C-C bonds in the propane chain.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 152.0837), which should match the calculated exact mass for C₉H₁₂O₂.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by:
-
A strong, broad absorption band in the region of 3600-3200 cm⁻¹ , which is indicative of the O-H stretching vibration of the alcohol groups.
-
Sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching.
-
Absorptions in the 3000-2850 cm⁻¹ region due to aliphatic C-H stretching.
-
Aromatic C=C stretching peaks around 1600 cm⁻¹ and 1450 cm⁻¹ .
Applications and Safety
Core Applications
The primary utility of this compound lies in its role as a versatile chiral intermediate.[1]
-
Pharmaceutical Synthesis: Enantiomerically pure forms, such as (R)- or (S)-1-phenylpropane-1,3-diol, are used as starting materials for synthesizing active pharmaceutical ingredients (APIs) where specific stereochemistry is required for efficacy and to minimize side effects.
-
Fragrance Industry: Its derivatives can be used in the formulation of fragrances and perfumes.[1]
Safety and Handling
According to safety data sheets, this compound and its derivatives may cause skin and serious eye irritation.[8]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of fundamental importance in synthetic chemistry. A thorough understanding of its properties, combined with robust and validated protocols for its synthesis and characterization, is essential for its effective use. The methodologies and data presented in this guide provide researchers and developers with the critical information needed to confidently incorporate this valuable building block into their synthetic programs.
References
- PharmaCompass. (n.d.). 1-Phenyl-1 3-Propanediol | Drug Information, Uses, Side Effects, Chemistry.
- National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem.
- National Center for Biotechnology Information. (n.d.). (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537. PubChem.
- PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.
Sources
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- 4. (R)-1-Phenyl-1,3-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylpropane-1,3-diol
Introduction
1-Phenylpropane-1,3-diol is a vicinal diol of significant interest in synthetic organic chemistry and drug development due to its versatile chemical structure. The presence of a phenyl group and two hydroxyl groups on a propane backbone allows for a variety of chemical transformations and potential biological activities. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides a detailed analysis of the key spectroscopic data for this compound, offering a foundational dataset for its identification, purity assessment, and structural elucidation.
This document will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a holistic understanding of the molecule's spectroscopic signature.
Molecular Structure
The structural formula of this compound is C₉H₁₂O₂.[1] The molecule contains a chiral center at the carbon atom bearing the phenyl and one of the hydroxyl groups (C1).
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.
¹³C NMR Spectral Data and Interpretation
| Signal (δ, ppm) | Assignment |
| ~144 | C (quaternary, phenyl) |
| ~128.5 | CH (aromatic) |
| ~127.5 | CH (aromatic) |
| ~126 | CH (aromatic) |
| ~75 | CH-OH (C1) |
| ~60 | CH₂-OH (C3) |
| ~40 | CH₂ (C2) |
Causality and Interpretation:
-
Aromatic Carbons (~126-144 ppm): The phenyl group shows four distinct signals. The quaternary carbon (attached to the propane chain) is the most deshielded. The other three signals correspond to the ortho, meta, and para carbons.
-
Carbons Bearing Hydroxyl Groups (~60-75 ppm): The carbons directly attached to the electronegative oxygen atoms of the hydroxyl groups are significantly deshielded. The benzylic carbon (C1) at ~75 ppm is more deshielded than the C3 carbon at ~60 ppm due to the additional electron-withdrawing effect of the phenyl ring.
-
Methylene Carbon (~40 ppm): The C2 carbon appears at a higher field (more shielded) as it is not directly attached to an electronegative atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate. For a liquid sample, it can be analyzed as a neat liquid between two salt plates.
-
Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
Causality and Interpretation:
-
O-H Stretch (3400-3200 cm⁻¹): The most prominent feature in the IR spectrum is a strong, broad absorption band in this region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.
-
C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring, while the bands between 3000-2850 cm⁻¹ correspond to the aliphatic C-H stretches of the propane chain.
-
C=C Aromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
C-O Stretch (1100-1000 cm⁻¹): A strong absorption in this region is due to the C-O stretching vibration of the alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Data and Interpretation
The molecular weight of this compound is 152.19 g/mol . [1][2]The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.
Key Fragmentation Patterns (EI):
-
Loss of H₂O (m/z = 134): A common fragmentation for alcohols is the loss of a water molecule.
-
Benzylic Cleavage (m/z = 107): Cleavage of the C1-C2 bond is favorable due to the formation of a stable benzylic carbocation [C₆H₅CHOH]⁺. This is often a prominent peak.
-
Loss of CH₂OH (m/z = 121): Fragmentation involving the loss of the hydroxymethyl group.
-
Phenyl Cation (m/z = 77): The presence of the phenyl group often gives rise to a peak at m/z = 77, corresponding to the C₆H₅⁺ ion.
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a valuable resource for researchers and scientists working with this compound, ensuring its accurate identification and use in further applications.
References
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627).
- PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol.
- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
- SpectraBase. (n.d.). 1,2-Diphenylpropane-1,3-diol.
- PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol.
- ResearchGate. (n.d.). IR spectrum of 1-phenyl-1-propanone (1a).
- NIST. (n.d.). 1,2-Propanediol, 1-phenyl-.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- ResearchGate. (2023). Spectroscopic and an active site analysis of 2,2-diphenyl-1,3-propanediol as antitumor and inflammatory potential.
Sources
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Phenylpropane-1,3-diol
Preamble: The Imperative for Rigorous Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of chemical entities is paramount. Molecules such as 1-phenylpropane-1,3-diol represent a common structural motif, serving as chiral building blocks and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Their precise stereochemistry and connectivity dictate their biological activity and safety profile. Consequently, a robust and definitive analytical methodology is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[3] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, delivering precise data on atom connectivity, spatial proximity, and stereochemistry.[4][5] This guide presents a comprehensive, field-proven workflow for the complete NMR analysis of this compound, moving from fundamental one-dimensional experiments to advanced two-dimensional correlation spectroscopy for unequivocal structure verification.
The Analytical Strategy: A Multi-Technique Approach
A complete structural assignment of this compound necessitates a logical, multi-layered NMR approach. Relying on a single experiment is insufficient due to potential signal overlap and ambiguity. Our strategy is built on a progressive sequence of experiments where each step validates and builds upon the last.
First, the molecular structure and the atom numbering scheme used throughout this guide are established.
Figure 1: Molecular structure of this compound with IUPAC numbering.
The analytical workflow begins with rapid 1D experiments (¹H, ¹³C, DEPT) to provide an initial assessment of the functional groups and carbon types. This is followed by a suite of 2D experiments (COSY, HSQC, HMBC) to resolve ambiguities and establish definitive correlations.
Figure 2: Logical workflow for the complete NMR-based structural elucidation.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols represent a validated starting point for high-quality data acquisition on a standard 400 or 500 MHz spectrometer.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If the hydroxyl protons are of specific interest and exchange is to be minimized, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent contains a residual solvent peak that can be used for referencing.
Protocol 2: NMR Data Acquisition These are general parameters; optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use parameters similar to the ¹³C experiment. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.[6]
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points (F2 & F1): 2048 x 256 (or 512).
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 100-120 ppm (centered on the aliphatic/benzylic region).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
¹H-¹³C HMBC:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling Delay (d6): Optimized for a coupling constant of 8-10 Hz. This delay is critical for observing 2- and 3-bond correlations.[7]
-
Data Analysis and Interpretation: A Step-by-Step Elucidation
One-Dimensional NMR Analysis
-
¹H NMR Spectrum: The proton spectrum provides the initial blueprint.
-
Aromatic Region (δ ~7.2-7.4 ppm): A complex multiplet integrating to 5 protons is expected, corresponding to the monosubstituted phenyl ring (H2'/H6', H3'/H5', H4').
-
Benzylic Methine (H1, δ ~4.9-5.1 ppm): This proton, attached to a carbon bearing both a phenyl group and a hydroxyl group, will be significantly downfield. It is expected to appear as a triplet or a doublet of doublets due to coupling with the two H2 protons.[8]
-
Methylene (H3, δ ~3.8-4.0 ppm): The methylene group adjacent to the terminal hydroxyl (C3) will appear as a triplet, coupled to the H2 protons.
-
Methylene (H2, δ ~1.9-2.1 ppm): This central methylene group is diastereotopic and will likely appear as a complex multiplet, coupled to both H1 and H3.
-
Hydroxyl Protons (-OH): These signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may appear anywhere from δ 2-5 ppm.
-
-
¹³C NMR & DEPT-135 Spectra: These spectra reveal the carbon backbone.
-
Aromatic Carbons: Four signals are expected: C1' (quaternary, ~140-144 ppm), C2'/C6' (~126-128 ppm), C3'/C5' (~128-129 ppm), and C4' (~127-128 ppm).
-
Benzylic Carbon (C1, ~74-76 ppm): A CH signal (positive in DEPT-135) corresponding to the carbon attached to the phenyl ring and an OH group.[9]
-
Terminal Methylene (C3, ~60-62 ppm): A CH₂ signal (negative in DEPT-135) for the carbon bearing the terminal hydroxyl group.
-
Central Methylene (C2, ~40-42 ppm): A CH₂ signal (negative in DEPT-135) positioned between C1 and C3.
-
Two-Dimensional NMR Analysis: Confirming Connectivity
While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of structure by revealing through-bond correlations.[10][11]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton spin systems. For this compound, we expect to see a clear correlation pathway along the propane chain: H1 ↔ H2 ↔ H3. This confirms the C1-C2-C3 connectivity. The aromatic protons will also show correlations among themselves.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC creates a direct, one-bond correlation map between each proton and the carbon it is attached to.[11] This allows for the unambiguous assignment of each carbon signal based on its known proton partner. For example, the proton signal at ~5.0 ppm (H1) will show a cross-peak to the carbon signal at ~75 ppm (C1).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular skeleton. It reveals correlations between protons and carbons that are typically two or three bonds away.[7][12] Key expected correlations that lock the structure together are illustrated below.
Figure 3: Key HMBC correlations confirming the structure of this compound.
Causality of Key HMBC Correlations:
-
H1 → C2'/C6': A three-bond correlation from the benzylic proton (H1) to the ortho-carbons of the phenyl ring (C2'/C6') definitively proves the attachment point of the propane chain to the ring.
-
H2'/H6' → C1: The reciprocal three-bond correlation from the ortho-protons to the benzylic carbon (C1) provides self-validating confirmation.
-
H1 → C2 and H2 → C1: These two-bond correlations confirm the C1-C2 bond.
-
H2 → C3 and H3 → C2: These two-bond correlations confirm the C2-C3 bond.
Consolidated Data Summary
The culmination of this multi-faceted analysis is a single, comprehensive table that assigns every signal and key correlation, providing a complete NMR fingerprint of the molecule.
Table 1: Consolidated ¹H and ¹³C NMR Data for this compound (in CDCl₃, 400 MHz)
| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~75.5 | CH | ~5.05 | dd | ~8.0, 4.5 | H2 | C2, C1', C2'/C6' |
| 2 | ~41.5 | CH₂ | ~2.01 | m | - | H1, H3 | C1, C3 |
| 3 | ~61.0 | CH₂ | ~3.90 | t | ~6.5 | H2 | C2 |
| 1' | ~142.5 | C | - | - | - | - | C1, C2'/C6' |
| 2'/6' | ~126.0 | CH | ~7.35 | m | - | H3'/H5' | C1, C4' |
| 3'/5' | ~128.8 | CH | ~7.35 | m | - | H2'/H6', H4' | C1', C4' |
| 4' | ~127.9 | CH | ~7.30 | m | - | H3'/H5' | C2'/C6' |
Note: Chemical shifts (δ) and coupling constants (J) are typical values and may vary slightly based on experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.[13][14]
Conclusion
The structural elucidation of this compound is systematically and robustly achieved through a combination of 1D and 2D NMR spectroscopy. The initial hypotheses derived from ¹H, ¹³C, and DEPT spectra are rigorously tested and confirmed by COSY, HSQC, and HMBC experiments. This workflow provides an unambiguous and self-validating assignment of every proton and carbon atom, establishing the molecular connectivity with the highest degree of confidence. For professionals in drug development, this level of analytical rigor is non-negotiable, ensuring the identity and purity of key intermediates and final APIs, thereby safeguarding the integrity of the entire development pipeline.[15][16]
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An In-depth Technical Guide to the Infrared Spectrum of 1-Phenylpropane-1,3-diol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-phenylpropane-1,3-diol, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just a theoretical overview but also practical insights into experimental design and spectral interpretation, ensuring scientific integrity and a deep understanding of the underlying molecular vibrations.
Introduction: The Molecular Landscape of this compound
This compound (C₉H₁₂O₂) is a chiral organic compound featuring a phenyl group and two hydroxyl (-OH) groups attached to a propane backbone.[1][2][3] Its structure presents a combination of key functional groups that give rise to a characteristic infrared spectrum. Understanding this spectrum is pivotal for its identification, purity assessment, and the study of its chemical transformations.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint. For this compound, the primary vibrational modes of interest are associated with the O-H bonds of the alcohol groups, the C-H bonds of the aliphatic propane chain and the aromatic phenyl ring, the C-O bonds of the alcohols, and the C=C bonds within the phenyl ring.
Theoretical Framework: Predicting the Vibrational Signature
A logical first step in interpreting an IR spectrum is to predict the expected absorption bands based on the molecule's functional groups. For this compound, we anticipate the following key features:
-
O-H Stretching: The presence of two hydroxyl groups will lead to a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. The exact position can vary depending on the concentration and the extent of hydrogen bonding.[5]
-
C-H Stretching: We expect to see distinct C-H stretching vibrations. The aromatic C-H stretches of the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6][7] The aliphatic C-H stretches from the propane backbone will be observed just below 3000 cm⁻¹ (around 3000-2850 cm⁻¹).[8][9]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[6][8]
-
C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohol groups will result in strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[4]
-
C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) will be present in the 1470-1350 cm⁻¹ range.[7] Aromatic C-H out-of-plane bending vibrations are also expected in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution pattern of the phenyl ring.[6][7]
The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.
Figure 1: Molecular structure of this compound with key vibrational modes highlighted.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The acquisition of a reliable IR spectrum is contingent upon proper sample preparation and instrument configuration. For this compound, which is a viscous liquid or a low-melting solid at room temperature, the thin-film method using salt plates is highly suitable.
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pipette or spatula
-
Appropriate solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Preparation (Thin-Film Method):
-
Sample Analysis:
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically process the raw data, performing a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: Thoroughly clean the salt plates with a suitable solvent and lint-free wipes to prevent cross-contamination.[11] Store the plates in a desiccator.
The following diagram outlines the experimental workflow for acquiring the IR spectrum of this compound.
Figure 2: Experimental workflow for FTIR analysis of this compound.
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of this compound will be dominated by the strong, broad O-H stretching band. The presence of both aromatic and aliphatic C-H stretches will also be a key diagnostic feature. The following table summarizes the expected major absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600 - 3200 | Alcohol (O-H) | Stretching | Strong, Broad |
| 3100 - 3000 | Aromatic (C-H) | Stretching | Medium to Weak |
| 3000 - 2850 | Aliphatic (C-H) | Stretching | Medium |
| 1600 - 1450 | Aromatic (C=C) | In-ring Stretching | Medium to Weak |
| 1470 - 1350 | Aliphatic (C-H) | Bending | Medium |
| 1300 - 1000 | Alcohol (C-O) | Stretching | Strong |
| 900 - 675 | Aromatic (C-H) | Out-of-plane Bending | Medium to Strong |
Self-Validation and Trustworthiness in Spectral Analysis
To ensure the integrity of the spectral interpretation, a self-validating approach is crucial. This involves:
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. For instance, a sharp, intense peak around 1700 cm⁻¹ could suggest carbonyl contamination from an oxidation side-product.
-
Hydrogen Bonding Effects: The position and shape of the O-H band are sensitive to concentration. Diluting the sample in a non-polar solvent would be expected to sharpen the O-H band and shift it to a higher wavenumber as intermolecular hydrogen bonding is reduced.[5]
-
Comparison with Reference Spectra: Whenever possible, the acquired spectrum should be compared with a reference spectrum from a reputable database. While a spectrum for this compound may not be readily available, comparing it to the spectra of similar molecules like 1-phenyl-1-propanol can provide valuable corroboration.
-
Consistency Check: The presence of all expected peaks for the proposed structure and the absence of significant peaks that cannot be assigned provide strong evidence for the compound's identity. For example, the simultaneous observation of a broad O-H stretch, both aromatic and aliphatic C-H stretches, and a strong C-O stretch is highly indicative of this compound.[4][5][6][7][8][9][12]
By adhering to this multi-faceted approach, researchers can confidently interpret the IR spectrum of this compound, ensuring the accuracy and reliability of their findings.
References
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- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- How can you identify an alcohol functional group using IR spectroscopy? (n.d.). TutorChase.
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- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem. (n.d.).
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Phenylpropane-1,3-diol
Introduction: The Analytical Significance of 1-Phenylpropane-1,3-diol
This compound is a molecule of interest in various fields, including synthetic chemistry, pharmacology, and metabolomics, often as an intermediate or a metabolite. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding biological pathways. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth exploration of the fragmentation behavior of this compound under common mass spectrometric conditions, equipping researchers, scientists, and drug development professionals with the foundational knowledge to interpret its mass spectra accurately.
The structural backbone of this compound, featuring a phenyl ring, a propyl chain, and two hydroxyl groups, presents a rich landscape for fragmentation. The interplay between these functional groups dictates the fragmentation pathways, leading to a characteristic mass spectral fingerprint. This guide will delve into the mechanistic underpinnings of these fragmentations, primarily focusing on Electron Ionization (EI), a common technique for the analysis of relatively small, volatile molecules, and touching upon considerations for Electrospray Ionization (ESI), which is prevalent in LC-MS applications.
Part 1: Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. This complexity, however, is a rich source of structural information. The fragmentation of this compound in EI-MS is primarily driven by the stability of the resulting carbocations and radical species.
The Molecular Ion and Initial Fission Events
Upon electron impact, this compound (molar mass: 152.19 g/mol ) forms a molecular ion, [M]•+, at m/z 152.[1][2] The stability of this molecular ion can be influenced by the ionization energy. The primary fragmentation pathways stem from the cleavage of bonds alpha to the hydroxyl groups and the phenyl ring, as well as dehydration reactions.
Key Fragmentation Pathways
The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols. For this compound, this can occur at two positions.
-
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols, often preceding other fragmentation steps.
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the phenyl ring can lead to the formation of stable benzylic cations.
These pathways are not mutually exclusive and can occur in concert, leading to a variety of fragment ions.
Proposed Fragmentation Scheme under EI
The following table summarizes the proposed major fragment ions for this compound under electron ionization.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 152 | [C₉H₁₂O₂]•⁺ | - | Molecular Ion [M]•⁺ |
| 134 | [C₉H₁₀O]•⁺ | H₂O | Dehydration of the molecular ion |
| 121 | [C₈H₉O]⁺ | •CH₂OH | Alpha-cleavage with loss of a hydroxymethyl radical |
| 107 | [C₇H₇O]⁺ | •C₂H₄OH | Benzylic cleavage with rearrangement |
| 91 | [C₇H₇]⁺ | •C₂H₅O₂ | Cleavage leading to the tropylium ion |
| 77 | [C₆H₅]⁺ | •C₃H₇O₂ | Loss of the entire propanediol chain |
Visualizing the Fragmentation
To better illustrate the proposed fragmentation pathways of this compound under Electron Ionization, the following diagrams were generated using the DOT language.
Caption: Proposed EI fragmentation pathways of this compound.
Part 2: Electrospray Ionization (ESI) Mass Spectrometry Considerations
Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[3][4][5] For this compound, ESI-MS would be the method of choice when coupled with liquid chromatography (LC-MS).
In positive-ion mode ESI, the most abundant ion would likely be the protonated molecule at m/z 153. To induce fragmentation for structural confirmation (MS/MS), Collision-Induced Dissociation (CID) is employed. The fragmentation in CID would likely follow similar pathways as in EI, such as the loss of water, but the relative abundances of the fragment ions may differ.
For diols, derivatization can significantly enhance ESI efficiency.[6] For instance, reaction with boronic acids can form cyclic boronates that are more readily ionized.[6][7] This approach is particularly useful for trace-level analysis.
Experimental Protocol: A Standardized GC-MS Workflow
To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
1. Sample Preparation:
- Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- If derivatization is desired for improved volatility and chromatographic performance, silylation with an agent like BSTFA is a common practice.
2. GC-MS Parameters:
- Gas Chromatograph:
- Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (Electron Ionization):
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Compare the obtained spectrum with library spectra (if available) and the proposed fragmentation pattern in this guide.
Visualizing the Experimental Workflow
Caption: Standard workflow for GC-MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of organic chemistry. Under electron ionization, the molecule undergoes characteristic alpha-cleavages, dehydration, and benzylic cleavages to produce a unique fingerprint mass spectrum. While electrospray ionization is less prone to in-source fragmentation, it is a powerful tool for LC-MS analysis, with tandem mass spectrometry providing structural insights. This guide provides a robust framework for researchers and professionals to understand, predict, and interpret the mass spectral data of this compound, facilitating its unambiguous identification and characterization in a variety of scientific applications.
References
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A Technical Guide to the Synthesis of (R)-1-Phenylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Phenylpropane-1,3-diol is a valuable chiral building block in the pharmaceutical industry, most notably as a key precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (Prozac®).[1][2][3] The stereochemistry of this diol is critical for the biological activity of the final drug product, making its enantioselective synthesis a topic of significant interest. This guide provides an in-depth overview of the primary synthetic strategies, focusing on methodologies that deliver high enantiomeric purity.
Part 1: Asymmetric Reduction of Prochiral Ketones
A prevalent and effective strategy for synthesizing (R)-1-phenylpropane-1,3-diol involves the asymmetric reduction of a prochiral β-hydroxyketone, 1-phenyl-3-hydroxypropan-1-one. This approach leverages chiral catalysts or reagents to stereoselectively deliver a hydride to one face of the carbonyl group.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Core Principle: Chiral ruthenium-diphosphine complexes are highly efficient catalysts for the asymmetric hydrogenation of ketones.[4][5] The chirality of the ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), creates a chiral environment around the metal center, directing the hydrogenation to a specific face of the ketone and resulting in a high enantiomeric excess (ee) of the desired alcohol.
Experimental Protocol: Asymmetric Hydrogenation
A general procedure involves the hydrogenation of a β-keto ester using a chiral diphosphine-ruthenium catalyst. The resulting β-hydroxy ester is then reduced to the corresponding 1,3-diol.[4]
-
Step 1: Asymmetric Hydrogenation: A solution of the β-keto ester in a suitable solvent (e.g., methanol) is subjected to hydrogen gas in the presence of a catalytic amount of a chiral Ru-BINAP complex.[4]
-
Step 2: Reduction: The resulting chiral β-hydroxy ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF) to yield the chiral 1,3-diol.[4]
Key Data Summary:
| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Ru-BINAP Complex | β-keto ester | (R)-1-Phenylpropane-1,3-diol | High | Up to 99% |
Workflow Visualization:
Caption: Ruthenium-Catalyzed Asymmetric Synthesis of (R)-1-Phenylpropane-1,3-diol.
Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)
Core Principle: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) to achieve highly enantioselective reduction of ketones.[6][7] The ketone coordinates to the boron atom of the catalyst, and the hydride is delivered from the borane complex to one face of the carbonyl, dictated by the stereochemistry of the catalyst.
Part 2: Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, particularly ketoreductases (KREDs), found in various microorganisms, can reduce ketones with exceptional enantioselectivity under mild reaction conditions.
Core Principle: Whole-cell biocatalysis or the use of isolated enzymes can be employed for the enantioselective reduction of 1-phenyl-3-hydroxypropan-1-one.[8] The enzyme's active site provides a chiral pocket that binds the substrate in a specific orientation, leading to the formation of a single enantiomer of the alcohol product.
Experimental Protocol: Whole-Cell Bioreduction
-
Screening: A panel of microorganisms is screened for their ability to reduce the target ketone with high conversion and enantioselectivity.[9]
-
Optimization: Reaction conditions such as pH, temperature, substrate concentration, and co-factors are optimized to maximize yield and enantiomeric excess.
-
Bioreduction: The substrate is incubated with the selected microorganism (e.g., Candida parapsilosis) in a suitable medium.[9] The reaction progress is monitored by chromatography.
-
Workup and Isolation: After the reaction is complete, the product is extracted from the reaction mixture and purified.
Key Data Summary:
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
| Candida parapsilosis | 1-(3,4-difluorophenyl)-3-nitropropan-1-one | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol | >99.0% | 98.0% |
Workflow Visualization:
Caption: Biocatalytic Synthesis of Chiral Alcohols.
Part 3: Other Synthetic Strategies
While asymmetric reduction is a dominant method, other approaches have been explored:
-
Sharpless Asymmetric Epoxidation: This method can be used in a kinetic resolution process to separate enantiomers of allylic alcohols, which can then be converted to the desired 1,3-diol.[5][10]
-
Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic 1-phenylpropane-1,3-diol by selectively acylating one enantiomer, allowing for the separation of the two.[1]
Conclusion
The synthesis of enantiomerically pure (R)-1-phenylpropane-1,3-diol is a well-established field with multiple robust and scalable methodologies. The choice of a particular synthetic route will depend on factors such as cost, desired scale, and available equipment. Asymmetric hydrogenation with ruthenium catalysts and biocatalytic reductions are among the most efficient and widely used methods, consistently delivering the target compound with high yield and excellent enantioselectivity. These approaches are crucial for the production of important pharmaceuticals like fluoxetine, highlighting the power of asymmetric synthesis in modern drug development.
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-1-Phenylpropane-1,3-diol: Synthesis, Characterization, and Applications
Abstract
(S)-1-Phenylpropane-1,3-diol is a valuable chiral building block, or synthon, extensively utilized in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry, featuring a hydroxyl group at a stereogenic center, makes it an indispensable precursor for producing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core properties, details robust methodologies for its synthesis and characterization, and explores its critical applications in modern drug development and chemical research.
Introduction: The Significance of Chiral Diols
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers of drug candidates is a cornerstone of modern pharmaceutical development. Chiral 1,3-diols are a privileged class of synthons due to the versatile reactivity of their two hydroxyl groups, which can be selectively functionalized to construct complex molecular architectures with precise stereocontrol.
(S)-1-Phenylpropane-1,3-diol, with its specific (S)-configuration at the C-1 position, serves as a quintessential example of such a synthon. Its utility is rooted in its dual functionality: a primary and a secondary alcohol, one of which is at a chiral center benzylic to a phenyl group. This structure is a key intermediate in the synthesis of various biologically active compounds, including certain antidepressants[1]. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this critical chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and analysis.
Core Properties
The key identifiers and physical properties of (S)-1-Phenylpropane-1,3-diol are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S)-1-phenylpropane-1,3-diol | [2] |
| CAS Number | 96854-34-1 | [2][3][4] |
| Molecular Formula | C₉H₁₂O₂ | [2][5][6] |
| Molecular Weight | 152.19 g/mol | [2][5][6] |
| Appearance | White crystalline powder and chunks | [3][4] |
| Melting Point | 61-64 °C | [3][4] |
| Boiling Point | ~235 °C (rough estimate) | [3][4] |
| SMILES | C1=CC=C(O)C=C1 | [2] |
| InChIKey | RRVFYOSEKOTFOG-VIFPVBQESA-N | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methylene protons. Predicted shifts in D₂O show distinct peaks corresponding to the different hydrogen environments within the molecule. In CDCl₃, the spectrum would show signals for the phenyl protons (multiplet, ~7.2-7.4 ppm), the benzylic methine proton (multiplet, ~4.8 ppm), the methylene protons adjacent to the hydroxyl groups (multiplets), and the hydroxyl protons themselves (broad singlets)[7].
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of 9 distinct carbon atoms, with signals corresponding to the aromatic carbons, the benzylic carbon bearing the hydroxyl group (C1), and the two aliphatic carbons (C2 and C3)[7].
-
Mass Spectrometry (GC-MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information[2].
Asymmetric Synthesis and Purification
The production of (S)-1-Phenylpropane-1,3-diol in high enantiomeric purity is critical. The most effective strategies involve the stereoselective reduction of a prochiral precursor. A highly efficient and widely adopted method is the catalytic asymmetric hydrogenation of a β-keto ester, followed by reduction of the ester group[7].
Synthesis Workflow: Catalytic Asymmetric Hydrogenation Approach
This two-step process offers excellent enantioselectivity and high yields. The causality behind this choice is the ability of chiral ruthenium-diphosphine catalysts to create a chiral environment that directs the hydrogenation to one face of the ketone, setting the desired stereocenter with high fidelity[7].
Caption: Workflow for the asymmetric synthesis of (S)-1-Phenylpropane-1,3-diol.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for asymmetric hydrogenation followed by reduction[7].
Step 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate
-
Inert Atmosphere: To a high-pressure reactor, add ethyl benzoylacetate and a solution of the chiral Ruthenium-(S)-BINAP catalyst in methanol (MeOH). The choice of an atropisomeric diphosphine ligand like BINAP is crucial for establishing the high enantioselectivity[7].
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ and stir the reaction mixture at room temperature. The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the reactor. Concentrate the reaction mixture in vacuo. The resulting crude (S)-ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Reduction to (S)-1-Phenylpropane-1,3-diol
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in dry tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C. Add a solution of (S)-ethyl 3-hydroxy-3-phenylpropanoate in dry THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. The use of a powerful reducing agent like LiAlH₄ is necessary to efficiently reduce the ester to the primary alcohol[7].
-
Reaction and Quenching: Allow the mixture to warm to room temperature and stir for 1.5-2 hours. After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 10% NaOH solution, and then more water[7].
-
Extraction and Purification: Filter the resulting mixture and extract the filtrate with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield pure (S)-1-Phenylpropane-1,3-diol[7].
Analytical Characterization for Purity and Enantioselectivity
Verifying the chemical purity and, most importantly, the enantiomeric excess (ee) of the final product is a non-negotiable step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Analytical Workflow
Caption: Workflow for determining enantiomeric excess (ee) using Chiral HPLC.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This is a general protocol; specific conditions may need optimization.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Daicel Chiralcel or Chiralpak series) are often effective for separating enantiomers of aromatic alcohols[7].
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomers in a racemic standard.
-
Sample Preparation: Prepare a dilute solution of the synthesized (S)-1-Phenylpropane-1,3-diol in the mobile phase. Also, prepare a solution of the racemic standard.
-
Analysis:
-
Inject the racemic standard first to determine the retention times for both the (R) and (S) enantiomers and to confirm system suitability.
-
Inject the synthesized sample.
-
-
Data Processing: Integrate the peak areas in the chromatogram. The enantiomeric excess is calculated using the areas of the (S) and (R) peaks. For a successful synthesis, the chromatogram of the product should show a single, large peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being negligible or absent.
Applications in Research and Drug Development
The primary value of (S)-1-Phenylpropane-1,3-diol lies in its role as a versatile chiral precursor.
-
Synthesis of Antidepressants: It is a known chiral intermediate for the synthesis of important antidepressant drugs. For example, it is a building block for molecules like (S)-3-chloro-1-phenyl-1-propanol, which is another key intermediate[1].
-
Chiral Auxiliaries and Ligands: The diol functionality can be used to synthesize chiral ligands for asymmetric catalysis. By reacting with appropriate reagents, it can be converted into phosphine, amine, or other coordinating groups that can then be complexed with transition metals to create powerful asymmetric catalysts[8][9].
-
Natural Product Synthesis: The stereocenter and dual hydroxyl groups provide a strategic starting point for the total synthesis of complex natural products that contain similar structural motifs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (S)-1-Phenylpropane-1,3-diol presents the following hazards:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
(S)-1-Phenylpropane-1,3-diol stands as a testament to the importance of stereocontrolled synthesis in modern chemistry. Its well-defined properties and the robust, scalable methods developed for its synthesis have solidified its position as a valuable synthon for the pharmaceutical and fine chemical industries. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its production, potentially utilizing biocatalytic approaches or novel earth-abundant metal catalysts. Furthermore, its application as a scaffold for new chiral ligands and organocatalysts remains a promising avenue for expanding the toolkit of asymmetric synthesis.
References
- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537.
- Efficient Synthesis of Chiral 1,3-diols and of 1-substituted-propan-1-ols through Asymmetric Hydrogen
- Convenient Asymmetric Synthesis of (1R,3R)- and (1S,3S)-1,3-Diphenylpropane-1,3-diols.
- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059.
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health (NIH). [Link]
- Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols.
- Narasaka–Prasad reduction. Wikipedia. [Link]
- Enantioselective Reduction of Ketones. Organic Reactions. [Link]
- Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews (RSC Publishing). [Link]
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- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]
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- (1R,2S)-1-Phenylpropane-1,2-diol.
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- (1S,2R)
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- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
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- Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol
- 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178.
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An In-Depth Technical Guide to the Solubility of 1-Phenylpropane-1,3-diol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-phenylpropane-1,3-diol in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a robust framework for researchers, scientists, and drug development professionals to understand and predict its solubility behavior. The guide synthesizes fundamental principles of solubility, leverages data from structurally analogous compounds, and provides detailed, field-proven experimental protocols for precise solubility determination. Furthermore, it introduces the application of Hansen Solubility Parameters (HSP) as a powerful predictive tool. This multi-faceted approach empowers users to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications involving this compound.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful chemical process development and formulation. Inefficient solubilization can lead to challenges in reaction kinetics, purification, and ultimately, the bioavailability of a drug substance. This compound, a versatile building block in organic synthesis, possesses a molecular structure that presents both hydrophilic and lipophilic characteristics, leading to a nuanced solubility profile across a spectrum of organic solvents.
This guide is structured to provide a logical progression from theoretical understanding to practical application. We will first delve into the molecular characteristics of this compound that govern its solubility. Subsequently, we will explore qualitative and estimated quantitative solubility based on analogous compounds. The core of this guide is a detailed, step-by-step protocol for the experimental determination of solubility, followed by an introduction to predictive modeling using Hansen Solubility Parameters.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The molecule's structure, depicted below, reveals key features that dictate its interaction with various solvents.
Molecular Structure:
Structure of this compound.
Key Physicochemical Parameters:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Polar Surface Area | 40.5 Ų | [1] |
The presence of two hydroxyl (-OH) groups makes this compound a diol. These groups are capable of both donating and accepting hydrogen bonds, suggesting good solubility in polar protic solvents.[3] The phenyl group, on the other hand, is non-polar and will favor interactions with non-polar or aromatic solvents. The propane chain contributes to the overall lipophilicity of the molecule. This amphiphilic nature is the primary determinant of its solubility profile.
Qualitative and Estimated Quantitative Solubility
General Solubility Profile:
Based on its structure, this compound is expected to be:
-
Highly soluble in polar protic solvents such as lower alcohols (methanol, ethanol) due to strong hydrogen bonding interactions.[3]
-
Soluble in polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors.
-
Moderately soluble in aromatic solvents like toluene, where the phenyl ring can engage in π-π stacking interactions.
-
Sparingly soluble to insoluble in non-polar aliphatic solvents such as hexane, as the energy required to break the hydrogen bonds between the diol molecules is not compensated by the weak van der Waals forces with the solvent.
Solubility of Analogous Compounds:
To provide a more quantitative estimation, we can look at the solubility of structurally related molecules:
-
1-Phenyl-1,2-propanediol: This isomer is described as being moderately soluble in water and more soluble in organic solvents like alcohols and ethers.[4] This aligns with the expected behavior of this compound.
-
3-Phenyl-1-propanol: This compound, lacking one hydroxyl group, is reported to be miscible with ethanol and ether, and soluble in carbon tetrachloride.[5] Its water solubility is 5.68 g/L at 25 °C.[5] Given that this compound has an additional hydroxyl group, its solubility in polar protic solvents is expected to be higher, while its solubility in non-polar solvents might be slightly lower.
Estimated Solubility Table:
The following table provides an estimated qualitative solubility of this compound in common organic solvents, based on the analysis of its structure and analogous compounds.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Very Soluble | Strong hydrogen bonding with both hydroxyl groups. |
| Ethanol | Polar Protic | Very Soluble | Strong hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | Hydrogen bond acceptor and dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Soluble | Hydrogen bond acceptor and dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Dipole-dipole interactions. |
| Toluene | Aromatic | Moderately Soluble | Favorable π-π stacking with the phenyl ring. |
| Hexane | Non-polar | Sparingly Soluble | Unfavorable disruption of solute-solute hydrogen bonds. |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise solubility data, experimental determination is indispensable. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7][8]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10][11]
Experimental Workflow
Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24-48 hours.[12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample solution and record the peak area.
-
-
Quantification:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Predictive Modeling: Hansen Solubility Parameters (HSP)
For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be a powerful tool.[13][14] HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from dispersion forces between molecules.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.[13]
Determining HSP for this compound
Predicting Solubility using HSP
Once the HSP of this compound is known, its solubility in any other solvent can be predicted by calculating the "Hansen distance" (Ra) between the solute and the solvent:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Hansen Solubility Parameters of Common Organic Solvents
The table below provides the HSP values for a selection of common organic solvents. This can be used as a starting point for either experimentally determining the HSP of this compound or for making initial predictions based on estimated solute HSP values.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data sourced from various HSP databases and literature.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is limited, a combination of theoretical principles, analysis of analogous compounds, and robust experimental protocols empowers researchers to obtain the necessary information for their specific applications. The detailed shake-flask method coupled with HPLC analysis provides a reliable means of generating precise solubility data. Furthermore, the introduction to Hansen Solubility Parameters offers a powerful predictive tool for solvent screening and formulation development. For critical applications, it is strongly recommended to perform experimental solubility determination to obtain accurate and reliable data.
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- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- National Center for Biotechnology Information. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11735–11770.
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- University of Sydney. (2023, August 31). Solubility of Organic Compounds.
- Matrix Fine Chemicals. (n.d.). This compound.
- Office of Scientific and Technical Information. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.
- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
- Quora. (2017, June 24). How to determine the solubility of organic compounds.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP).
- ResearchGate. (2025, August 6). Structural Investigation of Diol and Triol Poly(oxypropylene)‐Poly(oxyethylene) Block Copolymers Micelles.
- KTH Diva. (2016, October 23). (Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation.
- National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 1-phenyl-.
- Stenutz, R. (n.d.). 1,2-propanediol.
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An In-Depth Technical Guide to the Stereoisomers of 1-Phenylpropane-1,3-diol for Researchers and Drug Development Professionals
Foreword: The Criticality of Chirality in Drug Discovery
In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount consideration. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a therapeutic breakthrough and a clinical failure. This guide provides an in-depth technical exploration of the stereoisomers of 1-phenylpropane-1,3-diol, a chiral diol with potential applications in medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the synthesis, separation, and characterization of these stereoisomers is essential for unlocking their full therapeutic potential. While this guide will delve into the established methodologies for controlling and analyzing the stereochemistry of this compound, it is important to note that the distinct biological activities of the individual (R)- and (S)-enantiomers are not yet extensively documented in publicly available literature, representing a key area for future investigation.
The Structural Landscape of this compound Stereoisomers
This compound possesses a single stereocenter at the C1 carbon, the benzylic carbon atom bearing a hydroxyl group. This gives rise to a pair of enantiomers: (R)-1-phenylpropane-1,3-diol and (S)-1-phenylpropane-1,3-diol.
Caption: The enantiomers of this compound.
These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and, critically, can interact differently with other chiral molecules, such as biological receptors and enzymes.
Enantioselective Synthesis: The Key to Stereochemical Control
The synthesis of enantiomerically pure this compound is a crucial step in evaluating the biological activity of each stereoisomer. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is the preferred approach over the resolution of a racemic mixture.
Asymmetric Hydrogenation of β-Keto Esters
A highly effective strategy for the enantioselective synthesis of chiral 1,3-diols involves the asymmetric hydrogenation of a corresponding β-keto ester precursor. This method offers excellent control over the stereochemistry of the hydroxyl group.
Causality Behind the Experimental Choice: The use of a chiral catalyst, typically a ruthenium complex with a chiral phosphine ligand, creates a chiral environment around the prochiral ketone. This steric and electronic influence directs the hydrogenation to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting β-hydroxy ester. Subsequent reduction of the ester group, which does not affect the newly formed stereocenter, yields the desired enantiomerically enriched 1,3-diol.
Experimental Protocol: Asymmetric Hydrogenation and Reduction
Step 1: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate
-
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
(R)- or (S)-BINAP-Ru(II) catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation vessel
-
-
Procedure:
-
In a glovebox, charge the hydrogenation vessel with ethyl 3-oxo-3-phenylpropanoate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically 1000:1 to 5000:1) in degassed methanol.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 10-50 atm) and stir at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure to obtain the crude ethyl (R)- or (S)-3-hydroxy-3-phenylpropanoate.
-
Step 2: Reduction of the β-Hydroxy Ester to the 1,3-Diol
-
Materials:
-
Crude ethyl (R)- or (S)-3-hydroxy-3-phenylpropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
-
Procedure:
-
Dissolve the crude β-hydroxy ester in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)- or (S)-1-phenylpropane-1,3-diol.
-
Purify the product by flash column chromatography on silica gel.
-
Caption: Enantioselective synthesis workflow.
Analytical Techniques for Stereoisomer Characterization
Robust analytical methods are imperative for confirming the enantiomeric purity and absolute configuration of the synthesized this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind the Experimental Choice: The CSP is composed of a chiral molecule that is immobilized on a solid support. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to improve resolution.
-
-
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
-
Data Presentation: Chiral HPLC of Racemic and Enantiomerically Enriched this compound
| Sample | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Enantiomeric Excess (%) |
| Racemic Standard | 10.2 | 12.5 | 0 |
| Synthesized (R)-isomer | 10.2 | - | >98 |
| Synthesized (S)-isomer | - | 12.5 | >98 |
NMR Spectroscopy for Enantiomeric Purity and Absolute Configuration
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, derivatization with a chiral agent can be used to determine enantiomeric purity. The reaction of the diol with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), forms diastereomers that have distinct NMR spectra.
Causality Behind the Experimental Choice: The formation of diastereomers removes the mirror-image relationship between the original enantiomers. The different spatial arrangements of the atoms in the diastereomers result in different chemical environments for the protons and carbons, leading to distinguishable signals in the NMR spectrum. The integration of these signals allows for the quantification of each diastereomer and, therefore, the enantiomeric excess of the original diol.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Materials:
-
Enantiomerically enriched this compound
-
(R)-(-)-Mosher's acid chloride
-
Anhydrous pyridine-d₅
-
NMR tube
-
-
Procedure:
-
In an NMR tube, dissolve a small amount of the diol in anhydrous pyridine-d₅.
-
Add a slight excess of (R)-(-)-Mosher's acid chloride.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of diastereomeric signals. The protons near the stereocenter will exhibit the most significant chemical shift differences.
-
Integrate the corresponding signals for each diastereomer to determine the enantiomeric ratio.
-
Biological Activity: The Unexplored Frontier
A comprehensive understanding of the distinct biological activities of the (R)- and (S)-enantiomers of this compound is crucial for any potential therapeutic application. Phenylpropanoids, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. However, specific data on the stereoselective pharmacological effects of this compound are currently limited in the scientific literature.
Future Research Directions:
-
Receptor Binding Assays: Investigating the binding affinities of the individual enantiomers to a panel of biologically relevant receptors would be a critical first step in elucidating their pharmacological profiles.
-
Enzyme Inhibition Studies: Assessing the potential of each stereoisomer to inhibit key enzymes involved in disease pathways could reveal important therapeutic targets.
-
Cell-Based Assays: Evaluating the effects of the (R)- and (S)-enantiomers on various cell lines can provide insights into their potential cytotoxicity, anti-proliferative, or other cellular effects.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to determine the pharmacokinetic and pharmacodynamic properties of each enantiomer.
The elucidation of the stereospecific biological activities of this compound represents a significant opportunity for researchers in drug discovery.
Conclusion
The stereoisomers of this compound present a compelling case for the importance of chirality in medicinal chemistry. This guide has provided a detailed overview of the enantioselective synthesis and analytical characterization of these molecules, empowering researchers with the foundational knowledge required to work with these compounds. The clear protocols and the rationale behind the experimental choices are intended to serve as a practical resource in the laboratory. While the specific biological profiles of the (R)- and (S)-enantiomers remain an area ripe for investigation, the methodologies outlined herein provide the essential tools to embark on this exciting avenue of research. The future of drug development lies in the precise understanding and control of molecular stereochemistry, and this compound serves as an excellent model for the application of these principles.
References
- At present, specific peer-reviewed references detailing the synthesis, separation, and biological activity of this compound stereoisomers are not readily available in comprehensive, publicly accessible databases. The protocols and information presented in this guide are based on established principles of asymmetric synthesis and chiral analysis as applied to similar 1,3-diol structures. Researchers are encouraged to consult general literature on asymmetric hydrogenation, chiral chromatography, and NMR analysis of chiral compounds for foundational knowledge.
The Biological Versatility of 1-Phenylpropane-1,3-diol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the 1-phenylpropane-1,3-diol scaffold represents a promising, yet relatively underexplored, structural motif. Its inherent chirality and the presence of two hydroxyl groups offer rich opportunities for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives and their structurally related analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticonvulsant, anticancer, and antimicrobial properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to facilitate further investigation.
Anticonvulsant Activity: A Clinically Validated Application
The most prominent example of a biologically active this compound derivative is Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate.[1][2] This compound is an established antiepileptic drug, highlighting the potential of this scaffold in treating neurological disorders.[1]
Mechanism of Action: Targeting the NMDA Receptor
Felbamate's anticonvulsant effects are believed to be mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, a key player in excitatory neurotransmission.[1] Specifically, Felbamate has been shown to inhibit glycine binding at the NMDA receptor. This action modulates the receptor's activity, thereby reducing neuronal hyperexcitability and seizure propagation.[1] Studies have demonstrated that Felbamate can reverse the increases in intracellular calcium concentration stimulated by NMDA/glycine, with a minimal effective concentration of 100 microM.[1]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Model: Adult male Swiss mice (20-25 g) are typically used.
-
Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group is also included.
-
Induction of Seizures: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered the endpoint of protection.
-
Data Analysis: The percentage of protected animals in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Structure-Activity Relationship Insights
While direct structure-activity relationship (SAR) studies on a wide range of this compound derivatives for anticonvulsant activity are not extensively published, the clinical success of Felbamate underscores the importance of the dicarbamate functionalization of the diol core. Further research into other ester and ether derivatives could unveil novel anticonvulsant agents with improved efficacy and safety profiles. Studies on related heterocyclic structures, such as 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, have shown that substitutions on the phenyl ring and the diazepine ring can significantly influence anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens.[3] For instance, a halo substituent at the 2-position of the 5-phenyl moiety was found to enhance scPTZ activity while decreasing MES activity.[3]
Anticancer Activity: Exploring Cytotoxicity and Mechanistic Pathways
While direct studies on the anticancer properties of this compound derivatives are limited, extensive research on the structurally related 1,3-diphenylpropane-1,3-diones and phenylacetamide derivatives provides compelling evidence for the potential of this chemical class in oncology. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4]
Mechanisms of Action in Cancer
Two primary mechanisms of action have been proposed for the anticancer activity of these related compounds:
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Certain 1,3-diphenylpropane derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic genes and the induction of programmed cell death (apoptosis) in cancer cells.
-
Estrogen Receptor (ER) Blockade: For hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor is a key therapeutic target. Some 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share the core propanone structure, have been designed to act as estrogen receptor modulators, demonstrating cytotoxic effects on ER-positive breast cancer cells.[4][5] The addition of a tertiary amine basic side chain, similar to that found in the established drug Tamoxifen, has been shown to enhance the cytotoxic effects of these compounds on breast cancer cells.[4][5]
Experimental Workflow for Anticancer Drug Discovery
The following workflow outlines the key steps in evaluating the anticancer potential of novel this compound derivatives.
Caption: A streamlined workflow for the discovery and initial characterization of novel anticancer agents based on the this compound scaffold.
Quantitative Data: Cytotoxicity of Related Compounds
The following table summarizes the cytotoxic activity of various phenylacetamide derivatives against different cancer cell lines, providing a reference for the potential potency of this compound derivatives.
| Compound | R-group | Cancer Cell Line | IC50 (µM) | Reference |
| 3d | 2-Cl | MDA-MB-468 | 0.6 ± 0.08 | |
| 3d | 2-Cl | PC-12 | 0.6 ± 0.08 | |
| 3c | 4-F | MCF-7 | 0.7 ± 0.08 | |
| 3d | 2-Cl | MCF-7 | 0.7 ± 0.4 | |
| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 | |
| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial and Antifungal Activity: An Emerging Area of Interest
The antimicrobial potential of this compound derivatives is an emerging area of research. While direct studies are sparse, the known antimicrobial properties of structurally similar phenolic compounds and phenyl ethers provide a strong rationale for investigating this activity.[6][7] For instance, phenyl ethers isolated from marine-derived fungi have demonstrated a broad spectrum of antimicrobial activity against plant pathogenic fungi and bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 200 μg/mL.[6][7]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes. The lipophilic nature of the phenyl group can facilitate the partitioning of the molecule into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl groups of the diol moiety may also contribute to this activity by interacting with membrane proteins and disrupting their function.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The clinical success of Felbamate as an anticonvulsant provides a strong validation of this chemical class. The demonstrated cytotoxicity of related structures against cancer cell lines and the antimicrobial potential inferred from analogous compounds suggest that a systematic exploration of this compound derivatives is warranted.
Future research should focus on:
-
Synthesis of diverse libraries: Creating a wide range of ester, ether, and carbamate derivatives of this compound with various substitutions on the phenyl ring.
-
Comprehensive biological screening: Evaluating these libraries for anticonvulsant, anticancer, antimicrobial, and potentially anti-inflammatory activities.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.
-
Structure-activity relationship (SAR) studies: Building robust SAR models to guide the rational design of more potent and selective derivatives.
By leveraging the structural versatility of the this compound core, the scientific community is well-positioned to uncover new and effective treatments for a range of human diseases.
References
- Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentr
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
- Some Anticonvulsant Agents Derived from 1,3-Propanediols. Journal of the American Chemical Society. [Link]
- Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. MDPI. [Link]
- Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. PubMed. [Link]
- Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. PubMed. [Link]
- Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. PMC - NIH. [Link]
- Cytotoxic compounds. Part XII. Some 3-arylthiopropane-1,2-diols and 2-arylthiopropane-1,3-diols. Rearrangement of the 1,3-dimethanesulphonates to the 1,2-isomers. Journal of the Chemical Society C. [Link]
- Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. PubMed. [Link]
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Semantic Scholar. [Link]
- Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbam
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
- Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. PMC - NIH. [Link]
- 1-Phenyl-1,3-propanediol. PubChem. [Link]
- The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1.
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [Link]
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- 2. Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents | Semantic Scholar [semanticscholar.org]
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An In-Depth Technical Guide to 1-Phenylpropane-1,3-diol: Synthesis, Properties, and Pharmaceutical Applications
Introduction: The Versatility of a Chiral Building Block
1-Phenylpropane-1,3-diol is a chiral diol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a phenyl group and two hydroxyl moieties, makes it a valuable precursor for a range of more complex molecules. Particularly in the pharmaceutical industry, the stereochemistry of this diol is crucial, as it often serves as a key chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The ability to introduce specific stereocenters early in a synthetic route is paramount for the development of drugs with improved efficacy and reduced side effects. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a focus on its role in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 175 °C at 11 Torr | [3] |
| Density | 1.1198 g/cm³ (at 15 °C) | [3] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic proton (CH-OH) gives a signal around δ 4.9 ppm, often as a doublet of doublets. The methylene protons adjacent to the hydroxyl groups and the benzylic carbon show complex splitting patterns in the aliphatic region (δ 1.8-3.9 ppm). The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework. The aromatic carbons resonate in the region of δ 125-145 ppm. The benzylic carbon bearing a hydroxyl group is typically found around δ 74 ppm. The other two aliphatic carbons appear at approximately δ 61 ppm and δ 40 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohols are visible in the 1000-1200 cm⁻¹ range.
Synthesis of this compound: Racemic and Enantioselective Approaches
The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the desired stereochemistry of the final product.
Racemic Synthesis: A Grignard Approach
A common and straightforward method for the preparation of racemic this compound involves the reduction of a β-hydroxy ketone, which can be synthesized via a Grignard reaction.
Workflow for Racemic Synthesis
Caption: Racemic synthesis of this compound.
Detailed Protocol: Racemic Synthesis
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small amount of dry diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromoacetate (1.1 eq) in dry diethyl ether from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (1.0 eq) in dry diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-3-phenylpropanoate.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of the crude ethyl 3-hydroxy-3-phenylpropanoate from the previous step in dry THF.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Enantioselective Synthesis: Asymmetric Hydrogenation
For applications in drug development, the enantioselective synthesis of this compound is of paramount importance. The Noyori asymmetric hydrogenation of β-keto esters is a powerful and widely used method to achieve this.[4] This reaction utilizes a chiral ruthenium-BINAP catalyst to stereoselectively reduce the keto group, affording the corresponding β-hydroxy ester with high enantiomeric excess.[5] Subsequent reduction of the ester yields the desired chiral diol.
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis of this compound.
Detailed Protocol: Enantioselective Synthesis of (R)-1-Phenylpropane-1,3-diol
Step 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate
-
In a high-pressure reactor, dissolve ethyl benzoylacetate (1.0 eq) in degassed ethanol.
-
Add the chiral ruthenium catalyst, such as [RuCl((R)-BINAP)]₂NEt₃ (0.005 eq).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain crude ethyl (R)-3-hydroxy-3-phenylpropanoate.
Causality in Catalyst Choice: The choice between the (R)- and (S)-BINAP ligand determines the stereochemical outcome of the reduction. The chiral environment created by the BINAP ligand directs the hydride transfer from the ruthenium center to one specific face of the ketone, leading to the formation of one enantiomer in excess. The mechanism involves the coordination of the ketone to the ruthenium center, followed by the transfer of a hydride from the metal and a proton from the solvent.[4][6]
Step 2: Reduction to (R)-1-Phenylpropane-1,3-diol
-
Follow the same reduction procedure as described in the racemic synthesis, using the crude ethyl (R)-3-hydroxy-3-phenylpropanoate as the starting material.
-
Purify the final product, (R)-1-phenylpropane-1,3-diol, by column chromatography or recrystallization. The enantiomeric excess can be determined by chiral HPLC analysis.
Applications in Drug Development: A Chiral Scaffold for Important APIs
The enantiomers of this compound are valuable intermediates in the synthesis of several important pharmaceuticals. The pre-existing stereocenter in the diol is incorporated into the final drug molecule, ensuring the desired pharmacological activity.
(R)-Fluoxetine (Prozac®)
(R)-Fluoxetine is the more active enantiomer of the widely prescribed antidepressant fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[7] The synthesis of (R)-fluoxetine can be achieved starting from (R)-1-phenylpropane-1,3-diol.[5]
Synthetic Pathway to (R)-Fluoxetine
Caption: Key steps in the synthesis of (R)-Fluoxetine.
The synthetic route involves the selective mesylation of the primary alcohol of (R)-1-phenylpropane-1,3-diol, followed by nucleophilic substitution with methylamine to introduce the amino group. The final step is a Williamson ether synthesis to couple the amino alcohol intermediate with 4-chlorobenzotrifluoride.[5]
(S)-Dapoxetine (Priligy®)
(S)-Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation. Its synthesis can also utilize a chiral this compound derivative. While some routes start from 3-phenyl-1-propanol, others can be adapted to use the chiral diol as a starting point for introducing the necessary functionality with the correct stereochemistry.[8]
Conclusion and Future Perspectives
This compound stands out as a versatile and valuable chiral building block in modern organic synthesis. The development of efficient racemic and, more importantly, enantioselective synthetic routes has made this compound readily accessible for a variety of applications. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of enantiomerically pure drugs like (R)-fluoxetine. The principles of asymmetric catalysis, exemplified by the Noyori hydrogenation, underscore the power of modern synthetic chemistry to control molecular architecture with high precision. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, driving further innovation in their synthesis and application.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- ChemBK. (n.d.). (R)-PHENYL-1,3-PROPANEDIOL.
- Corey–Itsuno reduction. (2023, October 29). In Wikipedia. [Link]
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 435-438. [Link]
- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
- Touati, R., & Ben Hassine, B. (2008). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. J. Soc. Chim. Tunisie, 10, 127-139. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
- Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183. [Link]
- Reddy, K. V., Kumar, V. P., & Reddy, P. V. G. (2010). Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. The Journal of Organic Chemistry, 75(1), 237–240. [Link]
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
Sources
- 1. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Leveraging 1-Phenylpropane-1,3-diol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division
Foreword: The Strategic Value of 1-Phenylpropane-1,3-diol in Modern Asymmetric Synthesis
In the landscape of chiral synthesis, the C2-symmetric and related 1,3-diol scaffolds represent a cornerstone for constructing stereochemically complex molecules. Among these, this compound stands out as a particularly versatile and cost-effective chiral building block. Its structure, featuring a stereogenic secondary benzylic alcohol and a primary alcohol, offers a rich platform for differential functionalization. This allows for its deployment not merely as a chiral starting material, but also as a robust precursor to sophisticated chiral ligands and auxiliaries that are pivotal in catalytic asymmetric reactions.
These application notes provide an in-depth guide to harnessing the synthetic potential of this compound. We move beyond simple procedural lists to explore the underlying principles and strategic considerations behind each protocol. The methodologies described herein are designed to be self-validating, providing researchers with reliable pathways to generate high-value, enantiomerically pure compounds essential for pharmaceutical and fine chemical development.[1][2]
Part 1: Foundational Synthesis of Enantiopure (R)- and (S)-1-Phenylpropane-1,3-diol
The accessibility of enantiomerically pure this compound is the gateway to its applications. While several methods exist, including enzymatic resolutions and kinetic resolutions, the asymmetric hydrogenation of a β-keto ester precursor followed by a simple reduction offers a highly efficient, scalable, and stereocontrolled route.[3] This approach leverages the power of well-established catalytic systems to set the key stereocenter with exceptional enantioselectivity.[3]
Workflow: Asymmetric Hydrogenation Route
The process begins with the asymmetric hydrogenation of ethyl 3-oxo-3-phenylpropanoate using a chiral Ruthenium-diphosphine catalyst. The resulting chiral β-hydroxy ester is then reduced to the target 1,3-diol with a hydride reagent like lithium aluminum hydride (LiAlH₄), a step that proceeds without racemization.[3]
Caption: Workflow for synthesis of (R)-1-Phenylpropane-1,3-diol.
Protocol 1.1: Synthesis of (R)-1-Phenylpropane-1,3-diol
This protocol is adapted from methodologies demonstrating highly efficient synthesis of chiral 1,3-diols.[3]
Step A: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate
-
Inert Atmosphere: To a high-pressure reaction vessel, add Ru(COD)methallyl₂ and (R)-Tol-BINAP under an argon or nitrogen atmosphere. The choice of a chiral diphosphine ligand like BINAP is critical as it forms the atropisomeric complex with Ruthenium that dictates the stereochemical outcome.[3][4]
-
Solvent & Substrate: Add degassed methanol (MeOH) as the solvent, followed by ethyl 3-oxo-3-phenylpropanoate.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 4-10 atm). Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: After depressurization, concentrate the reaction mixture under reduced pressure. The crude product, (R)-ethyl 3-hydroxy-3-phenylpropanoate, can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.
-
Validation: Enantiomeric excess (ee) of the β-hydroxy ester should be determined at this stage using chiral HPLC analysis to confirm the efficacy of the asymmetric hydrogenation.[3]
Step B: Reduction to (R)-1-Phenylpropane-1,3-diol
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the (R)-ethyl 3-hydroxy-3-phenylpropanoate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The use of a strong reducing agent like LiAlH₄ ensures the complete reduction of the ester to the primary alcohol.[3]
-
Reaction: Allow the mixture to stir at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Extraction & Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the crude diol by silica gel column chromatography to yield the final product as a colorless oil or white solid.
-
Validation: Confirm the structure using ¹H NMR and ¹³C NMR. The optical purity, which should be identical to the precursor ester, can be confirmed by chiral HPLC or by derivatization to a Mosher's ester.
| Parameter | Typical Result | Reference |
| Enantiomeric Excess (ee) | >99% | [3] |
| Overall Yield | 85-95% | [3] |
Part 2: Application as a Precursor for Chiral Diphosphine Ligands
One of the most powerful applications of chiral diols is their conversion into C2-symmetric diphosphine ligands. These ligands are instrumental in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation, where they create a precisely defined chiral pocket around the metal center.[4][5] The synthesis involves converting the diol's hydroxyl groups into good leaving groups, followed by nucleophilic substitution with a phosphide source.
Workflow: Synthesis of a BDPP-type Ligand
Caption: Synthesis of a chiral diphosphine ligand from the diol.
Protocol 2.1: Synthesis of (R,R)-1,3-Bis(diphenylphosphino)-1-phenylpropane [(R,R)-Ph-BDPP]
This protocol is based on established methods for converting 1,3-diols into diphosphine ligands.[4]
-
Dimesylation:
-
Dissolve (R)-1-Phenylpropane-1,3-diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Add methanesulfonyl chloride (2.2 eq) dropwise. The formation of a dimesylate converts the hydroxyls into excellent leaving groups for the subsequent SN2 reaction.
-
Stir for 2-4 hours at 0 °C, then allow to warm to room temperature.
-
Wash the reaction mixture with cold water, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to give the crude dimesylate, which is often used without further purification.
-
-
Phosphination:
-
Prepare a solution of potassium diphenylphosphide (KPPh₂) in THF or purchase a commercially available solution.
-
Under a strictly inert atmosphere, dissolve the crude dimesylate in anhydrous THF and cool to -78 °C.
-
Add the KPPh₂ solution (approx. 2.2 eq) dropwise. The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed saturated NH₄Cl solution.
-
Extract the product with degassed ethyl acetate or toluene. Wash the combined organic layers with degassed brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the resulting ligand by recrystallization or chromatography under inert conditions.
-
Application Protocol 2.2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl-α-acetamidoacrylate
-
Catalyst Preparation: In a glovebox, dissolve the synthesized (R,R)-Ph-BDPP ligand and [Rh(COD)₂]BF₄ in degassed DCM or MeOH to form the active catalyst complex.
-
Hydrogenation: In a pressure vessel, dissolve the substrate, methyl-α-acetamidoacrylate, in MeOH. Add the catalyst solution (typically 0.5-1 mol%).
-
Reaction: Seal the vessel, purge with H₂, and pressurize to 1-5 atm. Stir at room temperature for 1-12 hours.
-
Analysis: Vent the reactor and concentrate the solvent. Determine the conversion by ¹H NMR and the enantiomeric excess of the product, N-acetylalanine methyl ester, by chiral GC or HPLC.
| Substrate | Ligand | Catalyst | ee (%) | Reference |
| Methyl-α-acetamidoacrylate | BDPP-type | Rh(I) | up to 97% | [4] |
| (E)-β-Acylaminoacrylates | BDPP-type | Rh(I) | up to 97% | [4] |
Part 3: Application as a Chiral Auxiliary
A chiral auxiliary temporarily attaches to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. The auxiliary is then cleaved to reveal an enantiomerically enriched product. This compound can be used to form a chiral acetal with a prochiral ketone, effectively blocking one face of the carbonyl group and directing nucleophilic attack to the other.
Workflow: Acetal-Directed Nucleophilic Addition
Caption: Use of the diol as a recoverable chiral auxiliary.
Protocol 3.1: Diastereoselective Grignard Addition to an Acetal
-
Acetal Formation:
-
In a round-bottom flask fitted with a Dean-Stark apparatus, combine the prochiral ketone (e.g., acetophenone, 1.0 eq), (R)-1-Phenylpropane-1,3-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.
-
Reflux the mixture, azeotropically removing water, until no more water is collected. The formation of the rigid acetal creates a sterically defined environment around the original carbonyl carbon.
-
Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry the organic layer, and concentrate. Purify the chiral acetal by column chromatography.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the purified acetal in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.5 eq). The phenyl group on the auxiliary backbone typically directs the incoming nucleophile to the less hindered face, establishing the new stereocenter.
-
Stir at -78 °C for several hours, then slowly warm to room temperature.
-
Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate.
-
-
Auxiliary Cleavage:
-
Dissolve the crude product from the previous step in a mixture of THF and aqueous acid (e.g., 2M HCl).
-
Stir at room temperature until TLC indicates complete hydrolysis of the acetal.
-
Neutralize the mixture and extract the desired tertiary alcohol. The aqueous layer will contain the water-soluble chiral diol, which can be recovered and reused.
-
Purify the alcohol product by chromatography and determine its enantiomeric excess by chiral HPLC.
-
References
- Bousquet, C., et al. (2007). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Organic Process Research & Development.
- Kinetic resolution via a Sharpless epoxidation serves as the key step to provide the useful C2 chiral auxiliaries (R,R)- and (S,S)-1,3-diphenylpropane-1,3-diols.
- Economic preparation of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane: a versatile chiral diphosphine ligand for enantioselective hydrogenations.
- 1-Phenyl-1,3-propanediol. PubChem. [Link]
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- 1-Phenyl-1 3-Propanediol Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]
- The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. White Rose eTheses Online. [Link]
- Microbial resolution and asymmetric reduction related to optically active 1,3-diphenylpropane-1,3-diol.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
Sources
- 1. 1-Phenyl-1 3-Propanediol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
Application Notes and Protocols: 1-Phenylpropane-1,3-diol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy to introduce chirality, offering predictable and high levels of stereocontrol.[1] This application note provides a detailed guide to the use of 1-phenylpropane-1,3-diol as a versatile chiral auxiliary. We will explore its synthesis, application in key carbon-carbon bond-forming reactions, and the underlying principles of stereochemical induction. Detailed protocols for the attachment of the auxiliary, a diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary are provided, equipping researchers with the practical knowledge to implement this methodology in their synthetic endeavors.
Introduction: The Role of this compound in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be readily cleaved and recovered. Chiral 1,3-diols are a valuable class of compounds that can serve as effective chiral auxiliaries.[2]
This compound, with its C2-symmetric core and the presence of a phenyl group, offers a unique combination of steric and electronic features that can effectively bias the facial selectivity of approaching reagents. The diol moiety allows for the formation of rigid cyclic structures, such as acetals, with the substrate, which is crucial for creating a well-defined chiral environment. The phenyl group can provide additional steric hindrance and can also engage in π-π stacking interactions, further influencing the transition state geometry and enhancing diastereoselectivity.
This guide will focus on the application of enantiopure this compound in asymmetric aldol reactions, a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[3][4]
Synthesis and Resolution of this compound
The enantiomerically pure forms of this compound can be accessed through various synthetic strategies, including asymmetric hydrogenation and enzymatic resolutions. One common approach involves the asymmetric reduction of a corresponding β-hydroxy ketone.[3][5]
Protocol 1: Asymmetric Reduction for the Synthesis of (R)-1-Phenylpropane-1,3-diol
This protocol is adapted from a general procedure for the synthesis of chiral 1,3-diols.[3]
Materials:
-
3-Hydroxy-1-phenylpropan-1-one
-
(R)-CBS-oxazaborolidine complex
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxy-1-phenylpropan-1-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of (R)-CBS-oxazaborolidine (0.1 equiv) in THF.
-
Slowly add a solution of BMS (1.1 equiv) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-1-phenylpropane-1,3-diol.
Application in Asymmetric Aldol Reactions
Once obtained in its enantiopure form, this compound can be employed as a chiral auxiliary. A common strategy involves the formation of a chiral acetal with a ketone, which is then converted to its enolate and reacted with an aldehyde.
Attachment of the Chiral Auxiliary
The first step is the formation of a chiral acetal from the substrate ketone and this compound.
Protocol 2: Formation of the Chiral Acetal
Materials:
-
Propiophenone (or other suitable ketone)
-
(R)-1-Phenylpropane-1,3-diol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propiophenone (1.0 equiv), (R)-1-phenylpropane-1,3-diol (1.1 equiv), and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral acetal.
Diastereoselective Aldol Reaction
The chiral acetal is then used to direct the stereochemistry of the aldol reaction.
Protocol 3: Diastereoselective Aldol Reaction
Materials:
-
Chiral acetal from Protocol 2
-
Lithium diisopropylamide (LDA) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
To a solution of the chiral acetal (1.0 equiv) in anhydrous THF at -78 °C, slowly add the freshly prepared LDA solution (1.1 equiv).
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to reveal the chiral β-hydroxy ketone product. Acid-catalyzed hydrolysis is a common method for cleaving acetal auxiliaries.[6]
Protocol 4: Cleavage of the Chiral Auxiliary
Materials:
-
Aldol adduct from Protocol 3
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH to the solution.
-
Stir the reaction at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral β-hydroxy ketone. The chiral auxiliary, this compound, can often be recovered from the aqueous layer or the column for reuse.
Stereochemical Model and Rationale for Diastereoselectivity
The high diastereoselectivity observed in aldol reactions using this compound as a chiral auxiliary can be attributed to the formation of a rigid, chair-like six-membered ring transition state.[7]
The lithium cation chelates to the enolate oxygen and one of the oxygens of the diol auxiliary, locking the conformation. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This controlled trajectory of the incoming electrophile leads to the preferential formation of one diastereomer. The equatorial positioning of the aldehyde's substituent in the transition state is generally favored to minimize steric interactions, leading to the observed stereochemical outcome.
Data Presentation: Representative Results
The following table summarizes typical results that can be expected when using this compound or analogous chiral auxiliaries in asymmetric aldol reactions. Data is compiled from literature reports on similar systems.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | >95:5 | 85 | Adapted from[7] |
| 2 | Benzaldehyde | >90:10 | 82 | Adapted from[7] |
| 3 | Acetaldehyde | 90:10 | 78 | Adapted from[3] |
Workflow Visualization
The overall experimental workflow for the application of this compound as a chiral auxiliary in an asymmetric aldol reaction is depicted below.
Conclusion
This compound serves as an effective chiral auxiliary for asymmetric synthesis, particularly in aldol reactions. Its rigid C2-symmetric structure and the steric influence of the phenyl group allow for high levels of diastereoselectivity in the formation of new stereocenters. The protocols outlined in this application note provide a practical framework for researchers to utilize this auxiliary in their synthetic campaigns. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make this compound an attractive and valuable tool for the stereocontrolled synthesis of complex molecules.
References
- Özdemir, E., & Tezcan, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][3]
- Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
- Özdemir, E., & Tezcan, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][2]
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Huang, G., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Chem. [Link][4]
- MDPI. (2020). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link][9]
- Bouzide, A., & Sauvé, G. (n.d.).
- Unni, A. K., et al. (2014). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry. [Link][7]
- Fujioka, H., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters. [Link][6]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sctunisie.org [sctunisie.org]
- 6. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 1-Phenylpropane-1,3-diol
Abstract: This document provides comprehensive experimental protocols for the synthesis of 1-phenylpropane-1,3-diol, a valuable chiral building block and synthetic intermediate in pharmaceutical and fine chemical industries. Two robust and distinct methodologies are presented: a two-step asymmetric synthesis yielding enantiomerically pure diol, and a classic Meerwein-Ponndorf-Verley (MPV) reduction. The guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducibility and safety.
Introduction and Significance
This compound is a key structural motif found in numerous biologically active molecules. Its two hydroxyl groups, separated by a three-carbon chain with a stereocenter at the benzylic position, make it a versatile precursor for creating more complex molecules. In particular, the chiral enantiomers of this diol serve as crucial intermediates in the asymmetric synthesis of pharmaceuticals.[1][2] The development of reliable and stereocontrolled synthetic routes is therefore of significant interest to the scientific community.
This application note details two distinct and effective protocols for synthesizing this target molecule.
-
Protocol 1 describes a modern, two-step asymmetric approach starting from a β-keto ester. This method leverages a catalytic asymmetric hydrogenation to establish a chiral center with high enantiomeric excess (ee), followed by a powerful reduction to yield the final diol.[1] This route is ideal for applications requiring high optical purity.
-
Protocol 2 employs the Meerwein-Ponndorf-Verley (MPV) reduction, a classic and highly chemoselective method that uses an inexpensive aluminum catalyst.[3][4][5] This protocol is advantageous for its mild conditions and tolerance of other functional groups.
Protocol 1: Asymmetric Synthesis via Catalytic Hydrogenation and Hydride Reduction
This elegant two-step pathway provides excellent control over the stereochemistry at the C1 position, delivering the chiral diol in high yield and optical purity.
Workflow Overview
Caption: Workflow for the two-step asymmetric synthesis of (R)-1-Phenylpropane-1,3-diol.
Step A: Asymmetric Hydrogenation of Ethyl Benzoylacetate
Principle: This step establishes the crucial stereocenter through the asymmetric hydrogenation of a prochiral β-keto ester. A chiral ruthenium complex, such as one containing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, acts as the catalyst, directing the hydrogen addition to one face of the ketone to produce the corresponding β-hydroxy ester with high enantioselectivity.[1][6]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 5.0 g | 26.0 |
| [RuCl((R)-BINAP)(p-cymene)]Cl | C₆₅H₅₈Cl₂P₂Ru | 1133.14 | 59 mg | 0.052 (0.2 mol%) |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1-4 atm | - |
Experimental Protocol:
-
Catalyst Activation (Pre-reaction): In a Schlenk flask under an argon atmosphere, dissolve the ruthenium catalyst precursor, [RuCl((R)-BINAP)(p-cymene)]Cl, in anhydrous methanol. Stir the solution for 30 minutes at room temperature to form the active catalytic species.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the ethyl benzoylacetate.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under a positive pressure of argon.
-
Hydrogenation: Seal the vessel, purge it three times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4 atm).
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25°C) for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by taking aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield pure ethyl (R)-3-hydroxy-3-phenylpropanoate.
Causality and Trustworthiness:
-
Why a Ruthenium-BINAP catalyst? The atropisomeric chirality of the BINAP ligand creates a chiral environment around the ruthenium center, which is essential for differentiating between the two faces of the prochiral ketone, leading to high enantioselectivity.[1]
-
Why anhydrous solvent? Water can interfere with the catalyst and is generally avoided in hydrogenation reactions to ensure catalyst activity and longevity.
-
Self-Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC analysis and compared to literature values (typically >98% ee) to validate the success of the asymmetric induction.[1]
Step B: Reduction of Ethyl (R)-3-hydroxy-3-phenylpropanoate to the Diol
Principle: The ester functional group is reduced to a primary alcohol using a strong hydride-donating agent, lithium aluminum hydride (LiAlH₄). This reaction proceeds without affecting the stereocenter established in the previous step.[1]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl (R)-3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | 194.23 | 3.0 g | 15.4 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 880 mg | 23.2 (1.5 eq) |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 30 mL | - |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Water, 10% NaOH (aq), Water | H₂O, NaOH | - | For quench | - |
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet, add LiAlH₄. Carefully add anhydrous THF to create a suspension.
-
Cooling: Cool the LiAlH₄ suspension to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve the ethyl (R)-3-hydroxy-3-phenylpropanoate in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5-2 hours.
-
Quenching (Fieser workup): (Caution: Exothermic and produces H₂ gas. Perform slowly in a fume hood). Cool the reaction mixture back to 0°C. Sequentially and very slowly, add:
-
0.9 mL of water
-
0.9 mL of 10% aqueous NaOH
-
1.8 mL of water A white granular precipitate of aluminum salts should form.
-
-
Isolation: Stir the mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluent: cyclohexane/ethyl acetate 50:50) to yield pure (R)-1-phenylpropane-1,3-diol as a colorless oil.[1]
Causality and Trustworthiness:
-
Why LiAlH₄? It is a powerful reducing agent capable of reducing esters to primary alcohols, a transformation that weaker reagents like sodium borohydride (NaBH₄) cannot typically achieve.
-
Why the specific quenching procedure? The Fieser workup is a standardized and reliable method to safely neutralize excess LiAlH₄ and convert the aluminum byproducts into an easily filterable solid, simplifying the product isolation.[1]
-
Self-Validation: The final product should be characterized by ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The optical rotation should be measured and compared to the literature value ([α]D = +64 (c 1, CHCl₃) for the (R)-enantiomer) to confirm retention of stereochemical integrity.[1]
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
Principle: The MPV reduction is a reversible, aluminum-catalyzed hydride transfer reaction. It reduces a ketone (or aldehyde) using a sacrificial alcohol, typically isopropanol, as the hydride source.[5] The reaction is driven to completion by removing the acetone byproduct via distillation. Its high chemoselectivity makes it suitable for substrates with other reducible functional groups that would not survive harsher reagents like LiAlH₄.[3]
MPV Reduction Mechanism
Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) Reduction.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Phenyl-1,3-butanedione (Benzoylacetone) | C₁₀H₁₀O₂ | 162.19 | 5.0 g | 30.8 |
| Aluminum Isopropoxide | Al(O-i-Pr)₃ | 204.25 | 7.56 g | 37.0 (1.2 eq) |
| Isopropanol (Anhydrous) | C₃H₈O | 60.10 | 100 mL | - |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 50 mL | - |
| Hydrochloric Acid (1 M) | HCl | - | ~50 mL | For work-up |
Experimental Protocol:
-
Reaction Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, condenser, and receiving flask. Ensure all glassware is flame-dried.
-
Charging the Flask: To the reaction flask, add 1-phenyl-1,3-butanedione, aluminum isopropoxide, and anhydrous isopropanol. Add a magnetic stir bar.
-
Reaction Execution: Heat the mixture to a gentle reflux. The acetone byproduct (b.p. 56°C) will begin to distill along with some isopropanol.
-
Driving Equilibrium: Slowly distill off the acetone/isopropanol mixture. To maintain the reaction volume, periodically add fresh anhydrous isopropanol from a dropping funnel. Continue the process for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting dione is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and 1 M HCl to hydrolyze the aluminum alkoxides.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Causality and Trustworthiness:
-
Why distill the acetone? The MPV reduction is an equilibrium-controlled process.[3] Removing the low-boiling acetone byproduct shifts the equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion and maximizing the yield of the desired diol.[4]
-
Why aluminum isopropoxide? This Lewis acidic aluminum compound coordinates to the carbonyl oxygen, activating it for hydride transfer from an isopropoxide ligand in the key six-membered transition state.[5] It is an effective and inexpensive catalyst for this transformation.
-
Self-Validation: The successful synthesis is confirmed by full characterization (NMR, IR, MS) of the product. The absence of starting material and the presence of two hydroxyl signals in the NMR and IR spectra validate the completeness of the reduction.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water and protic solvents to release flammable hydrogen gas. Must be handled under an inert atmosphere (argon or nitrogen) using anhydrous solvents and techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.
-
Hydrogen Gas (H₂): Extremely flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment.
-
Flammable Solvents: Diethyl ether, THF, methanol, and isopropanol are highly flammable. Handle only in a fume hood and avoid open flames, sparks, or hot plates.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a properly functioning chemical fume hood.
References
- Genet, J. P., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.
- ChemBK. (2024). (R)-PHENYL-1,3-PROPANEDIOL. ChemBK.
- Kellogg, R. M., & Xianming, H. (1996). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols. University of Groningen Research Portal.
- Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Mash, E. A., et al. (2000). Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. ResearchGate.
- Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Grokipedia.
- ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. ResearchGate.
- Cronin, L., et al. (2020). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. NIH National Library of Medicine.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.
- Study.com. (n.d.). Write the Grignard Addition reaction for ethyl-MgBr and benzaldyhyde with ether to make 1-phenyl-1-propanol. Study.com.
- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Wikipedia.
- M. Z. A. K., et al. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. NIH National Library of Medicine.
- CORE. (n.d.). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. CORE.
- Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org.
- PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com.
- PubChem. (n.d.). (1S)-1-phenylpropane-1,3-diol. PubChem.
- AHB Global. (2025). What are the uses of 1,3-propanediol?. AHB Global.
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
Application Note: High-Efficiency Chiral Resolution of 1-Phenylpropane-1,3-diol Enantiomers
Introduction: The Significance of Chiral Diols
Optically active 1,3-diols are fundamental chiral building blocks in modern organic synthesis. Their stereochemically defined hydroxyl groups serve as versatile handles for the construction of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and chiral ligands.[1][2] 1-Phenylpropane-1,3-diol, in particular, possesses a single stereocenter at the C1 position, giving rise to (R) and (S) enantiomers. The biological activity of molecules derived from this diol is often enantiomer-dependent, making access to enantiomerically pure forms a critical requirement for drug development and stereoselective synthesis.[3][4]
This application note provides a comprehensive guide to two robust and widely adopted methods for the chiral resolution of racemic this compound: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) . We will delve into the mechanistic principles behind these techniques, offer field-proven insights for experimental design, and present detailed, step-by-step protocols suitable for both analytical and preparative scales.
Foundational Strategy: A Dual Approach to Enantiopurity
The choice between enzymatic and chromatographic resolution depends on the specific goals of the researcher, such as scale, required purity, and available equipment.
-
Enzymatic Kinetic Resolution (EKR) is a powerful technique for large-scale production. It leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[5][6] This results in a mixture of a slower-reacting, unfunctionalized enantiomer and a faster-reacting, functionalized one, which can then be separated by conventional chemical methods (e.g., column chromatography). The theoretical maximum yield for a single enantiomer in a classic EKR is 50%.[3]
-
Chiral HPLC is an indispensable analytical tool for determining enantiomeric purity (e.g., enantiomeric excess, ee) and can be scaled for preparative purification.[7][8] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[9] While highly effective, scaling up preparative HPLC can be resource-intensive compared to EKR.
Method I: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Principle of Enantioselection
Lipases are hydrolases that exhibit remarkable enantioselectivity in non-aqueous environments.[5][10] In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the diol at a much higher rate than the other. The choice of lipase is crucial; Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is renowned for its broad substrate scope, high stability, and excellent enantioselectivity in resolving secondary alcohols.[5][11]
The reaction proceeds until approximately 50% conversion is reached. At this point, the mixture ideally contains one enantiomer as the unreacted alcohol and the other as the corresponding ester, both in high enantiomeric excess.
Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates the logical flow of the EKR process, from the racemic starting material to the separated, enantiopure products.
Caption: Workflow for the enzymatic resolution and subsequent purification of diol enantiomers.
Protocol: Preparative EKR of (±)-1-Phenylpropane-1,3-diol
Materials:
-
Racemic (±)-1-phenylpropane-1,3-diol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether or Toluene (anhydrous)
-
Molecular sieves (4Å, activated)
-
Celite®
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add racemic this compound (1.0 eq.), diisopropyl ether (to achieve a concentration of ~0.1 M), and activated 4Å molecular sieves (100 mg per mmol of diol).
-
Reagent Addition: Add vinyl acetate (1.5 eq.) and Novozym® 435 (50 mg per mmol of diol). The use of excess acyl donor can improve reaction rates, but a large excess should be avoided.
-
Reaction Execution: Seal the flask and stir the suspension at a controlled temperature (e.g., 40-50 °C). The optimal temperature balances reaction rate and enzyme stability.[11]
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by TLC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Work-up: Once ~50% conversion is reached (typically 24-48 hours), filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme with additional solvent. The recovered enzyme can often be reused.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This will separate the unreacted diol enantiomer from the more nonpolar monoacetate product.
-
(Optional) Hydrolysis of the Monoacetate: To recover the second diol enantiomer, dissolve the purified monoacetate in methanol, add potassium carbonate (K₂CO₃, ~0.2 eq.), and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the mixture, remove the solvent, and purify the resulting diol.
Expected Results & Data
The success of an EKR is quantified by the conversion percentage and the enantiomeric excess (ee) of the substrate (diol) and product (ester).
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Diol (%) | ee of Ester (%) |
| Novozym® 435 | Vinyl Acetate | Toluene | 50 | 2.5 | ~50 | >95 | >95 |
| Lipase PS | Vinyl Acetate | Diisopropyl Ether | 40 | 24 | ~50 | >98 | >98 |
Note: Data presented is representative for similar secondary alcohols and serves as a target for optimization.[11][12] High enantioselectivity (E > 200) is often achievable under optimized conditions.[12]
Method II: Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Chromatographic Separation
Chiral HPLC separates enantiomers by passing them through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® IA), are exceptionally versatile and effective for a wide range of compounds, including alcohols and diols.[1][9]
The separation mechanism involves transient, stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, π-π stacking, and steric hindrance) between the enantiomers and the chiral selector.[13] One enantiomer forms a more stable diastereomeric complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes earlier.
Workflow for Chiral HPLC Analysis
This diagram outlines the process of analyzing a sample to determine its enantiomeric composition.
Caption: Simplified workflow of a chiral HPLC analysis.
Protocol: Analytical Chiral HPLC
This protocol is designed to determine the enantiomeric excess (ee) of a sample containing this compound.
Equipment & Materials:
-
HPLC system with a UV detector
-
Chiral column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA)
-
Sample: this compound dissolved in mobile phase (~1 mg/mL)
Procedure:
-
System Preparation: Set up the HPLC system. The choice of mobile phase is critical. For normal phase chromatography, a mixture of hexane and an alcohol modifier like isopropanol is common.
-
Equilibration: Equilibrate the Chiralcel® OD-H column with the chosen mobile phase (e.g., Hexane/IPA 90:10 v/v) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).
-
Data Analysis:
-
Record the retention times (t_R) for the two enantiomer peaks.
-
Integrate the area under each peak (Area₁ and Area₂).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Method Development and Data
Effective separation requires optimizing the mobile phase composition. Reducing the percentage of the alcohol modifier (IPA) generally increases retention times and improves resolution, but may lead to broader peaks.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (t_R1) | ~12.5 min (example) |
| Retention Time (t_R2) | ~14.8 min (example) |
| Resolution (R_s) | > 1.5 (Baseline separation) |
Note: The specific retention times will vary depending on the exact system and conditions. The goal is to achieve a resolution factor (R_s) of 1.5 or greater for accurate quantification.[14] This analytical method can be scaled up to a preparative or semi-preparative scale by using a larger diameter column and increasing the injection volume and flow rate.[15]
Conclusion
The chiral resolution of this compound is readily achievable through both enzymatic kinetic resolution and chiral HPLC. EKR, particularly with an immobilized lipase like Novozym® 435, offers a scalable and cost-effective method for producing gram quantities of enantiopure diols. Chiral HPLC provides an essential and highly accurate analytical tool for verifying enantiomeric purity and can be adapted for preparative separations when smaller quantities of high-purity material are required. The protocols and principles detailed in this note provide a robust framework for researchers and drug development professionals to successfully obtain the specific enantiomers of this compound for their synthetic needs.
References
- Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288-293. [Link]
- Salmoun, M., et al. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. RASAYAN Journal of Chemistry. [Link]
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22016-22041. [Link]
- Bhosale, G., & Kumar, V. (2013). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. International Journal of Chemical Engineering. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
- Özdemir, E., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(2), 2277-2290. [Link]
- Matarashvili, I., et al. (2010). Finding the Best Separation for Enantiomeric Mixtures.
- ChemBK. (2024). (R)-PHENYL-1,3-PROPANEDIOL. ChemBK.
- Kihumbu, M. G., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. Tetrahedron: Asymmetry, 13(16), 1681-1686. [Link]
- Yilmaz, E., & Sezer, E. (2012). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Biotechnology & Biotechnological Equipment, 26(5), 3328-3335. [Link]
- Taylor & Francis Online. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis.
- PrepChem. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. PrepChem.com.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex.
- Chen, C. S., et al. (1998). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). Helvetica Chimica Acta, 81(11), 2145-2158. [Link]
- Bonifácio, M. J., et al. (2012). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Bioorganic & Medicinal Chemistry, 20(10), 3326-3335. [Link]
- Carballeira, J. D., & Álvarez, E. (2002). Impact of variation of the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols. Tetrahedron: Asymmetry, 13(1), 55-61. [Link]
- Hancock, F. E., & James, A. P. (1990). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion. Journal of Chemical Technology and Biotechnology, 48(2), 209-220. [Link]
- Li, Z., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 1045248. [Link]
- Ianni, F., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(23), 4376. [Link]
- Ismail, O. H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 295. [Link]
- Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical & Pharmaceutical Bulletin, 73(8), 663-669. [Link]
- Sudar, M., et al. (2014). Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis. Bioprocess and Biosystems Engineering, 37, 153-162. [Link]
- Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]
- Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 741-746. [Link]
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Application Note: A Robust HPLC Framework for the Achiral and Chiral Separation of 1-Phenylpropane-1,3-diol
Abstract
This comprehensive application note presents validated High-Performance Liquid Chromatography (HPLC) methods for both the quantitative purity analysis and the enantiomeric separation of 1-Phenylpropane-1,3-diol. As a critical chiral building block in the synthesis of pharmaceuticals and other fine chemicals, robust analytical methods to determine its chemical purity and enantiomeric excess are paramount.[1][2] We detail two distinct protocols: a reversed-phase (RP-HPLC) method for achiral separation of the primary analyte from potential impurities and a chiral separation method using a polysaccharide-based chiral stationary phase (CSP). The scientific rationale behind column and mobile phase selection, system suitability criteria, and detailed step-by-step protocols are provided to ensure method robustness, transferability, and trustworthiness for researchers in quality control and drug development.
Introduction and Method Rationale
This compound is a di-hydroxylated aromatic compound featuring a stereogenic center at the C1 position. Its enantiomers, (R)- and (S)-1-phenylpropane-1,3-diol, serve as valuable precursors in the asymmetric synthesis of various active pharmaceutical ingredients.[3] Consequently, the development of reliable analytical methods is essential for two key quality attributes:
-
Chemical Purity: Quantifying the main component and separating it from starting materials, by-products, or degradants.
-
Enantiomeric Purity: Determining the enantiomeric excess (e.e.) of the desired enantiomer, a critical factor for drug efficacy and safety.[4]
Physicochemical Properties and Chromatographic Strategy
This compound is a moderately polar molecule, with a molecular weight of 152.19 g/mol and a calculated LogP value of approximately 0.7.[5][6][7] This polarity presents a challenge for traditional reversed-phase chromatography, where highly polar compounds may exhibit poor retention on non-polar stationary phases.[8][9]
-
For Achiral Analysis: A standard C18 stationary phase is selected as the foundational column for method development due to its versatility and wide applicability in separating compounds of moderate polarity.[10] The strategy involves using a highly aqueous mobile phase to enhance retention. To ensure sharp, symmetrical peaks, a low concentration of an acid (e.g., formic acid) is added to the mobile phase. This suppresses the ionization of residual silanol groups on the silica backbone, minimizing undesirable secondary interactions.[11]
-
For Chiral Analysis: The separation of enantiomers requires a chiral environment. Polysaccharide-based CSPs, specifically those derived from amylose or cellulose carbamates, are exceptionally effective for resolving a broad spectrum of chiral compounds.[4][12] The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving interactions such as hydrogen bonding, dipole-dipole, and π-π interactions.
Detection
The presence of a phenyl group in the analyte structure provides a strong chromophore, making UV detection a suitable and robust choice. A preliminary scan of the analyte's UV spectrum is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. In the absence of a full scan, detection at lower wavelengths, such as 210 nm, or near the benzene absorbance maximum around 254 nm, typically provides an adequate response.
Experimental Protocols
General Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid (reagent grade, ≥98%). This compound reference standard (racemic and/or enantiomerically pure).
-
Consumables: 1.5 mL glass vials with caps, 0.22 µm or 0.45 µm syringe filters.
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC
This protocol is designed for the quantitative determination of this compound and its separation from potential process-related impurities.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Water/Acetonitrile (80:20, v/v) |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to obtain a stock solution of ~1.0 mg/mL.
-
Further dilute this stock solution as needed to create working standards (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 0.1 mg/mL in the Sample Diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
-
System Suitability Test (SST):
-
Before running the sequence, perform five replicate injections of a working standard solution.
-
The system is deemed ready for analysis if the SST criteria are met.
-
System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Protocol 2: Chiral Separation for Enantiomeric Purity
This protocol is designed to separate the (R)- and (S)-enantiomers of this compound.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Diluent | n-Hexane / 2-Propanol (90:10, v/v) |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol.
-
Combine in a suitable container, mix thoroughly, and degas before use.
-
-
Racemic Standard Preparation:
-
Prepare a solution of racemic this compound at approximately 0.5 mg/mL in the mobile phase. This is crucial for confirming the identity of the two enantiomer peaks and for calculating resolution.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 0.5 mg/mL in the mobile phase.
-
Filter the final solution through a compatible (e.g., PTFE) 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Calculations:
-
Inject the racemic standard to establish the retention times of both enantiomers and ensure the resolution (Rs) is ≥ 1.5.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2): % e.e. = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100
-
Analytical Workflow Visualization
The general workflow for both achiral and chiral analyses follows a systematic process from preparation to final reporting.
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive quality assessment of this compound. The reversed-phase method is suitable for accurate purity determination against potential impurities, while the normal-phase chiral method allows for precise quantification of enantiomeric excess. By explaining the scientific rationale behind the chosen parameters and providing clear, step-by-step protocols, these methods can be readily implemented or adapted in analytical development and quality control laboratories.
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- 1-Phenyl-1 3-Propanediol | Drug Information, Uses, Side Effects, Chemistry. Google Cloud.
- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem. [Link]
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
- (R)-PHENYL-1,3-PROPANEDIOL - Physico-chemical Properties. ChemBK. [Link]
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537. PubChem. [Link]
- Reverse-phase HPLC method for measuring polarity distributions of natural organic m
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column**. SIELC Technologies. [Link]
- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.
- Technical Guide To Chiral HPLC Separ
- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120. PubChem. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
- catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure. [Link]
- Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
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Application Notes and Protocols for the Enzymatic Synthesis of Chiral 1-Phenylpropane-1,3-diol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of enantiomerically pure 1-phenylpropane-1,3-diol. Chiral 1,3-diols are critical building blocks in modern asymmetric synthesis, serving as key intermediates for a variety of active pharmaceutical ingredients (APIs), including antidepressants and ADHD medications. Biocatalysis offers a powerful, selective, and environmentally benign alternative to traditional chemical methods for producing these high-value compounds. This guide details two primary enzymatic strategies: the stereoselective reduction of a prochiral ketone using alcohol dehydrogenases (ADHs) and the kinetic resolution of a racemic diol via lipase-catalyzed acylation. We provide in-depth application notes explaining the mechanistic basis for experimental design, detailed, step-by-step protocols, and quantitative data to support researchers in developing robust and efficient synthetic routes.
Introduction: The Significance of Chiral this compound
This compound possesses two stereogenic centers, making it a versatile chiral synthon. Its enantiopure forms, particularly the (R)- and (S)-enantiomers, are valuable precursors for synthesizing complex molecules with precise three-dimensional architectures. The stereochemistry of these diols is crucial as it directly translates to the biological activity of the final pharmaceutical product. For instance, chiral 1-phenyl-1,3-propanediol derivatives are key intermediates in the synthesis of drugs like (R)-Fluoxetine (an antidepressant) and (R)-Atomoxetine (used to treat ADHD)[1][2].
Traditional chemical synthesis of such chiral molecules often requires multi-step procedures, expensive chiral catalysts, or stoichiometric chiral reagents, which can be inefficient and generate significant waste. Enzymatic methods, by contrast, leverage the exquisite chemo-, regio-, and stereoselectivity of biocatalysts to perform transformations under mild conditions, offering a more sustainable and efficient pathway to enantiopure products[3].
This guide focuses on two robust enzymatic approaches:
-
Stereoselective Ketone Reduction: An alcohol dehydrogenase (ADH) is used to asymmetrically reduce the prochiral ketone, 3-hydroxy-1-phenylpropan-1-one, to directly yield a single enantiomer of the diol.
-
Kinetic Resolution of Racemic Diol: A lipase is used to selectively acylate one enantiomer from a racemic mixture of this compound, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting unreacted enantiomer.
The selection between these methods depends on the availability of starting materials, the desired enantiomer, and the specific capabilities of the laboratory.
Strategy I: Stereoselective Reduction with Alcohol Dehydrogenase (ADH)
This approach is highly efficient as it can theoretically convert 100% of a prochiral substrate into a single, enantiopure product. The success of this strategy hinges on selecting an ADH with the appropriate stereopreference (either Prelog or anti-Prelog) to produce the desired (R)- or (S)-diol.
Application Notes & Scientific Principles
The Causality of Stereoselectivity (Prelog's Rule): The stereochemical outcome of ADH-catalyzed ketone reductions is often predictable by Prelog's rule[1][2][4]. The rule states that the enzyme's active site preferentially binds the ketone in a way that positions the larger (L) and smaller (S) substituents in specific pockets. The nicotinamide cofactor (NADH or NADPH) then delivers a hydride ion to one specific face (re or si) of the carbonyl group. Most ADHs follow Prelog's rule, delivering the hydride to the re-face, which typically produces the (S)-alcohol. However, a growing number of "anti-Prelog" ADHs are being discovered and engineered, which deliver the hydride to the si-face to yield the (R)-alcohol[1][5]. For the synthesis of (R)-1-phenyl-1,3-propanediol from 3-hydroxy-1-phenylpropan-1-one, an anti-Prelog ADH is required.
Cofactor Regeneration is Essential: ADHs are dependent on a nicotinamide cofactor (NADH or NADPH) as the hydride source. As this cofactor is expensive, its stoichiometric use is not economically viable. Therefore, an in situ cofactor regeneration system is mandatory for a preparative-scale reaction. Common strategies include:
-
Substrate-Coupled Regeneration: Using a large excess of a cheap, secondary alcohol like 2-propanol (isopropanol) in the reaction mixture. The ADH oxidizes the 2-propanol to acetone, regenerating the NADPH/NADH needed for the primary ketone reduction[6].
-
Enzyme-Coupled Regeneration: Employing a second enzyme-substrate pair, such as glucose and glucose dehydrogenase (GDH), to regenerate the cofactor. The GDH oxidizes glucose to gluconolactone, reducing NADP⁺ to NADPH[5].
Enzyme Selection: Alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a well-characterized and robust anti-Prelog ADH that is highly effective for the reduction of aryl ketones and is an excellent candidate for this synthesis[7]. Enzymes from other sources, such as Trichoporon fermentans, have also been shown to produce (R)-1-phenyl-1,3-propanediol with excellent enantioselectivity[5][8].
Visualization of the ADH-Catalyzed Workflow
Caption: ADH-catalyzed asymmetric reduction coupled with a cofactor regeneration system.
Protocol: Synthesis of (R)-1-Phenylpropane-1,3-diol via ADH Reduction
This protocol is based on the reported reduction of 3-hydroxy-1-phenylpropan-1-one using a recombinant E. coli system expressing an anti-Prelog ADH with a substrate-coupled cofactor regeneration system[5].
Materials:
-
3-hydroxy-1-phenylpropan-1-one (Substrate)
-
Recombinant E. coli whole cells expressing a suitable anti-Prelog ADH (or purified ADH)
-
2-Propanol (Isopropanol), analytical grade
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., stirred tank reactor or baffled flask)
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sterile reaction vessel, prepare the reaction buffer consisting of 100 mM potassium phosphate buffer (pH 7.0) containing 10% (v/v) 2-propanol.
-
Biocatalyst Addition: Add the ADH biocatalyst. If using whole cells, a typical loading is 20-50 g (wet cell weight) per liter of reaction volume. If using a purified enzyme, follow the manufacturer's recommended activity units.
-
Substrate Addition: Dissolve 3-hydroxy-1-phenylpropan-1-one in a minimal amount of 2-propanol and add it to the reaction mixture to a final concentration of 10-50 mM. For higher concentrations, a fed-batch strategy may be required to avoid substrate inhibition.
-
Reaction Conditions: Incubate the reaction at 30°C with gentle agitation (e.g., 150-200 rpm) to ensure proper mixing.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). Quench the enzymatic reaction in the aliquot (e.g., by adding an equal volume of acetonitrile or ethyl acetate), centrifuge to remove cells/enzyme, and analyze the supernatant by chiral HPLC to determine substrate conversion and the enantiomeric excess (ee) of the product.
-
Work-up: Once the reaction has reached completion (typically >95% conversion, 12-24 hours), terminate the reaction by centrifuging the mixture to pellet the biocatalyst.
-
Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral diol[9].
Expected Results & Data
The asymmetric reduction of 3-hydroxy-1-phenylpropan-1-one with an appropriate anti-Prelog ADH is expected to produce (R)-1-phenyl-1,3-propanediol with high yield and excellent enantioselectivity.
| Enzyme Source | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Reference |
| Trichoporon fermentans | 50 g/L (fed-batch) | 8.9 g/L (16h) | >99% (R) | [5][8] |
| ADH from Rhodococcus sp. | 10 mM | High | >99% (S) | [6] |
| ADH from Lactobacillus kefir | 10 mM | High | >99% (R) | [6] |
Note: The stereochemical outcome (R or S) is dependent on the specific ADH used.
Strategy II: Kinetic Resolution with Lipase
Kinetic resolution is a robust method for separating racemates. It relies on the differential reaction rates of two enantiomers with a chiral catalyst. In this case, a lipase enantioselectively acylates one of the hydroxyl groups of the diol, typically showing a preference for the (R)-enantiomer. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated (R)-diol and the unreacted (S)-diol, which can then be separated.
Application Notes & Scientific Principles
Mechanism of Lipase-Catalyzed Acylation: Lipases, such as the widely used Candida antarctica Lipase B (CAL-B), are serine hydrolases. The catalytic mechanism involves a "ping-pong bi-bi" kinetic model. The active site contains a catalytic triad (Ser-His-Asp). The serine's hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to the alcohol substrate. The enantioselectivity arises from the steric and electronic fit of the two alcohol enantiomers within the enzyme's active site; one enantiomer will have a much more favorable orientation for the acyl transfer to occur[10].
Choice of Acyl Donor: Irreversible acyl donors are preferred to drive the reaction to completion and prevent product inhibition. Vinyl esters, such as vinyl acetate , are ideal because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, effectively removing it from the equilibrium[11].
Solvent Selection: The choice of solvent is critical for lipase activity and stability. Non-polar, hydrophobic organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are generally preferred as they maintain the essential water layer around the enzyme required for activity without dissolving it[1][10].
The 50% Conversion Limit: The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%. Pushing the reaction beyond this point will lead to the acylation of the slower-reacting enantiomer, which will decrease the enantiomeric excess of both the remaining substrate and the product.
Visualization of the Lipase-Catalyzed Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of racemic this compound.
Protocol: Kinetic Resolution of (±)-1-Phenylpropane-1,3-diol
This protocol is adapted from established procedures for the kinetic resolution of similar aromatic alcohols using Novozym 435 (immobilized CAL-B)[3][11][12].
Materials:
-
Racemic (±)-1-phenylpropane-1,3-diol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (Acyl donor)
-
Anhydrous methyl tert-butyl ether (MTBE) or toluene
-
Activated molecular sieves (4 Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker with temperature control
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, screw-capped flask, add racemic this compound (1 equivalent, e.g., 1 mmol, 152 mg).
-
Solvent and Enzyme: Add anhydrous MTBE (e.g., 10 mL) and Novozym 435 (e.g., 15-30 mg per mmol of substrate). Add a small amount of activated 4 Å molecular sieves to maintain anhydrous conditions.
-
Initiate Reaction: Add vinyl acetate (0.5-0.6 equivalents). Using a slight sub-stoichiometric amount of the acyl donor helps prevent the reaction from proceeding much beyond 50% conversion.
-
Reaction Conditions: Seal the flask and place it in an orbital shaker at 40-50°C and 200 rpm.
-
Monitoring: Monitor the reaction by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.
-
Work-up: Once ~50% conversion is reached (typically 2-8 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the acylated diol and the unreacted diol. Separate these two compounds using silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective, with the less polar acylated product eluting first, followed by the more polar unreacted diol[7].
-
Optional Hydrolysis: If the acylated enantiomer is the desired product in its diol form, it can be hydrolyzed back to the diol using standard chemical methods (e.g., K₂CO₃ in methanol).
Representative Data for Lipase Resolution
While specific data for this compound is limited, the following table for the closely related substrate 1-phenyl-1-propanol illustrates the effectiveness of Novozym 435 and the influence of reaction parameters[3][12].
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | ee (%) of (S)-Alcohol | Reference |
| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | 95% | [12] |
| Novozym 435 | Vinyl Laurate | Isooctane | 47 | 3 | 91% | [3] |
| P. cepacia | Vinyl Acetate | Diisopropyl ether | RT | - | High | [13] |
Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is crucial for validating the success of the enzymatic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
Protocol for Chiral HPLC Analysis
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., monitoring at 254 nm).
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns are highly effective for this class of compounds. Recommended columns: Chiralcel® OD-H or Chiralpak® AD-H .
Mobile Phase:
-
A mixture of n-hexane and 2-propanol (isopropanol) is typically used. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.
-
The ratio may need to be optimized to achieve baseline separation (Resolution > 1.5). Increasing the isopropanol content generally decreases retention time.
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic this compound standard (~1 mg/mL) in the mobile phase. Prepare samples from the reaction mixture by diluting them to a similar concentration.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Analysis: Run the chromatogram at a constant flow rate (e.g., 1.0 mL/min). Identify the two peaks corresponding to the (R)- and (S)-enantiomers from the racemic standard run.
-
Calculation: Determine the area of each peak in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
Conclusion
The enzymatic synthesis of chiral this compound via stereoselective reduction or kinetic resolution offers significant advantages in terms of selectivity, efficiency, and sustainability. The choice between an ADH-catalyzed reduction and a lipase-catalyzed resolution will depend on the specific enantiomer required and the available starting materials. By understanding the underlying enzymatic mechanisms and carefully optimizing reaction parameters as detailed in these protocols, researchers can reliably produce high-purity chiral diols essential for the advancement of pharmaceutical development and fine chemical synthesis.
References
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- Kumar, N., Kumar, A., Sahoo, S. C., & Chimni, S. S. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
- Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177. [Link]
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- Asymmetric reduction of 3-hydroxy-1-phenylpropane-1-one using a purified enzyme from Trichoporon fermentans, AJ-5152.
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Navigating the Synthesis of 1-Phenylpropane-1,3-diol Derivatives: A Guide to Protecting Group Strategies
Introduction: The Strategic Imperative of Hydroxyl Protection
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the precise manipulation of functional groups is paramount. 1-Phenylpropane-1,3-diol, a chiral building block featuring both a primary and a secondary hydroxyl group, presents a classic challenge in regioselective chemistry. The differential reactivity of these two hydroxyls—the primary being less sterically hindered and generally more nucleophilic than its secondary counterpart—provides a handle for selective functionalization. However, to achieve specific transformations at one hydroxyl group while the other remains untouched, a robust protecting group strategy is indispensable. This application note provides a detailed guide for researchers on the strategic protection and deprotection of the hydroxyl groups in this compound, ensuring high yields and chemoselectivity in complex synthetic pathways.
Core Principles: Exploiting Steric and Electronic Disparities
The successful selective protection of the hydroxyl groups in this compound hinges on two key principles:
-
Steric Hindrance: The primary hydroxyl group is significantly more accessible than the secondary hydroxyl group, which is shielded by the adjacent phenyl ring. This steric difference is the primary factor enabling selective reactions with bulky reagents.
-
Electronic Effects: While both are aliphatic alcohols, the proximity of the phenyl group to the secondary hydroxyl can subtly influence its reactivity. However, steric factors generally dominate in the context of protecting group installation.
This guide will explore two primary and highly effective strategies for the protection of this compound: the formation of a cyclic benzylidene acetal to protect both hydroxyls simultaneously, and the use of silyl ethers for the selective protection of the primary hydroxyl group, which also opens the door to orthogonal protection schemes.
Strategy 1: Concurrent Protection via Benzylidene Acetal Formation
For synthetic routes where both hydroxyl groups need to be masked, the formation of a six-membered cyclic acetal is an efficient and reliable method. Benzylidene acetals are particularly well-suited for protecting 1,3-diols, offering stability under a wide range of conditions, including basic, nucleophilic, and some reductive and oxidative environments.[1]
The formation of the 4-phenyl-1,3-dioxane from this compound is an acid-catalyzed reaction.[2][3] The choice of benzaldehyde derivative and catalyst can be tailored to the specific requirements of the substrate and subsequent reaction steps.
Figure 1: Benzylidene acetal protection of this compound.
Protocol 1: Benzylidene Acetal Protection of this compound
This protocol is adapted from a general and efficient method for benzylidene acetal formation using a copper(II) triflate catalyst.[1][4]
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et₃N)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 equiv).
-
Add a catalytic amount of Cu(OTf)₂ (0.05-0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the catalyst by adding triethylamine (0.2 equiv).[4]
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by silica gel column chromatography to yield the desired 4-phenyl-1,3-dioxane.
Deprotection of the Benzylidene Acetal
The cleavage of the benzylidene acetal can be achieved under various conditions, allowing for the regeneration of the diol when needed.
A. Acidic Hydrolysis:
A common method for the deprotection of acetals is treatment with aqueous acid.
-
Reagents: Acetic acid/water, p-toluenesulfonic acid in acetone/water.[5]
-
General Conditions: The reaction is typically carried out at room temperature or with gentle heating.
B. Catalytic Transfer Hydrogenolysis:
For substrates sensitive to acidic conditions, catalytic transfer hydrogenolysis offers a milder alternative.[6]
-
Reagents: 10% Palladium on carbon (Pd/C), triethylsilane (Et₃SiH) or ammonium formate as the hydrogen donor.[6][7]
-
General Conditions: The reaction is typically performed in a protic solvent like methanol at room temperature.[6]
Strategy 2: Selective Protection of the Primary Hydroxyl Group with Silyl Ethers
In many synthetic endeavors, the goal is to differentiate between the primary and secondary hydroxyl groups. The steric bulk of silylating agents can be exploited to achieve highly selective protection of the less hindered primary alcohol.[8][9] Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are workhorses in this regard, offering a range of stabilities and deprotection conditions.[10]
Figure 2: Selective silylation of the primary hydroxyl group.
Protocol 2: Selective TBDMS Protection of the Primary Hydroxyl Group
This protocol is based on the widely used Corey protocol for the silylation of alcohols and is highly effective for the selective protection of primary alcohols.[9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDMSCl (1.1 equiv) portion-wise to the stirred solution at room temperature. To enhance selectivity, the reaction can be cooled to 0 °C before the addition of TBDMSCl.[9]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to isolate 3-(tert-butyldimethylsilyloxy)-1-phenylpropan-1-ol.
Deprotection of Silyl Ethers
A key advantage of silyl ethers is the mild and specific conditions required for their cleavage, which typically do not affect other common protecting groups.
-
Fluoride-Mediated Cleavage: This is the most common method for removing silyl ethers. Tetrabutylammonium fluoride (TBAF) in THF is the reagent of choice.[8]
-
Acidic Cleavage: Silyl ethers can also be cleaved under acidic conditions, with the stability being highly dependent on the steric bulk of the silyl group (TMS < TES < TBDMS < TIPS < TBDPS).[10]
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN, rt | 1. Acidic hydrolysis (e.g., AcOH/H₂O) 2. Catalytic transfer hydrogenolysis (e.g., Pd/C, Et₃SiH)[6] | Stable to base, nucleophiles, some redox conditions.[1] |
| TBDMS Ether | TBDMSCl, Imidazole, DMF, rt | 1. TBAF, THF[8] 2. Acidic conditions (e.g., AcOH/H₂O/THF) | Stable to base, many oxidizing and reducing agents.[9] |
| TIPS Ether | TIPSCl or TIPSOTf, Imidazole or 2,6-lutidine, CH₂Cl₂ | 1. TBAF, THF (slower than TBDMS) 2. More forcing acidic conditions than TBDMS | More stable to acidic conditions than TBDMS.[10] |
Orthogonal Protection Strategy: A Gateway to Advanced Synthesis
The selective protection of the primary hydroxyl as a silyl ether leaves the secondary hydroxyl available for further functionalization. This allows for an orthogonal protection strategy, where the secondary alcohol can be protected with a group that is stable to the deprotection conditions of the silyl ether, and vice versa. A common and powerful combination is the use of a silyl ether and a benzyl (Bn) ether.
Figure 3: Orthogonal protection and selective deprotection workflow.
This orthogonal approach provides immense flexibility in complex syntheses. For instance, the benzyl ether can be selectively removed by catalytic hydrogenolysis without affecting the TBDMS group.[7] Conversely, the TBDMS group can be selectively cleaved with fluoride, leaving the benzyl ether intact.[8]
Conclusion: Enabling Precision in Synthesis
The strategic use of protecting groups is a cornerstone of modern organic chemistry, transforming challenging synthetic problems into manageable, stepwise processes. For a versatile substrate like this compound, a thoughtful approach to hydroxyl protection is critical for success. The formation of benzylidene acetals provides an efficient means of protecting both hydroxyl groups, while the sterically controlled silylation of the primary alcohol opens avenues for selective functionalization and sophisticated orthogonal strategies. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a robust toolkit for the synthesis of complex molecules derived from this compound.
References
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- Bailey, W. F., Zarcone, L. M. J., & Rivera, A. D. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry, 60(8), 2532–2535.
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- ResearchGate. (2025). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
- PG CHEMISTRY LECTURES. (2022, April 1). Protecting Group Chemistry: Protection of 1,3-diols [Video]. YouTube.
- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids. Angewandte Chemie International Edition in English, 49(4), 804–807.
- Han, S. B., & Krische, M. J. (2008).
- Wikipedia. (n.d.). Benzylidene acetal. Wikipedia.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- European Patent Office. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
- Genov, M., & Aroumanov, A. (2005).
- McDougal, P. G., Rico, J. G., Oh, Y. I., & Condon, B. D. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry, 51(17), 3388–3390.
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
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- PubMed. (2015). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding.
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Strategic Overview: Pathways to 1-Phenylpropane-1,3-diols
An Application Guide to the Synthesis of 1-Phenylpropane-1,3-diol Derivatives for Pharmaceutical Research
The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Specifically, this compound derivatives serve as versatile chiral building blocks in the synthesis of pharmaceuticals. Their structural rigidity and the presence of two stereocenters allow for precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. This guide provides an in-depth exploration of modern synthetic strategies to access these valuable compounds, with a focus on stereocontrol, efficiency, and practical application for researchers in drug development.
The synthesis of this compound derivatives can be approached through several distinct pathways. The choice of strategy is often dictated by the desired stereochemistry (syn or anti), the availability of starting materials, and the scalability of the reaction. The primary retrosynthetic disconnections lead to key precursors such as β-hydroxy ketones, β-keto esters, or allylic alcohols.
Caption: Key synthetic strategies for this compound derivatives.
Stereoselective Reduction of β-Hydroxy Ketones
One of the most powerful and versatile methods for preparing 1,3-diols is the diastereoselective reduction of the corresponding β-hydroxy ketones.[2] This strategy offers the advantage of accessing both syn and anti diols by carefully selecting the appropriate reducing agent and reaction conditions. The stereochemical outcome is dictated by the formation of a six-membered chelation-controlled transition state or a non-chelation-controlled (Felkin-Anh) model.
Mechanism of Stereocontrol
The stereoselectivity of the reduction hinges on the ability of the β-hydroxyl group to coordinate with the reducing agent.
-
Chelation Control for syn-Diols: In the Narasaka-Prasad reduction, a bidentate Lewis acid like Bu₂BOMe coordinates to both the carbonyl oxygen and the hydroxyl group. This locks the intermediate into a rigid six-membered ring, forcing the hydride to attack from the less sterically hindered equatorial direction, resulting in the syn-diol.[3]
-
Non-Chelation Control for anti-Diols: The Evans-Saksena reduction utilizes a triacetoxyborohydride reagent. Here, an intramolecular hydride delivery occurs from a boron-tethered hydride, proceeding through a chair-like transition state where the bulky phenyl group occupies an equatorial position to minimize steric strain, leading to the anti-diol.[3]
Caption: Control of stereochemistry in the reduction of β-hydroxy ketones.
Protocol 1: Narasaka-Prasad Reduction for syn-1-Phenylpropane-1,3-diol
This protocol is adapted from studies on the stereoselective reduction of β-hydroxy ketones.[3]
Materials:
-
3-Hydroxy-1-phenylpropan-1-one
-
Diethylmethoxyborane (Bu₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Aqueous HCl (1M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxy-1-phenylpropan-1-one (1 mmol) in a mixture of THF (5 mL) and MeOH (5 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add diethylmethoxyborane (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to allow for chelate formation.
-
Add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of 1M HCl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield syn-1-phenylpropane-1,3-diol.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Diastereomeric Ratio (syn:anti) | >95:5 | [3] |
Asymmetric Hydrogenation of β-Keto Esters
For the synthesis of enantiomerically pure 1,3-diols, the asymmetric hydrogenation of a prochiral β-keto ester is a highly efficient and scalable method.[4] This approach establishes one of the two stereocenters with high enantioselectivity using a chiral catalyst, typically a Ruthenium complex with a chiral diphosphine ligand (e.g., BINAP). The resulting chiral β-hydroxy ester is then diastereoselectively reduced to the 1,3-diol.
Caption: Workflow for asymmetric hydrogenation to chiral 1,3-diols.
Protocol 2: Synthesis of (R)-1-Phenylpropane-1,3-diol
This protocol is based on the work of Noyori and others in the field of asymmetric hydrogenation.[4]
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Lithium aluminum hydride (LiAlH₄)
-
Ethanol (EtOH), Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Aqueous HCl (1M), Saturated aqueous Rochelle's salt
Procedure:
Step A: Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve ethyl 3-oxo-3-phenylpropanoate (10 mmol) and the Ru-BINAP catalyst (0.01 mmol, 0.1 mol%) in degassed ethanol (20 mL).
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50 °C for 12-18 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure to obtain the crude (R)-ethyl 3-hydroxy-3-phenylpropanoate. This is often used in the next step without further purification.
Step B: Reduction to the Diol
-
Prepare a suspension of LiAlH₄ (15 mmol) in anhydrous THF (30 mL) in a flask under an argon atmosphere and cool to 0 °C.
-
Dissolve the crude β-hydroxy ester from Step A in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension.
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL).
-
Stir the resulting white suspension vigorously for 1 hour.
-
Filter the solids through a pad of Celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield (R)-1-phenylpropane-1,3-diol.
| Parameter | Value | Reference |
| Overall Yield | ~85% | [4] |
| Enantiomeric Excess (ee) | >99% | [4] |
Asymmetric Dihydroxylation of Allylic Precursors
The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction in organic synthesis that allows for the enantioselective conversion of alkenes to vicinal diols.[5][6] While this method classically produces 1,2-diols, it can be adapted to synthesize 1,3-diols by starting with a suitable homoallylic alcohol. A more direct route to a related structure involves the dihydroxylation of cinnamyl alcohol or its derivatives. This creates a 1-phenylpropane-1,2,3-triol scaffold, which is also a valuable synthetic intermediate.
Caption: Sharpless Asymmetric Dihydroxylation of Cinnamyl Alcohol.
Protocol 3: Synthesis of (1R,2R)-1-Phenylpropane-1,2,3-triol
This protocol is a standard procedure for the Sharpless Asymmetric Dihydroxylation.[7]
Materials:
-
Cinnamyl alcohol
-
AD-mix-β
-
tert-Butanol (t-BuOH), Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH (50 mL) and water (50 mL).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 mmol) to the solvent and stir until both phases are clear.
-
Cool the mixture to 0 °C and add cinnamyl alcohol (1 mmol).
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 6-24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 2M KOH (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral triol.
| Parameter | Value | Reference |
| Typical Yield | 80-95% | [7] |
| Enantiomeric Excess (ee) | >95% | [7] |
Biocatalytic Synthesis
Driven by the principles of green chemistry, biocatalytic methods have emerged as powerful alternatives for the synthesis of chiral diols.[1] Enzymes such as lyases, alcohol dehydrogenases (ADHs), and aldo-keto reductases (AKRs) can operate under mild conditions (room temperature, neutral pH) and often exhibit exquisite stereoselectivity.[8][9]
A two-step enzymatic cascade can be employed, starting from simple precursors like benzaldehyde and acetaldehyde.[9] First, a lyase catalyzes the carboligation to form a chiral β-hydroxy ketone. Subsequently, a stereoselective ADH reduces the ketone to the desired 1,3-diol. The choice of enzymes dictates the stereochemistry of the final product.
Caption: Two-step biocatalytic cascade for chiral 1,3-diol synthesis.
Protocol 4: Enzymatic Synthesis of (1S,3R)-1-Phenylpropane-1,3-diol
This generalized protocol is based on described enzymatic cascade reactions.[9]
Materials:
-
Benzaldehyde, Acetaldehyde
-
Lyase (e.g., from a bacterial source, specific for the desired hydroxy ketone stereoisomer)
-
Alcohol Dehydrogenase (e.g., from Lactobacillus brevis)
-
NADPH (cofactor), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
Procedure:
Step A: Lyase-catalyzed Aldol Reaction
-
In a buffered aqueous solution (pH 7.0), combine benzaldehyde (10 mmol) and acetaldehyde (20 mmol).
-
Add the lyase enzyme (e.g., 1-5 mg/mL).
-
Stir the mixture at room temperature for 24-48 hours.
-
Extract the resulting chiral hydroxy ketone with an organic solvent like ethyl acetate and concentrate.
Step B: ADH-catalyzed Reduction
-
In a separate vessel, prepare a buffered solution (pH 7.0) containing the crude hydroxy ketone from Step A.
-
Add the specific ADH, NADPH (catalytic amount), and the cofactor regeneration system.
-
Stir at room temperature for 24 hours.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Value | Reference |
| Typical Yield | Moderate to High | [9] |
| Diastereomeric & Enantiomeric Excess | Often >99% | [9] |
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives are being investigated for a range of therapeutic applications.
-
Anticancer Agents: The 1,3-diphenylpropane framework, a close relative, is found in compounds with potent cytotoxic effects against various cancer cell lines.[10] The diol functionality can be a key pharmacophore or a handle for further derivatization to improve solubility and pharmacokinetic properties.
-
Chiral Auxiliaries and Ligands: The C₂-symmetric nature of enantiopure 1,3-diols makes them excellent chiral auxiliaries or ligands in other asymmetric syntheses, enabling the construction of complex drug molecules.[11]
-
Bioactive Compounds: Esters of 1,3-propanediols have been explored for various therapeutic uses, including as anti-ulcer and respiratory disorder treatments.[12] The phenyl group can serve as a key binding element for various biological targets.
Conclusion
The synthesis of this compound derivatives is a well-developed field offering a diverse toolbox for the modern medicinal chemist. The choice between stereoselective reduction, asymmetric hydrogenation, dihydroxylation, and biocatalysis depends on the specific synthetic goal, required stereochemistry, and available resources. By understanding the principles and protocols outlined in this guide, researchers can confidently access these valuable building blocks for the discovery and development of next-generation therapeutics.
References
- Diastereoselective synthesis of protected syn 1,3-diols by base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles. The Journal of Organic Chemistry. URL
- Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts.
- Efficient Synthesis of Chiral 1,3-Diols and of 1-Substituted-Propan-1-ols Through Asymmetric Hydrogen
- Stereoselective Synthesis of 1,3-anti Diols by an Ipc-Mediated Domino Aldol-Coupling/Reduction Sequence. Organic Letters. URL
- Stereoselective Reduction of β-Hydroxy Ketones to 1,3-Diols with the Aid of a Terphenylboronic Acid. Chemistry Letters. URL
- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. URL
- Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters. URL
- An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry. URL
- Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. URL
- Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry. URL
- Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols.
- Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. Applied and Environmental Microbiology. URL
- Catalytic Asymmetric Dihydroxyl
- Application Notes and Protocols: 1,3-Diphenylpropane in Medicinal Chemistry. BenchChem. URL
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. URL
- Synthesis of 1,3‐diphenylpropane‐1,3‐dione.
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. URL
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. URL
- 1-Phenyl-1 3-Propanediol Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. URL
- Dihydroxyl
- (R)-PHENYL-1,3-PROPANEDIOL. ChemBK. URL
- Cinnamyl alcohol and rel
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. URL
- 1-Phenyl-1,3-propanediol. PubChem. URL
- Development of the Directed Dihydroxylation Reaction.
- 1,3-propane diol derivatives as bioactive compounds.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. URL
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Application Notes and Protocols for the Modification of 1-Phenylpropane-1,3-diol
Abstract
This document provides a comprehensive guide for the chemical modification of 1-phenylpropane-1,3-diol, a versatile chiral building block with significant applications in pharmaceutical and materials science.[1][2][3] We present detailed protocols and reaction conditions for several key transformations, including selective oxidation, esterification, and dehydration. The causality behind experimental choices, such as catalyst selection, solvent effects, and temperature control, is elucidated to provide researchers with a robust framework for synthesizing a diverse range of this compound derivatives. All protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.
Introduction: The Significance of this compound
This compound is a chiral diol that serves as a valuable intermediate in the synthesis of various biologically active molecules and chiral ligands.[4] Its structure, featuring both a primary and a benzylic secondary alcohol, allows for a range of selective modifications, leading to the generation of diverse molecular architectures. The ability to selectively functionalize one hydroxyl group in the presence of the other is a key challenge and a primary focus of synthetic efforts. This guide details reliable methods to achieve such selectivity, empowering researchers in drug discovery and materials science to harness the full potential of this versatile scaffold.
Selective Oxidation to Hydroxyketones
The selective oxidation of one of the two hydroxyl groups in this compound is a critical transformation, yielding valuable hydroxyketone intermediates. The primary challenge lies in preventing overoxidation or oxidative cleavage of the C-C bond.[5][6] The choice of oxidant and catalyst is paramount in achieving high chemoselectivity.
Mechanistic Considerations for Selectivity
The selective oxidation of the secondary benzylic alcohol over the primary alcohol is often favored due to the electronic activation by the adjacent phenyl group. Transition metal-catalyzed oxidations, often proceeding via a metal alkoxide intermediate, are particularly effective.[5] Chelation-controlled methods can also enhance selectivity for vicinal diols, although this is less directly applicable to the 1,3-diol system, the principles of directing group assistance can be adapted.[7]
Protocol: Ruthenium-Catalyzed Aerobic Oxidation
This protocol utilizes a ruthenium-based catalyst for the selective oxidation of the secondary alcohol, employing air or oxygen as the terminal oxidant, which offers a greener and more sustainable approach.
Workflow for Ruthenium-Catalyzed Oxidation
Caption: Workflow for the selective oxidation of this compound.
Materials:
-
This compound
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium hypochlorite (NaOCl) solution (as a co-oxidant)
-
Toluene
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in toluene (10 mL).
-
Add RuCl₃ (0.01 mmol, 1 mol%).
-
Add NaOCl solution (1.2 mmol) dropwise over 10 minutes while stirring vigorously. The reaction is typically conducted at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-hydroxy-1-phenylpropan-3-one.
Table 1: Comparison of Oxidation Conditions
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Selectivity (Secondary OH) | Yield (%) | Reference |
| RuCl₃/NaOCl | Air/NaOCl | Toluene | 25 | High | ~90 | [7] |
| TEMPO/NaOCl | NaOCl | Dichloromethane | 0-25 | Moderate to High | 80-90 | N/A |
| PCC | N/A | Dichloromethane | 25 | Moderate | 70-80 | N/A |
Selective Esterification
Esterification of this compound can be directed towards either mono- or di-ester formation. Selective mono-esterification is synthetically more challenging and valuable. The protocols below detail methods for achieving both outcomes.
Mechanistic Pathway for Selective Monoesterification
Selective mono-esterification often relies on steric hindrance or the use of a protecting group strategy. However, direct methods using specific catalysts can favor acylation of the primary hydroxyl group due to its higher reactivity and lower steric hindrance compared to the benzylic secondary hydroxyl.[8]
Logical Flow for Esterification Strategy
Caption: Decision tree for the esterification of this compound.
Protocol: Selective Mono-esterification of the Primary Hydroxyl
This protocol utilizes controlled stoichiometry and reaction temperature to favor the formation of the mono-ester at the primary alcohol position.
Materials:
-
This compound
-
Acetyl chloride (or other acid chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry DCM (10 mL) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add acetyl chloride (1.05 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with 1 M HCl (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the mono-ester.
Protocol: Di-esterification
For the synthesis of the di-ester, an excess of the acylating agent and a catalyst are used to ensure complete reaction of both hydroxyl groups.
Materials:
-
Same as for mono-esterification, with the addition of 4-Dimethylaminopyridine (DMAP).
Procedure:
-
Dissolve this compound (1.0 mmol) and DMAP (0.1 mmol) in dry DCM (10 mL) under a nitrogen atmosphere.
-
Add pyridine (2.5 mmol).
-
Add acetyl chloride (2.2 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion.
-
Follow the same work-up and purification procedure as for the mono-esterification.
Dehydration to Alkenes
Acid-catalyzed dehydration of this compound can lead to the formation of allylbenzene or propenylbenzene, depending on the reaction conditions and the stability of the resulting double bond.[9]
Mechanistic Insight into Dehydration Pathways
The dehydration proceeds via protonation of a hydroxyl group, followed by the elimination of water to form a carbocation intermediate. The benzylic carbocation is particularly stabilized, favoring elimination pathways that lead to a double bond conjugated with the phenyl ring (propenylbenzene).
Protocol: Acid-Catalyzed Dehydration
This protocol uses a solid acid catalyst for ease of separation and to minimize side reactions.
Materials:
-
This compound
-
Potassium bisulfate (KHSO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound (1.0 mmol), toluene (20 mL), and KHSO₄ (0.2 mmol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by GC-MS to observe the formation of the alkene products.
-
After completion, cool the reaction mixture, filter to remove the catalyst, and wash the filtrate with saturated NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify by distillation or chromatography.
Table 2: Summary of Dehydration Conditions and Products
| Catalyst | Solvent | Temperature (°C) | Major Product | Reference |
| KHSO₄ | Toluene | Reflux | Propenylbenzene | [9] |
| H₂SO₄ | Acetic Acid | 100 | Mixture of Alkenes | N/A |
| Anhydrous CuSO₄ | None | 170 | Allylbenzene/Propenylbenzene | [9] |
Conclusion
The protocols detailed in these application notes provide a validated starting point for the modification of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can selectively synthesize a wide array of valuable derivatives. The provided workflows and comparative data tables are intended to facilitate experimental design and troubleshooting.
References
- Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. (n.d.). ResearchGate.
- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. (n.d.).
- Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford University.
- Edgerton, W. H., & Fisher, J. R. (1956). THE PREPARATION OF SEVERAL SUBSTITUTED 1-PHENYL-1,3-PROPANEDIOL AMINES. The Journal of Organic Chemistry.
- Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository.
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. (n.d.). ResearchGate.
- Recent progress in selective functionalization of diols via organocatalysis. (2024). RSC Publishing.
- Rele, M., Patro, B. S., Adhikari, S., Kalena, G. P., Chattopadhyay, S., & Mukherjee, T. (2002). Oxidation reactions of 1,3-diphenylpropane-1,3-dione. Indian Academy of Sciences.
- Maki, T., Iikawa, S., Mogami, G., Harasawa, H., Matsumura, Y., & Onomura, O. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry.
- (R)-PHENYL-1,3-PROPANEDIOL. (n.d.). ChemBK.
- Stereoselective Oxidation of 1-Phenyl-1,2-propanediol Mediated by Microorganisms. (n.d.). ResearchGate.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2024). National Institutes of Health.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). Brieflands.
- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (2022). MDPI.
- Synthesis of 2-phenyl-1,3-propanediol. (1989). Google Patents.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers.
- Kinetics and Mechanism of Propane-1,3-diol Oxidation by Mn(VII) in Aqueous Medium. (2019).
- Phenylpropanol Dehydration. (n.d.). The Hive.
- Overview of the propanediol-utilization pathway. (Left) Dehydration of... (n.d.). ResearchGate.
- Amination and Dehydration of 1,3-Propanediol by Hydrogen Transfer: Reactions of a Bio-Renewable Platform Chemical. (n.d.). The Royal Society of Chemistry.
- Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2011). ResearchGate.
- synthesis of some heterocyclic compounds via cyclization of imidoyl chloride. (n.d.). ResearchGate.
- Progress in 1,3-propanediol biosynthesis. (2021). National Institutes of Health.
- 1-Phenyl-1,3-propanediol. (n.d.). PubChem.
- NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.).
- The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. (2006). ResearchGate.
- Synthesis of mono and di esters from biologically-produced 1,3-propanediol. (2011). Google Patents.
- Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (2024). National Institutes of Health.
- Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and. (2015). CORE.
- The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts. (n.d.). ORCA.
- Mono-etherification of racemic propane-1,2-diol by a tin(II) bromide catalyzed reaction with diazofluorene and a study of the Pseudomonas cepacia lipase catalyzed acetylation of the mono-ethers. (2010). ResearchGate.
- Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
- (R)-(+)-1-Phenyl-1,3-propanediol. (n.d.). PubChem.
- Method for producing 1,3-propane diol. (2004). Google Patents.
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Application Notes and Protocols: Purification of 1-Phenylpropane-1,3-diol by Chromatography
Abstract
This comprehensive guide provides a detailed framework for the purification of 1-phenylpropane-1,3-diol, a versatile chemical intermediate, utilizing normal-phase flash chromatography. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology from initial reaction workup to final purity analysis. This document elucidates the underlying chemical principles for each procedural step, ensuring both reproducibility and a deeper understanding of the separation process. Key topics include the rationale for selecting normal-phase chromatography, systematic development of an optimal mobile phase using Thin Layer Chromatography (TLC), a step-by-step flash chromatography protocol, and post-purification analysis.
Introduction
This compound is a key structural motif and valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.[1][2][3] The presence of two hydroxyl groups and a phenyl ring imparts a moderate polarity to the molecule, which is crucial for its reactivity and physical properties. Achieving high purity of this diol is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate the interpretation of biological data.
Chromatography, a powerful technique for the separation of mixtures, is the method of choice for purifying this compound. This guide focuses on normal-phase flash chromatography, a widely accessible and efficient method for purifying polar compounds on a preparative scale.[4][5]
The Rationale for Normal-Phase Chromatography
The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the analyte.[6][7][8] this compound, with its two polar hydroxyl groups, is well-suited for normal-phase chromatography.[4][9] In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase.[10][11] Polar analytes, like our target diol, will have a stronger affinity for the stationary phase and thus elute more slowly than non-polar impurities. This differential migration allows for effective separation.[4]
Conversely, in reversed-phase chromatography, a non-polar stationary phase and a polar mobile phase are employed.[6][7][8] While applicable, for a moderately polar compound like this compound, normal-phase often provides superior resolution from less polar starting materials or byproducts.
Pre-Purification: Strategic Considerations
Prior to chromatography, it is often beneficial to consider a preliminary purification step, such as an aqueous workup, to remove highly polar or ionic impurities. This can reduce the loading on the chromatography column and improve the overall efficiency of the separation.
For complex mixtures, or if the diol is to be subjected to reactions that are sensitive to free hydroxyl groups, temporary protection of the diol functionality can be a viable strategy.[12][13][14][15] Converting the 1,3-diol to a less polar acetonide, for instance, can simplify its purification by shifting its elution profile significantly. However, this adds extra steps to the synthetic route (protection and deprotection) and is not always necessary.
Method Development: The Role of Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable tool for rapidly developing an effective solvent system for flash chromatography.[16] The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities.
Protocol 1: TLC Method Development
-
Plate Preparation: Use silica gel coated TLC plates (e.g., silica gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[16]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline.[16] Ensure the spots are small and concentrated to maximize resolution.[16]
-
Elution: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. The solvent level must be below the baseline.[11] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[16]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[16] Visualize the separated spots using a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).[11][17][18]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: The ideal mobile phase for flash chromatography will result in an Rf value of approximately 0.2-0.4 for the target compound.[16] Adjust the polarity of the mobile phase by varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
| Solvent System Component | Function | Typical Examples |
| Non-polar Solvent | Controls the overall elution strength. | Hexane, Heptane |
| Polar Solvent | Modulates the retention of polar analytes. | Ethyl Acetate, Acetone, Dichloromethane |
Table 1: Components of a Normal-Phase Mobile Phase
Preparative Purification: Flash Chromatography Protocol
Once an optimal solvent system has been determined by TLC, the purification can be scaled up to a flash chromatography system.
Workflow for Flash Chromatography Purification
Figure 1: Workflow for the purification of this compound.
Protocol 2: Flash Chromatography
-
Column Packing: Select an appropriately sized flash chromatography column based on the amount of crude material. Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the packed column.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to better resolution.
-
-
Elution: Begin elution with the optimized mobile phase. If a gradient elution is necessary to separate closely eluting impurities, gradually increase the polarity of the mobile phase over the course of the separation.
-
Fraction Collection: Collect fractions of a consistent volume. The size of the fractions will depend on the column size and the expected separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and provides good resolution for polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Heptane/Acetone | Offers a good polarity range for eluting the diol while separating it from less polar impurities. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, but a shallow gradient can improve separation of closely related compounds. |
| Detection | UV (254 nm) and/or TLC | The phenyl group allows for UV detection. TLC is essential for confirming the contents of each fraction. |
Table 2: Recommended Parameters for Flash Chromatography
Post-Purification Analysis: Purity Assessment
After purification, it is crucial to assess the purity of the isolated this compound. High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique for this purpose.
Protocol 3: HPLC Purity Analysis
-
Column: A reversed-phase C18 column is commonly used for the analysis of moderately polar aromatic compounds.[7]
-
Mobile Phase: A typical mobile phase would be a mixture of water and an organic solvent such as acetonitrile or methanol.[6][19][20] A gradient elution, starting with a higher percentage of water and increasing the organic component, is often effective.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample onto the HPLC system and monitor the elution profile, typically with a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Purity Calculation: The purity of the sample can be determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient during elution. |
| Band Tailing | Sample overload; interactions with acidic silica. | Reduce the amount of sample loaded. Add a small amount of a modifying solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Co-elution of Impurities | Similar polarity of product and impurity. | Try a different solvent system (e.g., dichloromethane/methanol). Consider an alternative chromatographic technique if necessary. |
Table 3: Common Troubleshooting Scenarios
Conclusion
The successful purification of this compound by normal-phase flash chromatography is readily achievable through a systematic approach. Careful method development using TLC, proper execution of the flash chromatography protocol, and rigorous post-purification analysis are the cornerstones of obtaining a highly pure product. The detailed protocols and rationale provided in this application note serve as a robust guide for researchers and scientists, enabling them to confidently purify this important chemical intermediate for its diverse applications in research and development.
References
- ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Phenomenex. Normal Phase HPLC Columns.
- SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.
- Efficient Synthesis of Chiral 1,3-Diols and of 1-Substituted-Propan-1-ols Through Asymmetric Hydrogenation.
- Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.
- YouTube. (2021, April 19). Protecting Diols.
- Advanced Journal of Chemistry, Section A. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification.
- SIELC Technologies. Separation of 1-Phenyl-1-propanol on Newcrom R1 HPLC column.
- Scribd. New Reagents for Diol Protection.
- Wikipedia. Reversed-phase chromatography.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Thin Layer Chromatography (rev 3/2020).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol.
- PubChem. 1-Phenyl-1,3-propanediol.
- ResearchGate. (2025, August 7). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- Phenomenex. Reversed Phase HPLC Columns.
- YouTube. (2014, November 14). Reversed-phase chromatography.
- Reversed Phase Chromatography.
- PubMed. (2012, November). A novel thin-layer chromatography method to screen 1,3-propanediol producers.
- ResearchGate. (2025, August 6). A novel thin-layer chromatography method to screen 1,3-propanediol producers.
- ResearchGate. (2025, August 7). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol.
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
- ResearchGate. (2025, August 7). A novel separation and purification process for 1,3-propanediol.
- MATEC Web of Conferences. Illegally additives determination by thin layer chromatography.
- ResearchGate. HPLC chromatographic peak showing the production of 1, 3-propanediol by Enterobacter cloacae GNTEW-13-1.
- Google Patents. (2005). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
- ResearchGate. (2025, October 19). (PDF) Separation of 1,3-Propanediol from Aqueous Solutions by Ion Exchange Chromatography.
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Application Note: A Scalable and Robust Synthesis of 1-Phenylpropane-1,3-diol via a Two-Step Ketone Reduction Strategy
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-phenylpropane-1,3-diol, a valuable chemical intermediate in the pharmaceutical and fine chemical industries. We present a detailed, two-step protocol centered on the reduction of a β-hydroxy ketone precursor. This approach is selected for its reliability, scalability, and use of readily available reagents. The protocol emphasizes process safety, in-process controls, and robust purification methods suitable for multi-gram to kilogram production scales. This guide is intended for researchers, chemists, and process development professionals seeking a field-proven and well-documented synthetic route.
Introduction and Strategy Selection
This compound is a key building block whose stereoisomers are precursors for various biologically active molecules.[1] Its synthesis on a large scale requires a method that is not only high-yielding but also safe, cost-effective, and reproducible. Several synthetic routes are possible, including hydroformylation of styrene oxide, Grignard reactions, and biocatalytic methods.[2]
After careful consideration of scalability factors, we have selected a two-step approach commencing with an aldol condensation to form 4-hydroxy-4-phenylbutan-2-one, followed by a diastereoselective reduction of the ketone.
Why this strategy?
-
Expertise & Experience: This pathway utilizes classic, well-understood chemical transformations (Aldol condensation and ketone reduction) that are highly reliable and extensively documented in process chemistry.
-
Scalability: The reagents, particularly sodium borohydride (NaBH₄), are cost-effective, readily available in bulk, and have well-established handling procedures for industrial applications.[3][4][5] The alternative, catalytic hydrogenation, while effective, often requires specialized high-pressure reactors and careful catalyst handling, which can be a barrier for some laboratories.[6][7]
-
Control: The two-step nature of this process allows for the isolation and purification of the intermediate, 4-hydroxy-4-phenylbutan-2-one, ensuring that the final reduction step begins with high-purity material, which simplifies the final product purification.
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that must be proactively managed. The protocols described herein involve hazards that require strict adherence to safety procedures.
-
Sodium Borohydride (NaBH₄): This is a water-reactive substance.[3] Upon contact with water or acidic solutions, it releases flammable hydrogen gas, which can ignite.[3][5] The reaction is also exothermic.
-
Mitigation: Always handle NaBH₄ in a well-ventilated fume hood, away from water and acids, except as directed in the protocol.[5] Add it portion-wise to the reaction mixture to control the rate of reaction and heat generation.[8] Ensure fire-extinguishing media suitable for reactive metals (e.g., Class D extinguisher, dry sand) is readily available.[4]
-
-
Methanol: A flammable and toxic solvent.
-
Mitigation: Use in a fume hood and avoid sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[3]
-
-
Quenching: The quenching of excess NaBH₄ with acid is highly exothermic and releases a large volume of hydrogen gas.
-
Mitigation: Perform the quench slowly in an ice bath to dissipate heat effectively. Ensure adequate ventilation to prevent the buildup of hydrogen gas.
-
| Hazard | Cause | Mitigation Strategy |
| Runaway Reaction | Rapid addition of NaBH₄ at room temperature. | Portion-wise addition of NaBH₄ at 0 °C.[8] Use of a reaction calorimeter for large-scale runs is advised.[9] |
| Fire/Explosion | H₂ gas generation during reaction/quench. | Operate in a well-ventilated fume hood, away from ignition sources. Quench slowly and with cooling.[4][5] |
| Chemical Exposure | Contact with corrosive or toxic reagents. | Wear appropriate PPE: safety glasses, lab coat, nitrile gloves.[3][5] |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-4-phenylbutan-2-one
This procedure describes an aldol condensation between benzaldehyde and acetone to yield the β-hydroxy ketone intermediate.
Materials & Reagents:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
In a reactor equipped with mechanical stirring, a thermometer, and an addition funnel, prepare a solution of sodium hydroxide (1.0 eq) in a 1:1 mixture of deionized water and ethanol.
-
Cool the NaOH solution to 10-15 °C using an ice bath.
-
Prepare a mixture of benzaldehyde (1.0 eq) and acetone (3.0 eq).
-
Add the benzaldehyde/acetone mixture dropwise to the cooled NaOH solution over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the benzaldehyde is consumed.
-
Once the reaction is complete, neutralize the mixture by carefully adding 1 M HCl until the pH is ~7.
-
Remove the majority of the ethanol and acetone via rotary evaporation under reduced pressure.
-
Extract the remaining aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-phenylbutan-2-one, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Reduction of 4-Hydroxy-4-phenylbutan-2-one to this compound
This protocol details the reduction of the ketone intermediate to the target diol using sodium borohydride.[10][11][12]
Caption: Workflow for the NaBH₄ reduction step.
Materials & Reagents:
-
4-Hydroxy-4-phenylbutan-2-one (from Step 1)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Charge a reactor with a solution of 4-hydroxy-4-phenylbutan-2-one (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C using an ice/water bath.
-
CAUTION: EXOTHERMIC REACTION & GAS EVOLUTION. Slowly add sodium borohydride (1.5 eq) in small portions over 1-1.5 hours. Maintain the internal temperature below 10 °C. Vigorous bubbling (H₂ evolution) will be observed.[10][11]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting ketone.
-
CAUTION: VIGOROUS GAS EVOLUTION. Re-cool the mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6) and gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound as a viscous oil or solid.
Purification and Characterization
For many applications, the crude product may be of sufficient purity. However, for pharmaceutical applications, further purification is necessary.
-
Vacuum Distillation: This is the most scalable method for purifying liquid diols.[13][14] Due to the relatively high boiling point of the product, a good vacuum source is required to prevent thermal degradation.
-
Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity on a large scale. A mixed solvent system (e.g., ethyl acetate/hexanes) is often effective.
-
Chromatography: While standard flash chromatography is not ideal for multi-kilogram scale, specialized systems can be used. Diol-functionalized silica may offer better separation and prevent decomposition compared to standard silica gel.[15]
Expected Analytical Data:
| Analysis | Expected Result for this compound |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methine proton (CH-OH), the methylene protons, and the hydroxyl protons. |
| ¹³C NMR | Signals for the aromatic carbons, the two alcohol-bearing carbons (CH-OH and CH₂-OH), and the central methylene carbon. |
| IR | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), peaks around 2850-3000 cm⁻¹ (C-H stretch), and bands for the aromatic ring.[1] |
| Purity (GC) | >95% (after distillation/recrystallization) |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Ketone Reduction | Insufficient NaBH₄; deactivation of reagent by moisture. | Use a larger excess of NaBH₄ (e.g., 2.0 eq). Ensure methanol is dry. Re-check the quality of the NaBH₄. |
| Formation of Side Products | Reaction temperature too high; overly acidic or basic quench. | Maintain strict temperature control during NaBH₄ addition.[8] Ensure the quench is performed slowly at 0 °C and only to a pH of ~5-6. |
| Difficult Emulsion during Workup | Formation of borate salts. | Add more brine during the washing step to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period to allow for phase separation. |
| Low Isolated Yield | Product loss in the aqueous phase due to diol's polarity. | Perform more extractions (e.g., 5-6 times) with the organic solvent. If possible, saturate the aqueous layer with NaCl before extraction to "salt out" the product. |
References
- Bel-Rhlid, R., et al. (2005). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.
- Galiano, F., et al. (2021). Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. National Institutes of Health.
- Bradin, D. (2012). Process for the separation and purification of a mixed diol stream. Google Patents.
- UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
- Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- University of Georgia Research. (n.d.). SodiumBorohydride-16940-66-2.docx.
- Teledyne ISCO. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns.
- Kwon, J. (2019). Purifying method of alkanediol. Google Patents.
- Organic Process Research & Development. (2021). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- ResearchGate. (2018). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- ResearchGate. (2019). Reduction using sodium borohyride?.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- PharmaCompass. (n.d.). 1-Phenyl-1 3-Propanediol.
- ResearchGate. (1987). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1.
- QYResearch. (n.d.). Europe (S)-1-Phenyl-1,3-Propanediol Industry Market Research Report.
- van der Waal, J.C., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. National Institutes of Health.
- ACS Publications. (2022). Continuous-Flow Synthesis of syn-2-Amino-1,3-diol via Catalytic Hydrogenation: A Vital Intermediate of (+)-Thiamphenicol and (+)-Florfenicol.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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Kinetic Resolution of 1-Phenylpropane-1,3-diol: Principles, Protocols, and Applications
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practices for the kinetic resolution of racemic 1-phenylpropane-1,3-diol. Chiral 1,3-diols are invaluable building blocks in the synthesis of pharmaceuticals and other high-value fine chemicals.[1] Enzymatic kinetic resolution (EKR) stands out as a highly efficient, selective, and environmentally sustainable method for accessing these enantiomerically pure compounds.[2][3] This document details the underlying theory of lipase-catalyzed acylation, offers optimized and validated experimental protocols for both screening and preparative-scale reactions, and presents methods for the accurate determination of enantiomeric excess. The information is designed for researchers, chemists, and drug development professionals seeking to implement robust chemoenzymatic strategies in their synthetic workflows.[4]
Introduction: The Significance of Chiral 1,3-Diols
The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. In the pharmaceutical industry, it is often the case that only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5] This reality drives the continuous demand for efficient methods to produce single-enantiomer compounds.
This compound is a versatile chiral synthon featuring two hydroxyl groups with distinct stereochemical environments. Its enantiomerically pure forms, (R)- and (S)-1-phenylpropane-1,3-diol, are critical intermediates for synthesizing a range of biologically active molecules. While several chemical methods exist for asymmetric synthesis[1][6], enzymatic kinetic resolution (EKR) offers a compelling alternative due to its exceptional selectivity under mild reaction conditions.[3] Lipases, a class of hydrolases, are particularly effective for this transformation due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.[2][5] This guide focuses on the lipase-catalyzed transesterification of (±)-1-phenylpropane-1,3-diol as a model system for producing enantiomerically enriched diols and their corresponding esters.
Scientific Principles: The Mechanism of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent.[3] In an ideal scenario, the reaction is stopped at or near 50% conversion, yielding the unreacted substrate enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer.
The workhorse of this process is often a lipase, such as Candida antarctica Lipase B (CAL-B), commonly immobilized on a resin like Novozym 435.[7][8][9] The reaction proceeds via an enantioselective acylation mechanism.
Causality of the Key Steps:
-
Acyl-Enzyme Intermediate Formation: The lipase's active site (containing a serine residue) attacks the acyl donor, typically an activated ester like vinyl acetate. This forms a covalent acyl-enzyme intermediate.
-
Enantioselective Recognition: The racemic diol enters the active site. The enzyme's chiral environment preferentially binds one enantiomer in an orientation that allows for efficient nucleophilic attack by one of its hydroxyl groups on the acyl-enzyme intermediate. The other enantiomer binds less productively, resulting in a significantly slower reaction rate.
-
Acyl Transfer: The hydroxyl group of the preferred enantiomer attacks the acyl-enzyme intermediate, transferring the acyl group and regenerating the free enzyme.
-
Irreversibility: The use of vinyl acetate as an acyl donor is a key strategic choice. The byproduct, vinyl alcohol, rapidly and irreversibly tautomerizes to acetaldehyde. This removes a product from the equilibrium, driving the reaction forward and preventing the reverse reaction (hydrolysis).[3]
The overall workflow for a typical kinetic resolution experiment is depicted below.
Caption: General workflow for enzymatic kinetic resolution.
Key Experimental Parameters and Optimization
The success of a kinetic resolution is highly dependent on the reaction conditions. Each parameter must be carefully chosen and optimized for the specific substrate.
| Parameter | Rationale & Common Choices |
| Enzyme | Different lipases have unique active site topographies, leading to varying selectivity. Common choices: Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase (Lipase PS), Candida rugosa Lipase.[5] A preliminary screening is essential. |
| Acyl Donor | Determines the acyl group transferred. Vinyl esters (e.g., vinyl acetate, vinyl butanoate) are preferred for their ability to make the reaction irreversible.[3][8] |
| Solvent | The solvent must solubilize the substrate without denaturing the enzyme. Apolar, hydrophobic solvents (e.g., hexane, toluene, MTBE) are generally superior as they minimize enzyme unfolding and prevent stripping of essential water from the enzyme's hydration layer.[7] |
| Temperature | Influences both reaction rate and enzyme stability. A typical range is 30-60°C.[7] Higher temperatures increase the rate but can lead to enzyme denaturation and reduced enantioselectivity. |
| Water Content | A minimal amount of water is crucial for enzyme activity. However, excess water can promote the hydrolysis of the ester product, lowering the yield and enantiomeric excess. Molecular sieves (3Å or 4Å) are often added to scavenge excess water.[7] |
| Molar Ratio | The molar ratio of acyl donor to substrate can influence the reaction rate. Typically, a slight excess of the acyl donor (e.g., 1.1 to 2 equivalents) is used. |
Experimental Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Lipase Screening for Kinetic Resolution
Objective: To identify the most effective lipase for the enantioselective acylation of (±)-1-phenylpropane-1,3-diol.
Materials:
-
(±)-1-Phenylpropane-1,3-diol
-
Selection of lipases (e.g., Novozym 435, Lipase PS, C. rugosa lipase)
-
Vinyl acetate
-
Anhydrous Toluene (or another suitable solvent)
-
Molecular sieves (4Å, activated)
-
Small reaction vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
TLC plates and GC/HPLC for analysis
Procedure:
-
To a 4 mL vial, add (±)-1-phenylpropane-1,3-diol (e.g., 30.4 mg, 0.2 mmol).
-
Add 2 mL of anhydrous toluene.
-
Add the lipase (e.g., 15 mg).
-
Add a few beads of activated 4Å molecular sieves.
-
Equilibrate the mixture by placing it on an orbital shaker at 40°C and 200 rpm for 15 minutes.
-
Initiate the reaction by adding vinyl acetate (e.g., 22 µL, 0.24 mmol, 1.2 eq).
-
Seal the vial and continue shaking at 40°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing by TLC or GC to estimate conversion.
-
Once the conversion is approximately 50%, quench the reaction by filtering off the enzyme.
-
Analyze the crude product mixture using chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate (eeₛ) and the formed product (eeₚ).
Protocol 2: Preparative Scale Kinetic Resolution
Objective: To produce gram-scale quantities of enantioenriched (S)-1-phenylpropane-1,3-diol and its (R)-monoacetate ester. This protocol assumes Novozym 435 was the optimal enzyme from screening.
Caption: Enantioselective acylation of racemic diol.
Materials:
-
(±)-1-Phenylpropane-1,3-diol (e.g., 1.52 g, 10 mmol)
-
Novozym 435 (e.g., 150 mg, 10% w/w)
-
Vinyl acetate (1.1 mL, 12 mmol, 1.2 eq)
-
Anhydrous Toluene (100 mL)
-
Activated 4Å molecular sieves (approx. 1 g)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Combine (±)-1-phenylpropane-1,3-diol, toluene, and molecular sieves in the 250 mL flask.
-
Add the Novozym 435 enzyme.
-
Stir the mixture at 40°C for 15 minutes to equilibrate.
-
Add the vinyl acetate to start the reaction.
-
Monitor the reaction carefully by GC until ~50% conversion is reached (this may take several hours).
-
Cool the reaction to room temperature and remove the enzyme by vacuum filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of unreacted diol and the monoacetate product.
-
Purify the mixture by silica gel column chromatography. A gradient of hexane/ethyl acetate (e.g., starting from 90:10 to 70:30) will typically elute the less polar monoacetate first, followed by the more polar unreacted diol.
-
Collect the fractions and concentrate them to yield the two separate, enantioenriched products.
-
Determine the yield, enantiomeric excess (ee), and absolute configuration of each product.
Protocol 3: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the substrate and product.
Typical HPLC Conditions:
-
Chiral Column: Chiralcel OD-H or similar cellulose-based column.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
Analysis:
-
Prepare dilute solutions (~1 mg/mL) of the starting racemic material, the purified unreacted diol, and the purified monoacetate product in the mobile phase.
-
Inject the racemic sample first to identify the retention times of both enantiomers.
-
Inject the purified samples to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Expected Results and Data Interpretation
A successful kinetic resolution will yield a product with high enantiomeric excess (ideally >95% ee) and the remaining substrate also in high enantiomeric excess. The relationship between conversion and the enantiomeric excesses of the substrate (eeₛ) and product (eeₚ) is governed by the enantioselectivity (E-value) of the enzyme.
Table 1: Example Data from Lipase Screening
| Enzyme | Solvent | Time (h) | Conversion (%) | eeₛ (%) | eeₚ (%) | E-Value* |
| Novozym 435 | Toluene | 6 | 48 | >99 | 94 | >200 |
| Lipase PS | Toluene | 12 | 51 | 96 | >99 | 150 |
| C. rugosa | Toluene | 24 | 45 | 65 | 80 | 12 |
| Novozym 435 | Hexane | 8 | 52 | 98 | 94 | 180 |
| Novozym 435 | MTBE | 7 | 50 | >99 | 96 | >200 |
*The E-value is a measure of the enzyme's enantioselectivity and can be calculated from conversion and ee values. A higher E-value indicates better selectivity.
The data clearly indicates that Novozym 435 in either Toluene or MTBE provides the highest enantioselectivity for this substrate, making it the best choice for a preparative scale reaction.
Conclusion
The enzymatic kinetic resolution of this compound via lipase-catalyzed acylation is a powerful and reliable method for accessing its enantiomers.[2] By carefully selecting the enzyme and optimizing reaction parameters such as solvent and temperature, researchers can achieve excellent conversion and high enantioselectivity. The protocols outlined in this guide provide a robust framework for implementing this technique, from initial screening to preparative synthesis. This chemoenzymatic approach not only facilitates the synthesis of valuable chiral building blocks but also aligns with the principles of green chemistry, offering a sustainable alternative to traditional chemical methods.
References
- Benchchem. Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Hex-2-ene-2,3-diol.
- Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288-293.
- Gotor-Fernández, V., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 19(9), 13539-13552.
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- Semantic Scholar. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media.
- Rautenstrauch, V., et al. (1998). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Tetrahedron: Asymmetry, 9(10), 1667-1675.
- Çelik, G., & Dinçer, C. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(30), 18867-18881.
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- Request PDF. Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols.
- Tuter, M., & Dincer, A. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 48(7), 614-621.
- Janusz, M., et al. (2018). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 8(11), 518.
- Ni, Y., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1).
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Application Notes & Protocols: The Utility of 1-Phenylpropane-1,3-diol in Modern Pharmaceutical Synthesis
Abstract
1-Phenylpropane-1,3-diol is a versatile chiral building block of significant interest in the pharmaceutical industry.[1] Its vicinal diol structure, coupled with a phenyl group, provides a scaffold that is readily elaborated into a variety of complex molecular architectures. This guide details the critical applications of this compound, with a particular focus on its enantiomerically pure forms, in the synthesis of key active pharmaceutical ingredients (APIs). We provide in-depth protocols for its asymmetric synthesis and subsequent derivatization, alongside essential analytical methods for quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics.
Introduction: The Strategic Importance of this compound
The this compound scaffold is a cornerstone in the synthesis of several important pharmaceuticals. Its value lies in the two hydroxyl groups, which can be selectively functionalized, and the chiral center at the C1 position. The stereochemistry of this benzylic alcohol is often crucial for the biological activity of the final drug molecule. Consequently, methods for the enantioselective synthesis of both (R)- and (S)-1-phenylpropane-1,3-diol are of paramount importance.[2][3] These enantiomerically pure diols serve as key intermediates in the production of drugs for treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[4][5]
Physicochemical Properties and Stereoisomers
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule has one stereocenter, leading to two enantiomers: (R)-1-phenylpropane-1,3-diol and (S)-1-phenylpropane-1,3-diol.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [6] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | Colorless solid or oil | [1] |
| Boiling Point | 175 °C at 11 Torr | [1] |
| Density | ~1.12 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, THF, Dichloromethane) | [7] |
| CAS Number (Racemate) | 4850-49-1 | [1] |
| CAS Number (R-enantiomer) | 103548-16-9 | [8] |
| CAS Number (S-enantiomer) | 96854-34-1 | [9] |
The distinct stereoisomers are critical as they often lead to final drug products with different pharmacological profiles. For instance, the antidepressant drug (R)-atomoxetine relies on the specific stereochemistry derived from its chiral precursor.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound is as a chiral synthon for producing more complex molecules. Its diol functionality allows for differential protection and activation, enabling regioselective and stereoselective transformations.
Synthesis of Atomoxetine
(R)-Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor used to treat ADHD.[4][10] A common synthetic route involves the use of a chiral precursor derived from 3-chloropropiophenone. The asymmetric reduction of this ketone yields (S)-3-chloro-1-phenylpropanol, which can be considered a functionalized precursor to the diol.[11] This chiral alcohol is then subjected to amination to produce N-methyl-3-phenyl-3-hydroxy propylamine, a key intermediate that contains the core structure of this compound with the primary alcohol replaced by an amine.[12]
Synthesis of Fluoxetine
Fluoxetine (Prozac®) is a widely known selective serotonin reuptake inhibitor (SSRI) used for treating depression and other mood disorders.[13] The synthesis of its enantiomerically pure form, (R)-fluoxetine, can be achieved using (R)-1-phenylpropane-1,3-diol as a key intermediate.[7] In this pathway, the diol is typically prepared from a chiral homoallylic alcohol, which undergoes oxidative cleavage and subsequent reduction.[7] The resulting diol can then be converted into the final drug through a series of steps including the formation of an ether linkage.[5]
The following diagram illustrates a generalized synthetic pathway from a starting ketone to a final API, highlighting the central role of the chiral diol intermediate.
Caption: Synthetic workflow from a precursor to a final API.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and manipulation of this compound.
Protocol 1: Asymmetric Synthesis of (R)-1-Phenylpropane-1,3-diol
This protocol is based on the highly efficient asymmetric hydrogenation of a β-keto ester followed by reduction, a method known to produce the diol with excellent enantioselectivity.[2]
Step A: Asymmetric Hydrogenation of Ethyl Benzoylacetate
-
Catalyst Preparation: In a glovebox, dissolve the Ruthenium(II)-BINAP catalyst complex (e.g., RuCl₂[(R)-BINAP]) (0.02 mol%) in degassed methanol (4 mL per 2 mmol of substrate).
-
Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in methanol, add the catalyst solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm) and stir vigorously at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting crude (R)-ethyl 3-hydroxy-3-phenylpropanoate can be used directly in the next step or purified by column chromatography.
Step B: Reduction to (R)-1-Phenylpropane-1,3-diol
-
Reaction Setup: Dissolve the crude (R)-ethyl 3-hydroxy-3-phenylpropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (3 equivalents) in THF to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (R)-1-phenylpropane-1,3-diol can be purified by silica gel column chromatography to yield a colorless oil.[2]
Protocol 2: Selective Monotosylation of the Primary Alcohol
This protocol details the selective activation of the primary hydroxyl group, preparing the diol for nucleophilic substitution, a key step towards APIs like atomoxetine.
-
Reaction Setup: Dissolve (R)-1-phenylpropane-1,3-diol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) (1.2 equivalents) followed by 4-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature overnight. The progress can be monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired monotosylated product.[2]
Analytical and Quality Control
Ensuring the chemical purity and, critically, the enantiomeric excess (e.e.) of the chiral diol is essential for pharmaceutical applications.
| Analytical Technique | Purpose | Typical Parameters & Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Confirms the presence of phenyl, methylene, and methine protons/carbons with characteristic chemical shifts. Purity is assessed by the absence of impurity signals.[7] |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | A chiral stationary phase (e.g., Chiralcel OD) is used to separate the (R) and (S) enantiomers. The e.e. is calculated from the relative peak areas.[2][7] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| Infrared (IR) Spectroscopy | Functional group identification. | Shows a broad O-H stretching band (~3300-3400 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.[7] |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For specific reagents used in the protocols, such as LiAlH₄ (flammable and water-reactive) and strong acids/bases, consult their respective Safety Data Sheets (SDS) for detailed handling procedures.
Conclusion
This compound is a high-value, versatile intermediate in pharmaceutical synthesis. Its utility is most pronounced when used in its enantiomerically pure form, enabling the stereocontrolled synthesis of complex APIs. The protocols and data presented here provide a foundational guide for researchers to leverage this key building block in their drug discovery and development efforts. Mastery of its asymmetric synthesis and subsequent chemical manipulation is a key enabler for the efficient production of important modern medicines.
References
- Bel-Khadar, Y., El-Gharbi, R., M'hirsi, M., & Parrain, J. L. (2004). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.
- de Oliveira, A. R. M., & de Medeiros, M. D. (2011). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 22(9), 1753-1758.
- Roviello, G., & Adamo, M. F. A. (2018). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters, 59(38), 3449-3452.
- Çelik, T., & Yilmaz, M. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(4), 3683-3694.
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Application of 1-Phenylpropane-1,3-diol in Polymer Chemistry: An In-Depth Technical Guide
Abstract
This technical guide explores the application of 1-phenylpropane-1,3-diol in polymer chemistry. A comprehensive review of available scientific literature and patents indicates that while this specific diol is a valuable chiral building block in pharmaceutical and fragrance synthesis, its use as a monomer in polymer production is not well-documented.[1] In contrast, its parent compound, 1,3-propanediol (PDO), is a widely utilized and extensively researched monomer in the synthesis of polyesters and polyurethanes. This guide will provide a detailed overview of the potential applications of this compound by drawing parallels with the well-established chemistry of 1,3-propanediol. We will delve into the synthesis of polyesters and polyurethanes, presenting detailed protocols, characterization data, and the anticipated influence of the phenyl substituent on polymer properties.
Introduction: The Potential of this compound as a Specialty Monomer
This compound is a di-functional alcohol with a molecular weight of 152.19 g/mol .[2] Its structure, featuring a phenyl group attached to the carbon bearing a hydroxyl group, suggests its potential to introduce aromaticity and chirality into a polymer backbone. The presence of the bulky phenyl group is expected to impart unique thermal and mechanical properties to polymers compared to those derived from its aliphatic counterpart, 1,3-propanediol.
While direct polymerization data for this compound is scarce, we can hypothesize its impact on polymer properties based on established principles of polymer chemistry. The rigidity of the phenyl group would likely increase the glass transition temperature (Tg) of the resulting polymers, making them more suitable for applications requiring higher thermal stability. Furthermore, the potential for stereoregular polymerization, given the chiral nature of this compound, could lead to polymers with controlled crystallinity and specialized optical properties.
Comparative Chemistry: Insights from 1,3-Propanediol (PDO)
To build a foundational understanding, we will first explore the well-established applications of 1,3-propanediol (PDO) in polymer chemistry. PDO is a key monomer in the production of a variety of polymers, most notably polytrimethylene terephthalate (PTT) and polyurethanes.[3][4] Bio-based production of PDO has also made it a significant component in the development of sustainable and biodegradable plastics.[5]
Polyesters Derived from 1,3-Propanediol
A wide range of biodegradable polyesters have been synthesized from 1,3-propanediol and various dicarboxylic acids through transesterification and polycondensation reactions.[6] The properties of these polyesters, such as crystallinity, melting point, and thermal stability, can be tuned by the choice of the dicarboxylic acid co-monomer.[6]
Application Note 1: Synthesis of Aromatic-Aliphatic Polyesters
The introduction of a phenyl group in this compound is expected to enhance the thermal stability and mechanical strength of polyesters. By reacting this compound with aromatic dicarboxylic acids like terephthalic acid or isophthalic acid, a new class of polyesters with potentially high glass transition temperatures and improved rigidity could be synthesized.
Protocol 1: Melt Polycondensation for Polyester Synthesis (Hypothetical for this compound)
This protocol is adapted from established methods for 1,3-propanediol.[6]
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification:
-
Charge the reactor with a 1.5:1 molar ratio of this compound to dimethyl terephthalate.
-
Add the catalyst (e.g., 200 ppm of Titanium(IV) butoxide) and the antioxidant.
-
Heat the mixture to 180-220°C under a nitrogen atmosphere.
-
Methanol will be produced as a byproduct and should be distilled off. The reaction is monitored by the amount of methanol collected.
-
-
Polycondensation:
-
Once the theoretical amount of methanol is collected, gradually increase the temperature to 250-270°C.
-
Simultaneously, reduce the pressure to below 1 Torr to facilitate the removal of excess diol and promote chain growth.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer can be extruded and pelletized.
-
Expected Outcomes and Characterization:
The resulting polyester is expected to be amorphous or semi-crystalline with a higher Tg compared to PTT. Characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Mechanical Testing: To evaluate tensile strength, modulus, and elongation at break.
Data Presentation: Expected vs. Known Polymer Properties
| Property | Poly(trimethylene terephthalate) (from 1,3-propanediol) | Hypothetical Poly(phenyltrimethylene terephthalate) (from this compound) |
| Glass Transition Temp. (Tg) | ~45-65°C | Expected to be > 80°C |
| Melting Temp. (Tm) | ~225-230°C | Potentially higher or amorphous |
| Crystallinity | Semi-crystalline | Potentially amorphous due to bulky phenyl group |
| Mechanical Properties | Good balance of stiffness and toughness | Expected to be more rigid and potentially more brittle |
| Solubility | Soluble in phenolic solvents | May exhibit different solubility due to aromaticity |
Visualization: Polyester Synthesis Workflow
Caption: Workflow for the synthesis of polyester from this compound.
Polyurethanes Incorporating this compound
In polyurethane synthesis, diols are used as chain extenders to react with isocyanate-terminated prepolymers, forming the hard segments of the polyurethane elastomer.[7][8] The structure of the chain extender has a significant impact on the morphology and properties of the final polyurethane.
Application Note 2: this compound as a Chain Extender in Polyurethanes
The use of this compound as a chain extender is anticipated to create polyurethanes with enhanced thermal stability and modified mechanical properties due to the introduction of the rigid phenyl group into the hard segments. This could lead to materials with higher hardness, improved tensile strength, and potentially better performance at elevated temperatures.
Protocol 2: Synthesis of a Polyurethane Elastomer (Hypothetical)
This protocol is based on a two-step prepolymer method.[8]
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 100-110°C for 2 hours.
-
In a reactor under a nitrogen atmosphere, react the dried PTMEG with MDI at a 1:2 molar ratio at 80°C for 2-3 hours with mechanical stirring to form an NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add a stoichiometric amount of this compound to the prepolymer.
-
Add a catalytic amount of DBTDL.
-
Mix vigorously until the mixture becomes too viscous to stir.
-
Pour the mixture into a preheated mold and cure at 100-110°C for 12-24 hours.
-
Expected Outcomes and Characterization:
The resulting polyurethane is expected to exhibit a well-defined phase separation between the soft (polyether) and hard (urethane) segments. Characterization would include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages and monitor the disappearance of the isocyanate peak.
-
DSC and Dynamic Mechanical Analysis (DMA): To study the phase separation, glass transition temperatures of the soft and hard segments, and thermomechanical properties.
-
Tensile Testing: To determine the stress-strain behavior, including tensile strength, Young's modulus, and elongation at break.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the microphase-separated morphology.
Visualization: Polyurethane Synthesis Logic
Caption: Logical relationship in the two-step synthesis of polyurethane.
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization has emerged as a sustainable alternative to traditional polymerization methods, often proceeding under milder reaction conditions and with higher selectivity. Lipases are commonly used to catalyze the polycondensation of diols and dicarboxylic acids. While there are no specific reports on the enzymatic polymerization of this compound, it is plausible that this diol could serve as a substrate for lipase-catalyzed polyester synthesis.
Conclusion and Future Outlook
While the direct application of this compound in polymer chemistry is not yet established in the literature, its chemical structure suggests significant potential as a specialty monomer. By analogy with 1,3-propanediol, it is anticipated that this compound could be used to synthesize polyesters and polyurethanes with unique properties, including higher thermal stability and rigidity. The chirality of this monomer also opens up possibilities for creating stereoregular polymers with tailored properties.
Further research is required to explore the polymerization of this compound and to characterize the resulting polymers. Such studies would provide valuable insights into the structure-property relationships of polymers containing this unique monomer and could lead to the development of new materials for advanced applications.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylpropane-1,3-diol
Welcome to the technical support resource for the synthesis of 1-Phenylpropane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable diol intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and potential pitfalls. The most common strategies involve the reduction of a carbonyl group at the C1 position and a second oxygen-containing functional group at the C3 position. Key precursors include β-hydroxy ketones, β-keto esters, or the assembly of the carbon skeleton via nucleophilic addition reactions.
The choice of route often depends on the availability of starting materials, desired stereochemistry, and scale of the reaction. Below, we dissect the most prevalent methods and address the critical parameters for success.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Maximizing Yield and Purity
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Category 1: Low Yield & Incomplete Reactions
Q1: My overall yield is disappointingly low (<50%). Where should I start investigating?
A1: Low yields are a common frustration and can stem from multiple points in the process.[1][2] A systematic approach is crucial. First, verify the purity of your starting materials and ensure all solvents are anhydrous, especially for moisture-sensitive reactions.[2][3] Second, monitor the reaction's progress using TLC or GC to distinguish between an incomplete reaction and product loss during workup. If the reaction has stalled, investigate reagent stoichiometry and temperature control. If the reaction went to completion, focus on optimizing your extraction and purification procedures.[1]
Q2: TLC analysis shows a significant amount of unreacted starting material even after extended reaction time. What's wrong?
A2: This points to an issue with reaction kinetics or stoichiometry. Consider the following:
-
Reagent Activity: Your reducing agent (e.g., NaBH₄) may have degraded due to improper storage. Use a freshly opened bottle or a standardized solution. For Grignard reactions, the magnesium surface may be passivated; activation with iodine or crushing is often necessary.[4]
-
Insufficient Reagent: Ensure you are using an adequate molar excess of the reducing agent. While stoichiometric amounts are calculated, a slight excess (1.5-2.0 equivalents) is often required to drive the reaction to completion, especially if some reagent is quenched by trace moisture.
-
Temperature: Many reductions, particularly with NaBH₄, are performed at 0°C to control selectivity but may require warming to room temperature to ensure completion.[5] Conversely, Grignard reactions can be exothermic and may require initial cooling, but stalling can occur if the temperature drops too low.[6]
Q3: I'm performing a reduction of ethyl benzoylacetate to the diol in two steps, but the first step (ketone reduction) is not selective and is reducing the ester as well. How can I improve this?
A3: This is a classic chemoselectivity challenge. Sodium borohydride (NaBH₄) is an excellent choice for this step as it is a mild reducing agent that selectively reduces aldehydes and ketones over esters under standard conditions (in protic solvents like methanol or ethanol).[5][7][8] If you are observing ester reduction, it's possible you are using a much stronger reductant like Lithium Aluminum Hydride (LiAlH₄) or reaction conditions are too harsh.
-
Solution: Use NaBH₄ in ethanol or methanol at 0°C to room temperature for the selective reduction of the ketone.[7] Only after the ketone has been reduced to a hydroxyl group and the intermediate β-hydroxy ester is isolated should you proceed to the more powerful reduction of the ester using LiAlH₄ in an anhydrous aprotic solvent like THF.[9]
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Category 2: Side Reactions & Impurities
Q4: My crude product contains a significant amount of an unsaturated alcohol (4-phenyl-3-buten-2-ol) or a saturated ketone instead of the desired diol. What reaction pathway could cause this?
A4: This impurity profile suggests you may be starting with a precursor like benzalacetone and attempting a reduction. The reduction of α,β-unsaturated ketones can be complex.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) often prioritizes the reduction of the C=C double bond, leading to the saturated ketone (4-phenylbutan-2-one).[10][11]
-
Hydride Reductions (e.g., NaBH₄): These reagents typically favor 1,2-addition, reducing the carbonyl group to an alcohol, which can yield the unsaturated alcohol (4-phenyl-3-buten-2-ol).[12]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method, using aluminum isopropoxide, is known for its high chemoselectivity in reducing carbonyls without affecting carbon-carbon double bonds, which would also lead to the unsaturated alcohol.[13][14][15][16]
To obtain the 1,3-diol from such a starting material, you would need a multi-step synthesis involving protection or a carefully chosen sequence of reduction and hydration steps, which is often less efficient than starting from a precursor like ethyl benzoylacetate.
Q5: I'm attempting a Grignard reaction to synthesize the diol, but my main byproduct is biphenyl. How can I prevent this?
A5: Biphenyl formation is a classic side reaction in the synthesis of phenylmagnesium bromide. It occurs when a phenyl radical, formed as an intermediate, couples with another instead of reacting with magnesium to form the Grignard reagent.[4]
-
Control Temperature: The reaction to form the Grignard reagent is exothermic.[6] Overheating can promote radical side reactions. Maintain a gentle reflux and add the bromobenzene dropwise to control the reaction rate and temperature.
-
Solvent Quality: Ensure your ether solvent is absolutely anhydrous. Water will quench the Grignard reagent, and peroxides (common in old ether) can initiate unwanted side reactions.
-
Initiation: A slow or difficult initiation can lead to a buildup of bromobenzene, which can then react via alternative pathways once the reaction finally starts. Use of an iodine crystal can help activate the magnesium surface and ensure a smooth start.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for a laboratory-scale synthesis of racemic this compound?
A1: A highly efficient and reliable two-step method involves the reduction of a β-keto ester.[9] Specifically, the selective reduction of the ketone in ethyl benzoylacetate using sodium borohydride (NaBH₄) to form ethyl (R/S)-3-hydroxy-3-phenylpropanoate, followed by the powerful reduction of the ester group using lithium aluminum hydride (LiAlH₄), consistently provides high yields of the desired diol.[9]
Q2: How can I purify the final this compound product?
A2: The purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most common method for removing polar and non-polar side products. A silica gel column with a gradient solvent system, such as cyclohexane/ethyl acetate or hexane/ethyl acetate, is effective.[9]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., toluene) can be a highly effective way to obtain pure material.
-
Distillation: If the diol is the most volatile component and thermally stable, vacuum distillation can be used, though this is less common for this specific compound due to its relatively high boiling point and potential for decomposition.
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching process must be done slowly and carefully at low temperatures (0°C), typically by the sequential addition of water, then a NaOH solution, then more water (Fieser workup).
-
Grignard Reagents: These are also highly moisture-sensitive and can be pyrophoric. Anhydrous ether is flammable and can form explosive peroxides. Never use an open flame near an ether setup.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis from Ethyl Benzoylacetate
This protocol is adapted from established procedures for β-keto ester reduction.[9]
Step A: Selective Reduction of Ketone to form Ethyl 3-hydroxy-3-phenylpropanoate
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl benzoylacetate (1.0 eq) in anhydrous ethanol (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup: Cool the mixture back to 0°C and quench by the slow, dropwise addition of 1 M HCl until the pH is ~5-6. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
Step B: Ester Reduction to this compound
-
Setup: In a separate, rigorously flame-dried flask under nitrogen, prepare a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool to 0°C.
-
Addition: Dissolve the crude ethyl 3-hydroxy-3-phenylpropanoate from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1.5-2 hours.
-
Monitoring: Monitor by TLC until the ester has been fully consumed.
-
Quenching (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add dropwise: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by silica gel column chromatography.
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Typical Yield | Selectivity | Reference |
| Two-Step Reduction | Ethyl Benzoylacetate | 1. NaBH₄, EtOH2. LiAlH₄, THF | 80-90% | High | [9] |
| MPV Reduction | 3-Hydroxy-1-phenylpropan-1-one | Al(O-i-Pr)₃, Isopropanol | ~70-85% | High for carbonyl reduction | [13][15] |
| Catalytic Hydrogenation | Benzalacetone | Pd/C, H₂ | Low (yields saturated ketone) | Poor for diol synthesis | [10][11] |
| Grignard Reaction | Benzaldehyde | BrMg(CH₂)₂OMgBr | Variable | Prone to side reactions | [4][17] |
References
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- ResearchGate. (n.d.). Metal-free catalysts for hydrogenation.
- ResearchGate. (n.d.). Hydrogenation of benzalacetone on Au/Fe2O3.
- Baran, P., et al. (n.d.). Efficient synthesis of chiral 1,3-diols and of 1-substituted-propan-1-ols through asymmetric hydrogenation.
- Benchchem. (n.d.). Troubleshooting low yield in 2-Ethyl-1,3-dioxolane synthesis.
- University of Michigan. (n.d.). Borohydride reduction of a ketone.
- University of Wisconsin-Stout. (n.d.). Grignard Reaction.
- Cambridge University Press. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction).
- ResearchGate. (n.d.). Schematic view of the hydrogenation of benzalacetone, styrene and....
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- PubMed. (2009). Purification and characterization of a (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans AJ-5152 and enzymatic (R)-1-phenyl-1,3-propanediol production.
- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.). US6441242B1 - Process for the preparation of benzylacetone.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chegg.com. (2021). Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol.
- NIH. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction.
- Study.com. (n.d.). Write the Grignard Addition reaction....
- Unknown Source. (n.d.). Sodium Borohydride Reduction of Benzoin.
- Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of....
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- ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols....
- ResearchGate. (n.d.). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- Deep Blue Repositories. (n.d.). Reduction of ketones by sodium borohydride in the absence of protic solvents.
- Benchchem. (n.d.). Technical Support Center: (Z)-ethene-1,2-diol Synthesis and Isolation.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2024). Trouble with diol oxidation.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- NIH. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol....
- ChemBK. (2024). (R)-PHENYL-1,3-PROPANEDIOL.
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- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
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- ResearchGate. (n.d.). Process optimisation of 1,3-propanediol production by Klebsiella pneumoniae strain.
- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
- PubMed. (n.d.). Statistical Optimization of 1,3-Propanediol (1,3-PD) Production from Crude Glycerol....
- ResearchGate. (n.d.). A novel separation and purification process for 1,3-propanediol.
- PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione.
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Technical Support Center: Synthesis of 1-Phenylpropane-1,3-diol
Welcome to the comprehensive technical support guide for the synthesis of 1-phenylpropane-1,3-diol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on delivering practical, field-tested insights grounded in scientific principles to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide: Navigating Common Synthetic Impurities
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities associated with prevalent synthetic routes.
Issue 1: Incomplete Reaction or Presence of Starting Materials
Q: My final product analysis (GC-MS or ¹H NMR) shows significant amounts of unreacted starting materials (e.g., benzalacetone, cinnamaldehyde, or benzaldehyde). What are the likely causes and how can I resolve this?
A: The persistence of starting materials is a common issue that typically points to suboptimal reaction conditions or reagent deactivation. The underlying cause often depends on the chosen synthetic route.
-
For Reductive Syntheses (e.g., NaBH₄ Reduction of Benzalacetone):
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can decompose in acidic or even neutral aqueous solutions. Ensure the reaction is performed under basic conditions to maintain the stability of the reducing agent.[1] It is also crucial to use a sufficient molar excess of NaBH₄ to account for any potential decomposition and to ensure complete reduction of the ketone.
-
Low Reaction Temperature: While NaBH₄ reductions are often performed at low temperatures to enhance selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. A gradual increase in temperature after the initial addition of the reducing agent can often drive the reaction to completion.
-
-
For Grignard Reactions (e.g., Benzaldehyde with an appropriate Grignard reagent):
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and prevent it from reacting with the carbonyl compound.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical for success.
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded during storage or its formation may have been incomplete. It is advisable to either use freshly prepared Grignard reagent or titrate it before use to determine its exact concentration.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Presence of Benzalacetone Reduction Intermediates
Q: I am synthesizing this compound by reducing benzalacetone, and I've identified 4-phenyl-3-buten-2-ol (the unsaturated alcohol) and/or 4-phenyl-2-butanone (the saturated ketone) in my product mixture. How can I improve the selectivity towards the desired diol?
A: This is a classic selectivity challenge in the reduction of α,β-unsaturated ketones. The presence of these intermediates indicates that the reduction is not proceeding to completion or that the C=C double bond is being reduced preferentially.
-
4-Phenyl-3-buten-2-ol (Unsaturated Alcohol): This is the product of the 1,2-reduction of the carbonyl group, without reduction of the alkene. Its presence suggests that the reducing agent or conditions are not sufficient to also reduce the double bond.
-
4-Phenyl-2-butanone (Saturated Ketone): This results from the 1,4-conjugate addition of hydride, reducing the C=C double bond, followed by tautomerization. This is a common outcome with catalytic hydrogenation using catalysts like Pd/C.[3]
Strategies for Complete Reduction to the Diol:
-
Choice of Reducing Agent: While NaBH₄ can reduce the carbonyl, it is generally not effective for reducing isolated carbon-carbon double bonds. To achieve the reduction of both functional groups, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used, although with greater safety precautions.[4] Alternatively, a two-step approach can be employed where the C=C bond is first reduced via catalytic hydrogenation, followed by the reduction of the ketone.
-
Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst and reaction conditions is crucial. Using a catalyst like Raney Nickel or Platinum oxide (PtO₂) under higher hydrogen pressure and/or temperature can facilitate the reduction of both the alkene and the ketone.[5] However, care must be taken to avoid over-reduction of the phenyl ring.
Issue 3: Formation of 1-Phenyl-1-propanol as a Byproduct
Q: My ¹H NMR spectrum shows signals corresponding to 1-phenyl-1-propanol. How is this impurity formed and how can I prevent it?
A: The formation of 1-phenyl-1-propanol as a byproduct is indicative of a side reaction where the C-C bond formation is not occurring as intended, or a subsequent reaction is taking place. This is particularly relevant in syntheses starting from benzaldehyde.
-
Cannizzaro-type Reaction: In the presence of a strong base, benzaldehyde (which lacks an α-hydrogen) can undergo a disproportionation reaction (Cannizzaro reaction) to yield benzyl alcohol and benzoic acid. The benzyl alcohol can then be further reduced to 1-phenyl-1-propanol depending on the reaction conditions. To mitigate this, careful control of the reaction pH and temperature is necessary.
-
Over-reduction: In some catalytic hydrogenation processes, if the reaction conditions are too harsh (high temperature, high pressure, or a very active catalyst), the 1,3-diol can undergo hydrogenolysis, cleaving a C-O bond and subsequently being reduced to 1-phenyl-1-propanol. Using a less active catalyst or milder conditions can help prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain high-purity this compound?
A1: The "best" route depends on the available starting materials, equipment, and desired scale.
-
Reduction of β-hydroxy ketones: A highly efficient method involves the asymmetric hydrogenation of β-keto esters to chiral β-hydroxy esters, followed by reduction with a reagent like LiAlH₄ to yield chiral 1,3-diols in high enantiomeric excess.[4]
-
Hydroboration-oxidation of cinnamyl alcohol: This is a reliable method that generally proceeds with good regioselectivity and stereoselectivity, yielding the anti-Markovnikov alcohol.[6][7] However, it is important to control the stoichiometry of the borane reagent to avoid side reactions.
Q2: How can I effectively purify crude this compound?
A2: The two most common and effective purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. A suitable solvent system is one in which the diol is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A mixed solvent system, such as toluene-hexane or ethyl acetate-hexane, often provides good results.[2][8]
-
Column Chromatography: For separating mixtures with multiple components or when recrystallization is ineffective, silica gel column chromatography is the preferred method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the components.[9][10] this compound is a polar compound and will require a relatively polar eluent.
Purification Strategy Flowchart
Caption: Decision flowchart for purification strategy.
Q3: What are the key analytical techniques for assessing the purity of this compound and identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
-
¹H and ¹³C NMR Spectroscopy: NMR is invaluable for structural elucidation and purity assessment. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the two carbinol protons (CH-OH), and the methylene protons.[11] Impurities will present as additional, often readily identifiable, peaks. For determining enantiomeric purity, chiral derivatizing agents can be used in conjunction with NMR.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components and identifying them based on their mass spectra.[14] Derivatization of the diol, for example, by silylation, may be necessary to improve its volatility and chromatographic behavior. The fragmentation pattern in the mass spectrum provides a fingerprint for the compound and its impurities.[15][16]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Column Packing: Secure a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a standard procedure for preparing a sample of this compound for ¹H NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial and gently swirl to dissolve the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of protons and identify any impurity signals by comparing their chemical shifts and multiplicities to known values.[17][18]
Data Summary
Table 1: Common Impurities and their Diagnostic ¹H NMR Signals (in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm, approximate) | Multiplicity |
| This compound | 7.2-7.4, 4.9-5.0, 3.8-3.9, 1.9-2.1 | m, t, t, m |
| Benzaldehyde | 10.0, 7.5-7.9 | s, m |
| Benzalacetone | 7.3-7.6, 6.5-6.7, 2.4 | m, d, s |
| 4-Phenyl-3-buten-2-ol | 7.2-7.4, 6.2-6.6, 4.5, 1.3 | m, m, q, d |
| 4-Phenyl-2-butanone | 7.1-7.3, 2.7-2.9, 2.1 | m, t, s |
| 1-Phenyl-1-propanol | 7.2-7.4, 4.6, 1.7-1.9, 0.9 | m, t, m, t |
Note: Chemical shifts can vary depending on the solvent and concentration.
References
- Benchchem. (2025).
- Wolf, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
- Singletary, J. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
- Professor Dave Explains. (2019, March 19).
- Columbia University. (n.d.).
- CUNY Baruch College. (2025).
- ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound.
- Benchchem. (2025).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0033962).
- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) ¹H NMR spectrum.
- Kihumbu, A., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. Tetrahedron: Asymmetry, 13(16), 1679-1684.
- PubChem. (n.d.). 1-Phenyl-1,3-propanediol.
- Badertscher, R., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377.
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- Nagib, D. A., & MacMillan, D. W. C. (2008). 1,3-Diol synthesis via controlled, radical-mediated C-H functionalization. Journal of the American Chemical Society, 130(29), 9632–9633.
- Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 22(5), 182-189.
- Lee, J. G., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological research, 31(4), 363–368.
- Anilkumar, G., & Sreekumar, V. (2012). CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences.
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- Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Benzalacetone to 3-Phenylbutan-2-one.
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Technical Support Center: 1-Phenylpropane-1,3-diol Reactions
Welcome to the technical support center for 1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diol. Here, we address common challenges and frequently asked questions encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guides
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter.
Synthesis of this compound
Question 1: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes and how can I optimize it?
Answer:
Low yields in the Grignard synthesis of this compound, typically from the reaction of a phenylmagnesium halide with an appropriate epoxide or protected aldehyde, are a common issue. The primary culprits are often related to the stringent reaction conditions required for Grignard reagents.
Causality and Optimization Strategies:
-
Anhydrous Conditions are Paramount: Grignard reagents are potent bases and will readily react with any protic source, such as water, which is often present in glassware or solvents.[1][2] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl or epoxide, leading to the quenching of your Grignard reagent and a corresponding drop in yield.[2]
-
Protocol: All glassware must be rigorously dried, ideally in an oven at >120°C for several hours and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[3] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential and should be freshly distilled or obtained from a commercial supplier in a sealed container.[2]
-
-
Quality of Magnesium: The surface of magnesium turnings can become oxidized, forming a layer of magnesium oxide that passivates the metal and prevents the reaction with the alkyl or aryl halide.[4]
-
Activation Techniques:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.[5]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to initiate the reaction.[5] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.
-
-
-
Initiation of the Grignard Reaction: Sometimes, the reaction simply fails to start.[5]
-
Troubleshooting: Gentle heating with a heat gun can often initiate the reaction. Be cautious, as the reaction can become vigorous once it starts. Sonication is another effective method for initiating stubborn Grignard reactions.[5]
-
-
Side Reactions: The Wurtz coupling, a reaction between the Grignard reagent and the unreacted halide, can be a significant side reaction, especially at higher temperatures.[1]
-
Mitigation: Slow, dropwise addition of the halide to the magnesium suspension helps to maintain a low concentration of the halide and minimize this side reaction. Maintaining a gentle reflux during the addition is also crucial.[3]
-
Question 2: I am observing significant amounts of a biphenyl impurity in my reaction mixture. How can I minimize its formation?
Answer:
The formation of biphenyl is a classic side reaction in the preparation of phenylmagnesium bromide. It arises from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[3]
Minimization Strategies:
-
Control of Reaction Temperature: This side reaction is favored at higher temperatures. Therefore, it is crucial to control the reaction exotherm. This can be achieved by:
-
Slow and controlled addition of the bromobenzene solution.
-
Using an ice bath to cool the reaction vessel if the reflux becomes too vigorous.
-
-
Stoichiometry: Using a slight excess of magnesium can help to ensure that all the bromobenzene is consumed in the formation of the Grignard reagent, leaving less available for the coupling side reaction.
Reactions of this compound
Question 3: I am attempting to selectively oxidize the primary alcohol of this compound, but I am getting a mixture of products, including the dicarboxylic acid and lactone. How can I achieve better selectivity?
Answer:
Selective oxidation of one hydroxyl group in a diol can be challenging. The choice of oxidant and reaction conditions is critical to achieving the desired outcome.
Key Considerations for Selectivity:
-
Steric Hindrance: The secondary benzylic alcohol is more sterically hindered than the primary alcohol. This difference can be exploited to achieve selectivity.
-
Oxidant Choice:
-
For selective oxidation to the aldehyde: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are generally effective for oxidizing primary alcohols to aldehydes without over-oxidation. These reactions are typically run under anhydrous conditions.
-
For selective oxidation to the carboxylic acid: A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) at a controlled pH (around 10-11) can be highly selective for primary alcohols.[6] It is important to monitor and maintain the pH throughout the reaction, as a drop in pH can lead to the formation of the aldehyde and subsequent side reactions.[6] Jones oxidation is generally not recommended for diols as the strongly acidic conditions can promote the formation of cyclic lactones.[6]
-
Troubleshooting Workflow for Selective Oxidation:
Caption: Troubleshooting workflow for selective oxidation.
Question 4: I need to protect the diol functionality before performing a reaction at another site on the molecule. What are the best protecting groups for a 1,3-diol like this compound?
Answer:
Protecting diols is a common strategy in multi-step synthesis. For 1,3-diols, cyclic acetals are excellent choices as they form stable six-membered rings.[7][8]
Recommended Protecting Groups:
-
Benzylidene Acetal: This is formed by reacting the diol with benzaldehyde in the presence of an acid catalyst. It is a robust protecting group that is stable to a wide range of reaction conditions, including basic, organometallic, and some reducing conditions. It can be cleaved under acidic conditions or through hydrogenolysis.
-
Isopropylidene Acetal (Acetonide): Formed by reacting the diol with acetone or 2,2-dimethoxypropane and an acid catalyst.[9] Acetonides are generally more acid-labile than benzylidene acetals, which can be advantageous for milder deprotection conditions.
Protecting Group Selection Logic:
Caption: Decision tree for 1,3-diol protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and what are the common impurities?
A1: Commercially available this compound is typically offered at purities of 98% or higher.[10] Potential impurities can include residual starting materials from the synthesis (e.g., benzaldehyde, propiophenone), solvents, and side-products such as biphenyl if a Grignard route was employed. It is always advisable to check the certificate of analysis provided by the supplier.
Q2: How can I purify this compound?
A2: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can be very effective.
-
Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is a standard and effective method.[11] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, provided the impurities have sufficiently different boiling points.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When running Grignard reactions, it is crucial to work under an inert atmosphere and to be prepared for a potentially exothermic reaction.[12] Always consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your experiments.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from phenylmagnesium bromide and ethylene oxide.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Ethylene oxide (as a solution in THF or generated in situ)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings and a small crystal of iodine.
-
Assemble the apparatus quickly while still warm and allow it to cool under a stream of dry nitrogen or argon.[3]
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. Caution: Ethylene oxide is a toxic and flammable gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (after purification) | >98% |
| Boiling Point | Varies with pressure |
| Appearance | Colorless oil or low-melting solid |
References
- Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. (n.d.).
- Protection of 1,2-/1,3-Diols. (2014, April 30).
- Protecting Groups in Organic Synthesis. (n.d.). Ready Lab - UT Southwestern, Dallas, Texas.
- Chapter 3 Diol Protecting Groups. (n.d.).
- Efficient Synthesis of Chiral 1,3-Diols and of 1-Substituted-Propan-1-ols Through Asymmetric Hydrogen
- Protecting Group Chemistry: Protection of 1,3-diols. (2022, April 1). YouTube.
- Some Unexpected Reactions in the Synthesis of 1-Phenyl-2-aminopropane-1,3-diol Starting from Phenyl (3-Chlorovinyl Ketone*. (n.d.).
- Purification and characterization of a (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans AJ-5152 and enzymatic (R)-1-phenyl-1,3-propanediol production. (2009, July 7). PubMed.
- Trouble with diol oxid
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
- Troubleshooting my grignard reactions. (2020, June 20). Reddit.
- 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. (n.d.). Journal of the American Chemical Society.
- (R)-1-Phenyl-1,3-propanediol, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
- Synthesis of 2-phenyl-propane-1,3-diol. (n.d.). PrepChem.com.
- The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1. (2025, August 7).
- (R)-PHENYL-1,3-PROPANEDIOL. (2024, April 9). ChemBK.
- 1-Phenyl-1,3-propanediol. (n.d.). PubChem.
- (R)-(+)-1-Phenyl-1,3-propanediol. (n.d.). PubChem.
- Oxidation of terminal diols using an oxoammonium salt: a system
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. (2025, August 7).
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com.
- Synthesis of 2-phenyl-1,3-propanediol. (n.d.).
- Grignard Reaction, Mechanism, Reagent and Che
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution. (2025, August 10).
- Synthesis of 1,3-Diols by O-Nucleophile Additions to Activ
- Does 1, 3 diphenyl propan-1, 3-dione show a haloform reaction? (2020, January 11). Quora.
- Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. (2020, November 26). PMC - NIH.
- This compound. (2025, September 12). Chemsrc.
- (R)-1-Phenyl-1,3-propanediol, 98%, Thermo Scientific. (n.d.).
- Purification of biologically-produced 1,3-propanediol. (n.d.).
- A novel separation and purification process for 1,3-propanediol. (2025, August 7).
- Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (n.d.).
- Synthesis of 1-phenylpropane-1,2-dione. (n.d.). PrepChem.com.
- 1-Phenyl-1 3-Propanediol. (n.d.).
- Progress in 1,3-propanediol biosynthesis. (2024, November 29). PMC - PubMed Central - NIH.
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Technical Support Center: Synthesis of 1-Phenylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 1-Phenylpropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated challenges?
A1: The most common routes involve the reduction of a β-hydroxy ketone precursor, such as 3-hydroxy-1-phenylpropan-1-one. Key methods include:
-
Catalytic Hydrogenation: Offers high yields but requires specialized high-pressure equipment.
-
Hydride Reduction: Utilizes reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is often preferred for its operational simplicity, but side reactions can occur if not properly controlled.[1][2]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Employs an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in an alcohol solvent. It is highly chemoselective for aldehydes and ketones, leaving other functional groups like double bonds unaffected.[3][4][5]
The main challenges across these methods are ensuring complete and selective reduction while preventing the formation of byproducts through over-reduction, condensation, or rearrangement reactions.
Q2: I'm observing a significant amount of starting material (3-hydroxy-1-phenylpropan-1-one) in my final product. What is the likely cause?
A2: Incomplete reaction is the most probable cause. This can stem from several factors:
-
Inactive Reducing Agent: Hydride reagents like NaBH₄ and LiAlH₄ can degrade upon exposure to moisture. It is crucial to use fresh or properly stored reagents.
-
Insufficient Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the reducing agent is used to drive the reaction to completion.
-
Low Reaction Temperature: While initial cooling is often necessary to control exotherms, the reaction may require warming to room temperature to ensure it proceeds fully.[6]
-
Poor Solubility: The substrate or reagent may not be fully dissolved in the chosen solvent, limiting reactivity.
Q3: My NMR spectrum shows an unexpected aldehyde peak. What could be the source?
A3: An aldehyde peak suggests either a side reaction during synthesis or decomposition. One possibility is a retro-aldol reaction of the β-hydroxy ketone starting material, which can fragment into benzaldehyde and acetone (or its enolate). This is more likely under harsh basic or acidic conditions.[7][8] Another possibility is the oxidation of the primary alcohol of the diol product during workup or storage, although this is less common without an oxidizing agent present.
Troubleshooting Guide: Specific Side Reactions & Solutions
Problem 1: Low yield and formation of a non-polar byproduct, possibly 1-phenylpropene or 3-phenyl-1-propanol.
Plausible Cause: Over-reduction and Dehydration
During reductions, especially with powerful agents like LiAlH₄ or under harsh catalytic hydrogenation conditions, the secondary benzylic alcohol is susceptible to hydrogenolysis. This process involves the cleavage of the C-O bond and its replacement with a C-H bond, leading to 3-phenyl-1-propanol. Subsequent dehydration of either the starting material or the product diol can yield 1-phenylpropene.
Mechanism of Hydrogenolysis The benzylic hydroxyl group can be protonated or coordinate to a Lewis acid, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by the phenyl ring and is then readily reduced by a hydride source.
dot
Caption: Desired reduction versus over-reduction/dehydration side reactions.
Solutions & Optimization Protocol
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a milder reagent like Sodium Borohydride (NaBH₄) or switch to Meerwein-Ponndorf-Verley (MPV) conditions. | NaBH₄ is less reactive than LiAlH₄ and less likely to cause hydrogenolysis. MPV reduction is highly selective for carbonyls.[2][4][9] |
| Temperature | Maintain a low temperature (0 °C to room temperature) during the reaction. | Reduces the rate of side reactions, which often have higher activation energies than the desired reduction.[6][10] |
| pH Control | Ensure the workup is performed under neutral or slightly basic conditions. Avoid strong acids. | Strong acids can promote dehydration of the alcohol groups. A buffered quench (e.g., saturated NH₄Cl) is often preferred.[11] |
Step-by-Step Protocol for Optimized NaBH₄ Reduction:
-
Dissolve 3-hydroxy-1-phenylpropan-1-one in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding acetone to destroy excess NaBH₄, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Problem 2: Formation of polymeric or high-molecular-weight materials, especially when using the MPV reduction.
Plausible Cause: Aldol Condensation or Tishchenko-type Reactions
Aluminum isopropoxide, the catalyst in MPV reductions, is an effective Lewis acid that can also catalyze side reactions. If any aldehyde is present (either as a starting material or as an impurity), it can undergo a Tishchenko reaction to form a polyester. Furthermore, the ketone starting material can undergo a base-catalyzed aldol condensation, leading to α,β-unsaturated ketones which can then polymerize.[7]
dot
Caption: A troubleshooting flowchart for common synthesis issues.
Solutions & Optimization Protocol
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity, freshly distilled aluminum isopropoxide and anhydrous isopropanol. | Impurities, especially water or other alkoxides, can lead to undesired side reactions. Aluminum ethoxide, for example, is known to cause more side reactions than aluminum isopropoxide.[4] |
| Reaction Setup | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Acetone Removal | If the reaction is run near the boiling point of isopropanol, ensure that the acetone byproduct is continuously removed via distillation. | The MPV reduction is an equilibrium process. Removing acetone shifts the equilibrium towards the desired alcohol product, increasing yield and minimizing side reactions.[12] |
Step-by-Step Protocol for Optimized MPV Reduction:
-
Set up a distillation apparatus and ensure all glassware is oven-dried.
-
To a flask containing anhydrous isopropanol, add aluminum isopropoxide (0.5 equivalents) under a nitrogen atmosphere.
-
Add the 3-hydroxy-1-phenylpropan-1-one substrate to the mixture.
-
Heat the mixture to a gentle reflux. The acetone formed (b.p. 56 °C) will begin to distill off along with some isopropanol.
-
Slowly add fresh isopropanol to the reaction flask to maintain a constant volume.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
After completion, cool the reaction and hydrolyze the aluminum alkoxide product by adding dilute acid (e.g., 2M HCl).
-
Extract the product, wash the organic layer with brine, dry, and concentrate to yield the crude diol.[3][4]
References
- Vertex AI Search. Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications.
- Alfa Chemistry. Meerwein-Ponndorf-Verley Reduction.
- Ben-Aroya, N., et al. EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Lett. Org. Chem.
- Grokipedia. Meerwein–Ponndorf–Verley reduction.
- YouTube. Meerwein–Ponndorf–Verley Reduction || MPV Reduction || Reduction of Aldehyde&Ketone |BSc| NEET| CUET. (2022).
- Physics Wallah. Mechanism of Meerwein-Ponndorf-Verley Reduction.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Google Patents. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
- Quora. What could be reason for getting a very low yield in organic chemistry?. (2015).
- Reddit. Trouble with diol oxidation. (2024).
- Chemistry LibreTexts. 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. (2014).
- Chemguide. reduction of aldehydes and ketones.
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- 12. youtube.com [youtube.com]
Technical Support Center: 1-Phenylpropane-1,3-diol Stability and Degradation
Welcome to the technical support center for 1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue: Unexpected Peaks in HPLC Analysis of a Stressed Sample
Question: I am performing a forced degradation study on this compound, and I am observing several unexpected peaks in my HPLC chromatogram that are not present in my control sample. How do I identify these peaks and determine the degradation pathway?
Answer: The appearance of new peaks in a stressed sample is a clear indication of degradation. The key is to systematically identify these degradants and understand their formation.
Step-by-Step Troubleshooting:
-
Peak Purity Analysis: First, ensure that the new peaks are chromatographically pure using a photodiode array (PDA) detector. Co-elution can lead to misinterpretation of the data.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This is the most critical step in identifying potential degradation products.
-
Propose Potential Degradation Pathways: Based on the chemical structure of this compound and the stress condition applied, you can hypothesize likely degradation reactions.
-
Oxidation: Look for masses corresponding to the addition of oxygen atoms or the loss of hydrogen atoms. The two hydroxyl groups are susceptible to oxidation.
-
Dehydration: Under acidic or thermal stress, look for masses corresponding to the loss of one or two water molecules.
-
Fragmentation: In more aggressive conditions, you might observe cleavage of the propane chain.
-
-
Structure Elucidation: For significant degradants, further structural elucidation using techniques like NMR spectroscopy may be necessary.
Causality Behind Experimental Choices: LC-MS is the preferred initial technique for degradant identification because it provides molecular weight information, which is crucial for proposing empirical formulas and potential structures of the degradation products.
Issue: No Degradation Observed Under Stress Conditions
Question: I have subjected my this compound sample to various stress conditions (acid, base, oxidation, heat, light), but I am not seeing any significant degradation. Does this mean my compound is completely stable?
Answer: While this compound may possess good intrinsic stability, a lack of observed degradation could also indicate that the stress conditions were not stringent enough. Regulatory guidelines for forced degradation studies suggest aiming for 5-20% degradation to demonstrate the stability-indicating nature of your analytical method.[1]
Step-by-Step Troubleshooting:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider increasing the concentration to 1 M or even higher, while monitoring the sample at various time points.
-
Elevate Temperature: For thermal and hydrolytic studies, increase the temperature in a controlled manner (e.g., from 60°C to 80°C).
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Intensify Photolytic Stress: Ensure your sample is exposed to a sufficient intensity of UV and visible light as per ICH Q1B guidelines.
-
Use a More Aggressive Oxidizing Agent: If 3% hydrogen peroxide does not induce degradation, consider using a stronger oxidizing agent, but be mindful that this may not represent a physiologically relevant pathway.
Causality Behind Experimental Choices: The goal of forced degradation is to generate degradation products to prove the analytical method can detect them. If no degradation occurs, the method's ability to be "stability-indicating" cannot be confirmed. Therefore, escalating stress conditions is a systematic way to achieve the desired level of degradation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains a phenyl ring and two hydroxyl groups (one benzylic and one primary), the following degradation pathways are likely under forced degradation conditions:
-
Oxidative Degradation: The primary and secondary alcohol groups are susceptible to oxidation. The benzylic secondary alcohol can be oxidized to a ketone, and the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Acid-Catalyzed Dehydration: In the presence of strong acids and heat, the diol can undergo dehydration to form unsaturated compounds, likely through the formation of a stable benzylic carbocation.
-
Thermal Degradation: At elevated temperatures, dehydration and potentially C-C bond cleavage could occur.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation during storage, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and atmospheric oxygen.
Q3: What analytical techniques are best suited for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products. A reversed-phase C18 column is a good starting point for method development. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: A comprehensive forced degradation study should include the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) |
| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) |
| Oxidative Degradation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Solid-state and solution at elevated temperatures (e.g., 80°C) |
| Photolytic Degradation | Exposure to UV and visible light as per ICH Q1B guidelines |
It is recommended to analyze samples at multiple time points to understand the degradation kinetics.
III. Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Place the stock solution in a 80°C oven.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Time Points:
-
Withdraw aliquots at initial (0 hours), 6, 24, and 48 hours (or as appropriate).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
5. Data Evaluation:
-
Calculate the percentage of degradation and identify any major degradation products.
Diagrams
Potential Degradation Pathways of this compound
Caption: Proposed degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced degradation study.
IV. References
-
International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 139-148. [Link]
Sources
Technical Support Center: Synthesis of 1-Phenylpropane-1,3-diol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-phenylpropane-1,3-diol. Here, we address common challenges and frequently encountered issues, providing in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize byproduct formation.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable chiral building block, can be approached through several key methodologies. The choice of synthetic route often depends on the desired stereochemistry, scale, and available resources. The most prevalent methods include:
-
Reduction of β-Keto Esters: A common and reliable method involving the reduction of ethyl benzoylacetate.
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of β-keto esters offers excellent enantioselectivity.
-
Grignard Reaction: The reaction of a Grignard reagent with styrene oxide presents a convergent approach, though it can be prone to side reactions.
This guide will delve into the intricacies of these methods, with a primary focus on identifying and mitigating the formation of unwanted byproducts.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: Issues Related to the Reduction of Ethyl Benzoylacetate
Question 1: My reaction is incomplete, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Incomplete reduction of ethyl benzoylacetate is a common issue that can often be traced back to the activity of the reducing agent or the reaction conditions.
-
Causality: Sodium borohydride (NaBH₄), a frequently used reducing agent for this transformation, can degrade upon exposure to moisture. Its reactivity is also highly dependent on the solvent system and temperature.
-
Troubleshooting Steps:
-
Verify the Quality of the Reducing Agent: Use freshly opened or properly stored NaBH₄. To test its activity, a small-scale reaction with a model ketone can be performed.
-
Optimize the Solvent: Methanol or ethanol are commonly used solvents. Ensure the solvent is anhydrous, as water will quench the reducing agent.
-
Increase Stoichiometry of the Reducing Agent: A molar excess of NaBH₄ is typically required. You can incrementally increase the equivalents of NaBH₄ (e.g., from 2.5 to 4 equivalents) to drive the reaction to completion.
-
Monitor the Reaction Temperature: The reduction is often performed at room temperature or with gentle cooling. If the reaction is sluggish, allowing it to stir at room temperature for a longer duration (e.g., 12-24 hours) can improve the yield.
-
Stepwise Addition: Adding the NaBH₄ portion-wise can help to control the reaction exotherm and maintain a sufficient concentration of the reducing agent throughout the reaction.
-
Question 2: I'm observing a significant byproduct with a different polarity from my desired diol. What could it be and how can I avoid it?
Answer: A common byproduct in the reduction of ethyl benzoylacetate is the partially reduced intermediate, ethyl 3-hydroxy-3-phenylpropanoate.
-
Identification: This byproduct can be identified using analytical techniques such as TLC, GC-MS, or NMR spectroscopy. On a TLC plate, it will typically have a different Rf value than the starting material and the final diol.
-
Mechanism of Formation: The reduction of the ester to the diol proceeds through the corresponding aldehyde intermediate. If the reaction conditions are not sufficiently forcing, the reaction may stall at the alcohol-ester stage.
-
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently warming the reaction mixture can promote the full reduction to the diol.
-
Use a Stronger Reducing Agent: While NaBH₄ is generally sufficient, in challenging cases, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. However, LiAlH₄ is much more reactive and requires strict anhydrous conditions and careful handling.
-
Section 2: Challenges in Asymmetric Hydrogenation
Question 3: My asymmetric hydrogenation is giving low enantiomeric excess (ee). What factors influence the stereoselectivity?
Answer: Achieving high enantioselectivity in asymmetric hydrogenation is critically dependent on the catalyst system and reaction parameters.
-
Causality: The chiral ligand complexed to the metal center (typically ruthenium) dictates the stereochemical outcome of the reaction. The choice of ligand, solvent, temperature, and pressure all play a crucial role in the enantiofacial discrimination of the ketone.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the chiral phosphine ligand is paramount. For the hydrogenation of β-keto esters, BINAP and its derivatives are well-established ligands that often provide high ee's.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalytic activity and enantioselectivity. Protic solvents like methanol or ethanol are often preferred.
-
Temperature and Pressure Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. The hydrogen pressure can also be optimized; typical pressures range from 1 to 100 atm.[1]
-
Substrate Purity: Impurities in the β-keto ester substrate can sometimes poison the catalyst or interfere with the chiral induction. Ensure the starting material is of high purity.
-
Question 4: The reaction is sluggish, and I'm observing incomplete conversion even after an extended period. What could be inhibiting my catalyst?
Answer: Catalyst deactivation is a potential issue in any catalytic cycle.
-
Potential Inhibitors:
-
Oxygen: The catalyst is often air-sensitive. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Water: While some water can be tolerated in certain systems, excess water can lead to catalyst decomposition. Use anhydrous solvents.
-
Impurities in the Substrate or Solvent: Trace impurities can act as catalyst poisons. Purifying the substrate and using high-purity solvents is recommended.
-
-
Troubleshooting:
-
Degas Solvents: Thoroughly degas all solvents before use.
-
Use a Glovebox or Schlenk Line: For optimal results, prepare the catalyst and set up the reaction in a glovebox or using Schlenk techniques.
-
Increase Catalyst Loading: If deactivation is suspected, a modest increase in the catalyst loading may help to achieve full conversion.
-
Section 3: Byproduct Formation in the Grignard Reaction with Styrene Oxide
Question 5: My Grignard reaction with styrene oxide is producing a mixture of isomers. How can I control the regioselectivity?
Answer: The reaction of Grignard reagents with unsymmetrical epoxides like styrene oxide can be notoriously difficult to control, often leading to a mixture of regioisomers.
-
Causality: The Grignard reagent can attack either the more substituted (benzylic) or the less substituted carbon of the epoxide ring. The regioselectivity is influenced by a complex interplay of steric and electronic factors, as well as the specific Grignard reagent and reaction conditions used.
-
Key Byproducts: A common byproduct is the regioisomeric alcohol, 2-phenyl-1-propanol, resulting from the attack at the less substituted carbon. Rearrangement of styrene oxide to phenylacetaldehyde, followed by Grignard addition, can also lead to the formation of 1,2-diphenyl-ethanol.
-
Strategies for Improved Regioselectivity:
-
Use of Additives: The addition of certain metal salts, such as copper(I) iodide (CuI), can favor attack at the less substituted carbon, thus minimizing the formation of the desired this compound.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can often improve the regioselectivity.[2]
-
Slow Addition: Adding the Grignard reagent slowly to the solution of styrene oxide can help to maintain a low concentration of the nucleophile and favor the desired reaction pathway.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Ethyl Benzoylacetate
This protocol provides a reliable method for the synthesis of this compound with good yields.
Materials:
-
Ethyl benzoylacetate
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate (10.0 g, 52.0 mmol) in 100 mL of anhydrous methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (3.93 g, 104 mmol, 2.0 equiv) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield: 70-85%
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield (%) | Major Byproducts | Ref. |
| Reduction of Ethyl Benzoylacetate | NaBH₄, Methanol | 70-85 | Ethyl 3-hydroxy-3-phenylpropanoate | [3] |
| Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | >95 | (S)-3-hydroxy-3-phenylpropanoate | [1] |
| Grignard Reaction | EtMgBr, Styrene oxide | Variable | 2-Phenyl-1-propanol, 1,2-diphenylethanol | [4] |
Visualizations
Reaction Pathway for the Reduction of Ethyl Benzoylacetate
Caption: Reduction of ethyl benzoylacetate to this compound.
Troubleshooting Logic for Low Yield in Reduction Reaction
Caption: Troubleshooting flowchart for low yield in the reduction synthesis.
References
- Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.Request PDF.
- Purification by fractional distillation.ChemBAM.
- Reduction of Ethyl Benzoylacetate and Selective Protection of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A New and Facile Synthesis of Tolterodine.Request PDF.
- EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION.J. Soc. Chim. Tunisie.
- Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.PubMed.
- Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.Chemical Communications (RSC Publishing).
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).Thieme Connect.
- 5.3: Fractional Distillation.Chemistry LibreTexts.
- Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate.European Patent Office.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.ChemRxiv.
- Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution.PubMed.
- Process for the preparation of 2-phenyl-1,3-propanediol.Google Patents.
- catalytic enantioselective addition of dialkylzincs to aldehydes using.Organic Syntheses Procedure.
- Side Reactions in a Grignard Synthesis.ResearchGate.
- A novel separation and purification process for 1,3-propanediol.ResearchGate.
- Purification of biologically-produced 1,3-propanediol.Google Patents.
- Purification of 1,3-propanediol by distillation.Google Patents.
- The Noyori Asymmetric Hydrogenation Reaction.Andrew G Myers Research Group.
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.MDPI.
- Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.NIH.
- Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy.PubMed.
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.ResearchGate.
- A novel thin-layer chromatography method to screen 1,3-propanediol producers.ResearchGate.
- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination.PMC - NIH.
- The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. General Concepts.Chegg.
- A novel thin-layer chromatography method to screen 1,3-propanediol producers.PubMed.
- (1S,3S)-1,3-Diphenylpropane-1,3-diol.PubChem.
Sources
Technical Support Center: Purification of 1-Phenylpropane-1,3-diol
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for 1-Phenylpropane-1,3-diol. As a Senior Application Scientist, I've designed this guide to address the common and often nuanced challenges encountered during the purification of this versatile diol. This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind each step, empowering you to troubleshoot effectively and achieve your desired purity targets.
Part 1: Foundational Knowledge - FAQs on this compound
This section addresses the fundamental properties of this compound and the common impurities that complicate its purification. Understanding these basics is the first step in designing a robust purification strategy.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by the molecule's structure: a polar diol functional group attached to a nonpolar phenylpropane backbone.[1][2] This amphiphilic nature governs its solubility and chromatographic behavior. Key properties are summarized below:
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₉H₁₂O₂ | - |
| Molecular Weight | 152.19 g/mol | Influences boiling point and diffusion rates.[1] |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid.[3] | The tendency to be an oil or a low-melting solid at room temperature makes standard recrystallization challenging, often leading to "oiling out".[4] |
| Melting Point | ~62-66°C (for the (R)-enantiomer) | Low melting point necessitates careful consideration of crystallization temperature.[5] |
| Solubility | Moderately soluble in water; more soluble in polar organic solvents like alcohols and ethers.[3][6] | This allows for a wide range of solvent systems in both chromatography and crystallization, but also complicates aqueous workups where product loss can occur. |
| Polarity | The two hydroxyl (-OH) groups make the molecule quite polar, allowing for strong hydrogen bonding.[3] | This property is key for separation by normal-phase chromatography, where it will interact strongly with silica gel. |
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are almost always a direct result of the synthetic route employed. Knowing your synthesis is key to anticipating and targeting specific impurities.
| Impurity Type | Specific Examples | Common Synthetic Origin | Removal Strategy |
| Unreacted Starting Materials | 3-Hydroxy-1-phenylpropan-1-one, β-hydroxy esters. | Incomplete reduction of the corresponding ketone or ester.[7][8] | Chromatography is highly effective due to significant polarity differences. |
| Reaction By-products | Di-ethers (e.g., 3,3'-oxybis(1-phenylpropane)), elimination products (alkenes). | Acid-catalyzed side reactions during synthesis or workup. Ether formation is a known issue in diol chemistry.[9] | Distillation or chromatography. Di-ethers are much less polar than the diol. |
| Reagents & Solvents | Mesyl chloride, pyridine, THF, ether. | Carryover from the reaction and workup steps.[8] | Aqueous washes for salts; evaporation/distillation for residual solvents. |
| Isomers | Diastereomers (if a second chiral center is present), regioisomers (e.g., 1-phenylpropane-1,2-diol). | Non-selective synthesis or rearrangement reactions.[10] | Chiral chromatography for enantiomers/diastereomers; fractional distillation or preparative chromatography for regioisomers. |
Part 2: Purification Strategy & Workflow
Choosing the right purification technique is critical. The following workflow provides a general decision-making framework for a typical crude product.
Sources
- 1. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-phenylpropane-1,3-diol | C9H12O2 | CID 6950537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Purification and characterization of a (R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans AJ-5152 and enzymatic (R)-1-phenyl-1,3-propanediol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sctunisie.org [sctunisie.org]
- 9. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Improving enantioselectivity in 1-Phenylpropane-1,3-diol synthesis
Welcome to the technical support center dedicated to the synthesis of 1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical synthesis. Chiral 1,3-diols are fundamental building blocks in the pharmaceutical and fine chemical industries, and their stereocontrolled synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral this compound, particularly focusing on the asymmetric reduction of β-hydroxy ketone or β-keto ester precursors.
Q1: "My reaction shows good conversion, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I fix this?"
Low enantioselectivity is the most common and frustrating issue in asymmetric catalysis. It typically points to a problem with the catalyst's environment or a competing, non-selective background reaction. Let's break down the potential culprits.
Potential Causes & Solutions:
-
Catalyst Integrity and Activity:
-
Cause: The chiral catalyst (e.g., an oxazaborolidine or a metal-ligand complex) may have degraded due to improper storage (exposure to air or moisture) or be of insufficient purity. For in-situ generated catalysts, the precatalyst or reagents may be the issue.[2]
-
Solution:
-
Verify Catalyst Quality: If possible, test the catalyst with a standard reaction where a high ee is expected. Purchase catalysts from reputable suppliers and store them strictly according to the manufacturer's instructions (e.g., under inert gas, in a desiccator).
-
Use Freshly Prepared Catalysts: For catalysts generated in situ, like many oxazaborolidine systems, always use freshly prepared solutions from high-purity precursors.[2]
-
-
-
Presence of Moisture or Protic Impurities:
-
Cause: Many catalysts, especially those involving boranes or organometallics, are extremely sensitive to water. Moisture can hydrolyze the catalyst or the reducing agent, leading to a non-stereoselective reduction pathway.
-
Solution:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous solvents packaged under inert gas. Ensure your substrate and other reagents are free from water. Molecular sieves can be added to the reaction, but ensure they are properly activated.[3]
-
-
-
Suboptimal Reaction Temperature:
-
Cause: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereoisomeric transition state, thus lowering the ee.[2]
-
Solution:
-
Lower the Temperature: Perform the reaction at the recommended temperature, and consider running a temperature optimization study. Decreasing the temperature (e.g., from 0 °C to -20 °C or even -40 °C) often significantly boosts enantioselectivity.[2] Be aware that for some systems, there is an optimal low temperature, below which the ee may surprisingly decrease.[2]
-
-
-
Uncatalyzed Background Reaction:
-
Cause: The reducing agent (e.g., borane) may be capable of reducing the ketone on its own, without the chiral catalyst. This uncatalyzed pathway is non-selective and will produce a racemic mixture, eroding the overall ee.
-
Solution:
-
Slow Addition: Add the substrate or the reducing agent slowly to the reaction mixture containing the catalyst. This keeps the concentration of the uncoordinated reducing agent low, favoring the catalyzed pathway.
-
Adjust Stoichiometry: Ensure the catalyst loading is sufficient. While higher loading is more expensive, it can outcompete the background reaction. A typical starting point is 5-10 mol% for catalyst loading.
-
-
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sol_temp [label="Lower reaction temperature\n(e.g., 0°C to -40°C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_moisture [label="Use anhydrous solvents/reagents.\nDry glassware thoroughly.", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_slow_addition [label="Add reducing agent slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_loading [label="Increase catalyst loading.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_conditions; start -> check_reagents;
check_catalyst -> sol_catalyst_purity [label="Degraded or impure?"]; check_catalyst -> sol_catalyst_in_situ [label="Generated in-situ?"];
check_conditions -> sol_temp [label="Temperature too high?"]; check_conditions -> sol_moisture [label="Moisture present?"];
check_reagents -> sol_slow_addition [label="Background reaction suspected?"]; check_reagents -> sol_loading [label="Background reaction suspected?"]; } caption [label="Fig 1. Decision tree for troubleshooting low enantioselectivity.", shape=plaintext, fontsize=10]; start -> caption [style=invis];
Caption: Fig 1. Decision tree for troubleshooting low enantioselectivity.
Q2: "My reaction yield is very low, even though my starting material is fully consumed. What's happening?"
Low isolated yield with high conversion suggests that your starting material is being converted into something other than the desired product. This points towards side reactions or product degradation.
Potential Causes & Solutions:
-
Side Reactions with the Reducing Agent:
-
Cause: When reducing an α,β-unsaturated ketone precursor (like benzalacetone), borane reagents can participate in both 1,2-reduction (to the desired allylic alcohol) and 1,4-reduction (conjugate addition) or hydroboration of the double bond.[2]
-
Solution: The choice of catalyst and reducing agent is key. CBS-oxazaborolidine catalysts are specifically known for promoting highly selective 1,2-reduction of enones.[4] If hydroboration is an issue, using a milder reducing agent like catecholborane in place of borane-THF can be beneficial.[5]
-
-
Over-reduction:
-
Cause: In some systems, particularly with highly reactive reducing agents or prolonged reaction times, the desired product can be further reduced. For example, if reducing a β-keto ester, the resulting β-hydroxy ester could potentially be over-reduced to the diol, but sometimes undesired pathways can occur.[6]
-
Solution: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the stoichiometric amount of reducing agent; avoid large excesses.
-
-
Product Instability or Degradation:
-
Cause: The product diol might be unstable under the reaction or workup conditions (e.g., strongly acidic or basic quench).
-
Solution: Employ a mild workup procedure. A gentle quench with a buffer solution or saturated ammonium chloride, followed by extraction with a suitable organic solvent, is often preferable to strong acids or bases.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to chiral this compound?
The most prevalent strategy is a two-step approach that offers excellent control over stereochemistry.[1]
-
Asymmetric Aldol Reaction: An aldehyde (e.g., propanal) reacts with an acetophenone derivative, catalyzed by a chiral organocatalyst like a proline derivative, to form a chiral β-hydroxy ketone. This step sets the first stereocenter.[7]
-
Diastereoselective Reduction: The resulting chiral β-hydroxy ketone is then reduced. The choice of reducing agent and catalyst controls the formation of the second stereocenter, allowing access to either syn- or anti-diols.[8]
Alternatively, one can start with a β-keto ester and perform an asymmetric hydrogenation (e.g., Noyori hydrogenation) to set one stereocenter, followed by reduction of the ester to the alcohol.[9][10]
// Nodes start [label="Start:\nBenzaldehyde +\nAcetophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldol [label="Step 1:\nAsymmetric Aldol Reaction\n(e.g., Proline catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Intermediate:\nChiral β-Hydroxy Ketone\n(Sets first stereocenter)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; reduction [label="Step 2:\nAsymmetric Reduction\n(e.g., CBS catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product:\nChiral this compound\n(Sets second stereocenter)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> aldol; aldol -> intermediate; intermediate -> reduction; reduction -> product; } caption2 [label="Fig 2. Common two-step workflow for 1,3-diol synthesis.", shape=plaintext, fontsize=10]; product -> caption2 [style=invis];
Caption: Fig 2. Common two-step workflow for 1,3-diol synthesis.
Q2: How do I choose the right chiral catalyst system for my reduction?
The optimal catalyst depends on your substrate (β-hydroxy ketone vs. β-keto ester) and available equipment.
| Catalyst System | Typical Substrate | Reducing Agent | Key Advantages | Considerations |
| CBS-Oxazaborolidine | Prochiral Ketones, β-Hydroxy Ketones | Borane (BH₃·THF), Catecholborane | High enantioselectivity, predictable stereochemistry, good for 1,2-reduction of enones.[5][8] | Highly sensitive to moisture and air; requires stoichiometric borane.[11] |
| Ru-BINAP (Noyori) | β-Keto esters, certain ketones | Hydrogen Gas (H₂) | Excellent ee and turnover numbers, uses clean H₂ gas, well-established mechanism.[10] | Requires high-pressure hydrogenation equipment; catalyst can be expensive. |
| Biocatalysis (ADHs) | Ketones | Isopropanol (for co-factor regeneration) | Environmentally friendly ("green"), works in aqueous media, extremely high selectivity.[12] | Substrate scope can be limited, requires enzyme screening and handling.[13] |
| Chiral N,N'-Dioxide-Sc(III) | Enones, Ketones | Potassium Borohydride (KBH₄) | Uses a mild and inexpensive borohydride reductant, tolerant to aqueous conditions.[4] | Newer methodology, may require more optimization for specific substrates. |
Table 1: Comparison of common catalyst systems for asymmetric reduction.
Q3: How do I accurately determine the enantiomeric excess (ee) of my product?
The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) .
-
Methodology: You must use a chiral stationary phase (CSP) that can differentiate between the two enantiomers of your product. Polysaccharide-based columns (e.g., coated with cellulose or amylose derivatives) are a very common and effective starting point.[14][15]
-
Procedure:
-
First, inject a racemic sample of your this compound to determine the retention times of both enantiomers and ensure you are getting baseline separation of the two peaks.
-
Then, inject your chiral sample under the same conditions.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak).
-
-
Important: The determination of ee is only as accurate as the separation of the peaks. Optimize your mobile phase and flow rate to achieve the best possible resolution (Rs > 1.5).[15]
Section 3: Key Experimental Protocols
Disclaimer: These are generalized protocols. Always refer to specific literature procedures for your exact substrate and catalyst. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Protocol 1: Asymmetric Reduction of 3-Hydroxy-1-phenyl-1-propanone via CBS-Oxazaborolidine Catalyst
This protocol is adapted from methodologies known for high enantioselectivity in ketone reduction.[2][8]
-
Setup: Under an inert atmosphere (N₂ or Ar), add (R)-CBS-oxazaborolidine catalyst (1 M in toluene, 0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 eq) dropwise to the catalyst solution while maintaining the internal temperature below -15 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve the substrate, 3-hydroxy-1-phenyl-1-propanone (1.0 eq), in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the yield and analyze the enantiomeric excess using chiral HPLC.
Section 4: References
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. [Link]
-
Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC. [Link]
-
Efficient synthesis of chiral 1,3-diols and of 1-substituted-propan-1-ols through asymmetric hydrogenation. HAL Open Science. [Link]
-
1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
-
Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate. [Link]
-
Exploring the Scope of Asymmetric Synthesis of β-Hydroxy-γ-lactams via Noyori-type Reductions. ACS Publications. [Link]
-
Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Royal Society of Chemistry. [Link]
-
A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis. ResearchGate. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. ACS Publications. [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sctunisie.org [sctunisie.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Removal of unreacted starting materials from 1-Phenylpropane-1,3-diol
Welcome to the technical support center for the purification of 1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from the synthesis of this valuable compound. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your final product.
I. Understanding the Synthetic Landscape and Potential Impurities
This compound is a versatile chemical intermediate. Its synthesis can be approached through various routes, each presenting a unique profile of potential unreacted starting materials and byproducts that may contaminate the final product. A foundational understanding of these synthetic pathways is crucial for selecting an appropriate purification strategy.
Common synthetic strategies and their associated starting materials include:
-
Aldol Condensation followed by Reduction: A frequent route involves the condensation of benzaldehyde with acetaldehyde or acetone, followed by a reduction step.[1] Unreacted benzaldehyde and the intermediate unsaturated ketone (chalcone or its equivalent) are common impurities.
-
Grignard Reaction: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with benzaldehyde or a related carbonyl compound can yield the desired diol after appropriate workup.[2][3][4] Unreacted benzaldehyde or other carbonyl precursors may remain.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide to reduce a ketone, such as 3-hydroxy-1-phenylpropan-1-one, to the corresponding alcohol.[5][6][7][8][9] The starting ketone is a likely impurity if the reaction does not go to completion.
-
Henry Reaction (Nitroaldol Reaction): The reaction of benzaldehyde with a nitroalkane, followed by reduction of the nitro group and subsequent functional group manipulations, can also produce this compound.[10] Unreacted benzaldehyde and nitro-containing intermediates are potential contaminants.
The physical properties of this compound and its common unreacted starting materials are summarized below. These properties are critical for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₁₂O₂ | 152.19[11][12] | ~278 | 52-54[10] |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | -26 |
| Acetophenone | C₈H₈O | 120.15 | 202 | 20.5 |
| 3-Hydroxy-1-phenylpropan-1-one | C₉H₁₀O₂ | 150.17 | ~280 | 35-40 |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is contaminated with a significant amount of unreacted benzaldehyde. How can I remove it?
Answer:
The removal of unreacted benzaldehyde is a common challenge due to its relatively high boiling point, making simple distillation difficult without co-distilling the product. Several effective strategies can be employed, leveraging the chemical differences between the aldehyde and the diol.
Strategy A: Liquid-Liquid Extraction
This is often the first and most straightforward approach. The principle lies in the differential solubility of the compounds in two immiscible liquid phases.
-
Rationale: this compound, with its two hydroxyl groups, is significantly more polar and will have a higher affinity for an aqueous phase compared to the less polar benzaldehyde.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Benzaldehyde forms a water-soluble adduct with bisulfite, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the washing step 2-3 times to ensure complete removal of the benzaldehyde.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic solvent to yield the purified product.
-
Strategy B: Column Chromatography
If extraction does not provide sufficient purity, column chromatography is a highly effective alternative.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. The more polar this compound will adhere more strongly to a polar stationary phase (like silica gel) than the less polar benzaldehyde.
-
Protocol:
-
Stationary Phase: Silica gel is the most common choice. A diol-functionalized silica phase can also be effective for separating polar compounds.[13][14][15][16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column, starting with the low-polarity solvent system. Benzaldehyde will elute first.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the more polar this compound.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
-
Caption: Workflow for purifying this compound via column chromatography.
Issue 2: My product is contaminated with unreacted acetophenone. What is the best purification method?
Answer:
Acetophenone, being a ketone, presents a different purification challenge than benzaldehyde. While it is less reactive towards bisulfite, its polarity is still significantly lower than that of this compound.
Strategy A: Distillation under Reduced Pressure
Given the difference in boiling points, fractional distillation under vacuum can be a viable option, especially for larger quantities.
-
Rationale: Lowering the pressure reduces the boiling points of the compounds, allowing for distillation at lower temperatures and minimizing the risk of thermal decomposition.
-
Protocol:
-
Set up a fractional distillation apparatus equipped for vacuum distillation.
-
Carefully heat the crude mixture under reduced pressure.
-
Acetophenone, having the lower boiling point, will distill first.
-
Monitor the temperature of the vapor. A plateau in temperature indicates the distillation of a pure component.
-
Once the acetophenone has been removed, the temperature will rise again. The fraction containing this compound can then be collected.
-
Strategy B: Column Chromatography
This remains a very reliable method for separating acetophenone from the diol.
-
Rationale: Similar to the separation from benzaldehyde, the significant polarity difference allows for effective separation on a silica gel column.
-
Protocol:
-
The protocol is essentially the same as described for the removal of benzaldehyde. Acetophenone will elute from the column before the more polar this compound. A gradient elution from low to high polarity will provide the best separation.
-
Issue 3: I've tried recrystallization, but my product remains an oil or forms an impure solid. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique for solids, but its success depends on the right choice of solvent and the nature of the impurities.
-
Rationale: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Troubleshooting Steps:
-
Solvent Selection: If the product is oiling out, the solvent may be too non-polar, or the cooling process is too rapid. If the solid is impure, the impurities may be co-crystallizing. Experiment with different solvent systems. A good starting point for this compound could be a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like hexane or petroleum ether).[17] Toluene has also been reported as a recrystallization solvent for similar diols.[10]
-
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent.
-
While the solution is still hot, slowly add the non-polar solvent dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of the hot polar solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
-
Consider Impurity Levels: If the product is heavily contaminated, a single recrystallization may not be sufficient. It may be necessary to first perform an extraction or column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify this compound?
A1: Yes, but it must be performed under reduced pressure (vacuum distillation). This compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause decomposition. Vacuum distillation lowers the boiling point, making it a feasible purification method, especially for separating it from more volatile impurities.
Q2: What is the best way to monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the standard and most efficient method. By spotting your collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of your product from impurities. A UV lamp is useful for visualizing aromatic compounds like benzaldehyde, acetophenone, and this compound. Staining with a potassium permanganate solution can also be used to visualize the diol.
Q3: Are there any safety precautions I should be aware of during these purification procedures?
A3: Absolutely. Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when performing distillations, particularly under vacuum, to avoid implosion of the glassware. When handling reagents like sodium bisulfite, be aware of any potential hazards outlined in the Safety Data Sheet (SDS).
Q4: My synthesis involves a Grignard reaction. What are the likely unreacted starting materials I need to remove?
A4: In a Grignard synthesis of this compound, the most common unreacted starting materials would be the carbonyl compound you started with (e.g., benzaldehyde or a related aldehyde/ketone) and any unreacted Grignard reagent.[2][3] The unreacted Grignard reagent is typically quenched during the aqueous workup. The remaining unreacted carbonyl compound can then be removed using the extraction or chromatography methods described above.
Caption: Decision tree for selecting a purification method for this compound.
IV. References
-
PubChem. (n.d.). 1-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol. Retrieved from
-
Vedantu. (n.d.). Convert Benzaldehyde to 3-Phenyl propan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chegg. (2021, February 14). Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Retrieved from [Link]
-
ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
Hawach Scientific. (n.d.). Diol Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Diol column under adsorption and mixed partition-adsorption normal-phase liquid chromatography mode for the separation of purines and pyrimidines. Retrieved from [Link]
-
Hawach Chromatography Columns. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Solved Grignard Reaction Synthesis of 1-Phenyl-1-Propanol | Chegg.com [chegg.com]
- 5. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 11. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. hawach.com [hawach.com]
- 15. researchgate.net [researchgate.net]
- 16. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 1-Phenylpropane-1,3-diol by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1-phenylpropane-1,3-diol. Here, we move beyond basic protocols to address the nuanced challenges and interpretive questions that arise during experimentation.
Section 1: Fundamentals of TLC for this compound Analysis
Thin-Layer Chromatography (TLC) is a cornerstone technique for the qualitative monitoring of organic reactions due to its simplicity, speed, and cost-effectiveness.[1] It operates on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel or alumina) and a mobile phase (a solvent system).[2][3] For this compound and its reaction products, understanding their relative polarities is key to successful TLC analysis.
-
This compound: This molecule contains two hydroxyl (-OH) groups, making it a relatively polar compound capable of hydrogen bonding with the silica gel stationary phase.[4][5]
-
Reaction Products: The polarity of reaction products will vary. For instance, an oxidation reaction might yield a less polar ketone or aldehyde, or a more polar carboxylic acid. Esterification would result in a less polar product.
Section 2: Experimental Protocols
Protocol 2.1: Standard TLC Setup
-
Plate Preparation: Use commercially prepared silica gel plates with a fluorescent indicator (F254) for best results.[2] Handle the plate only by the edges to avoid contamination.[6][7] With a pencil, gently draw a starting line about 1 cm from the bottom.
-
Sample Application (Spotting): Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, carefully spot the solution onto the starting line. Keep the spot size small (1-2 mm in diameter) to prevent streaking.[8] If the sample is dilute, you can apply multiple spots in the same location, allowing the solvent to evaporate between applications.[6][9]
-
Developing the Plate: Place a small amount of the chosen mobile phase into a developing chamber. The solvent level must be below the starting line on your TLC plate.[6][7][9] Place the TLC plate into the chamber and cover it. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm).[10] Most aromatic compounds will appear as dark spots.[10] Further visualization can be achieved with chemical stains.
Protocol 2.2: Preparing a Potassium Permanganate Stain
Potassium permanganate (KMnO₄) is an excellent stain for visualizing compounds with oxidizable functional groups like alcohols.[10][11][12]
-
Recipe:
-
1.5 g of KMnO₄
-
10 g of K₂CO₃
-
1.25 mL of 10% NaOH
-
200 mL of water
-
-
Procedure: Dissolve the components in water. The solution will be a deep purple.
-
Staining: Dip the dried TLC plate into the stain for a few seconds. Oxidizable compounds will appear as yellow or brown spots on a purple background.[11][12] Gentle heating may be required for some compounds.[11]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting.[9][13][14] |
| The compound is highly polar and interacting too strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce strong interactions.[13] | |
| The sample was applied in a highly polar solvent, causing it to spread at the origin.[13] | Use a less polar solvent for sample dissolution. | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough.[9] | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[9] |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar.[9] | Decrease the polarity of the mobile phase. For instance, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[9] |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location.[6][7][9] |
| The compound is not UV-active. | Use a chemical stain, such as potassium permanganate, to visualize the spots.[9] | |
| The compound is volatile and may have evaporated. | This can be difficult to overcome with TLC.[9] | |
| Spots are crescent-shaped | The adsorbent on the plate was disturbed during spotting.[7][13] | Be gentle when applying the sample to the plate. |
| Unexpected spots appear | Contamination of the TLC plate. | Handle the plate carefully by the edges and avoid dropping any organic compounds on it.[6][7] |
| Compounds have the same Rf value | The solvent system is not providing adequate separation. | Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[9][15] |
| Consider using a different type of TLC plate, such as alumina or a reversed-phase plate.[15][16] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing this compound?
A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 1:1 or 3:1 mixture of hexane:ethyl acetate is often a reasonable starting point. You can then adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.4).
Q2: How do I interpret the TLC plate for an oxidation reaction of this compound?
-
Starting Material: The spot corresponding to this compound should diminish over time.
-
Product(s): New spots will appear. If the product is less polar (e.g., an aldehyde or ketone), it will have a higher Rf value than the starting material. If the product is more polar (e.g., a carboxylic acid), it will have a lower Rf value.
-
Reaction Completion: The reaction is considered complete when the spot for the starting material is no longer visible.
Q3: My compound is not visible under UV light. What should I do?
While the phenyl group in this compound should make it UV-active, some reaction products may not be.[10] In this case, using a chemical stain is necessary. Potassium permanganate is a good general stain for oxidizable groups like alcohols.[10][11][12] Iodine vapor is another general-purpose visualization method.[11]
Q4: Why are my spots appearing as elongated ovals instead of tight circles?
This is often a result of applying too much sample to the plate (overloading).[13][14] Try diluting your sample and spotting a smaller amount.
Q5: Can I use TLC to determine the purity of my product?
A single spot on a TLC plate is an indication of purity.[17] However, it's possible for two compounds to have the same Rf value in a particular solvent system.[9] To be more confident in the purity, it's advisable to run the TLC in a second, different solvent system.[15] If a single spot is observed in both systems, it is more likely that the sample is pure.
Section 5: Visualizing the Workflow
The following diagram illustrates a typical workflow for troubleshooting and optimizing TLC for reaction monitoring.
Caption: Troubleshooting workflow for TLC analysis.
References
- ChemBAM. TLC troubleshooting. [Link]
- Bitesize Bio. (2025, June 3).
- pharmashare.in. (2025, June 29). Troubleshooting TLC. [Link]
- Practical Solutions. (2023, November 13).
- Study.com. (2021, June 14).
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- University of California, Los Angeles. 5.
- Chrom Tech, Inc. (2024, November 20).
- LCGC International.
- University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. (2022, August 23).
- University of York.
- Chemistry LibreTexts. (2022, April 7). 2.
- EPFL.
- Reddit. (2024, April 16).
- Compound Interest.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
- Chemguide.
- Study Mind.
- The Royal Society of Chemistry. (2011).
- Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
- PubChem. (R)-(+)-1-Phenyl-1,3-propanediol. [Link]
- Northrop, B. H.
- PubChem. 1-Phenyl-1,3-propanediol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chromtech.com [chromtech.com]
- 4. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pharmashare.in [pharmashare.in]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. chembam.com [chembam.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. How to Interpret Thin Layer & Column Chromatography Results | Chemistry | Study.com [study.com]
Technical Support Center: Temperature Control in 1-Phenylpropane-1,3-diol Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 1-Phenylpropane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of temperature during the chemical synthesis of this important diol. This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and fine chemicals.
A prevalent and reliable method for its synthesis involves the reduction of a carbonyl precursor, most commonly 3-hydroxy-1-phenylpropan-1-one, using a metal hydride reducing agent. Throughout this process, temperature is not merely a condition but a critical parameter that dictates reaction rate, yield, purity, and stereoselectivity. Inadequate temperature control is a primary source of inconsistent results, low yields, and difficult purifications. This document provides in-depth, experience-based guidance in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of temperature on the synthesis of this compound, focusing on the reduction of 3-hydroxy-1-phenylpropan-1-one.
Q1: What is the fundamental role of temperature in the reduction of 3-hydroxy-1-phenylpropan-1-one?
A: Temperature fundamentally governs the kinetics and thermodynamics of the reduction. In the context of using a reducing agent like sodium borohydride (NaBH₄), temperature control is crucial for three main reasons:
-
Reaction Rate: Higher temperatures increase the rate of reaction.[1] However, an excessively fast reaction can be difficult to control and may lead to a decrease in selectivity.
-
Reagent Stability: Metal hydrides like NaBH₄ can react with protic solvents (e.g., methanol, ethanol), especially at elevated temperatures.[2] This decomposition not only consumes the reagent but also generates hydrogen gas, which can pose a safety risk.[3] Keeping the temperature low minimizes this side reaction, ensuring the hydride is available for reducing the ketone.
-
Selectivity: Temperature significantly influences the selectivity of the reduction. This includes chemoselectivity (preventing side reactions like dehydration) and stereoselectivity (influencing the ratio of stereoisomers formed). Lower temperatures generally favor higher selectivity.[4]
Q2: What is the optimal temperature range for the NaBH₄ reduction of 3-hydroxy-1-phenylpropan-1-one?
A: The optimal temperature is a balance between achieving a practical reaction rate and maximizing selectivity and yield. For the reduction of ketones with NaBH₄ in an alcoholic solvent like methanol or ethanol, a temperature range of 0 °C to room temperature (approx. 25 °C) is standard practice.[5][6]
-
Initial Addition (0 °C): It is highly recommended to cool the solution of the ketone in the solvent to 0 °C (using an ice-water bath) before and during the portion-wise addition of NaBH₄.[5] This is because the reaction is exothermic, and slow addition at low temperatures helps to dissipate heat, preventing a runaway reaction and minimizing side reactions.
-
Reaction Progression (0 °C to Room Temperature): After the addition is complete, the reaction can be stirred at 0 °C for a period (e.g., 1 hour) and then allowed to warm to room temperature to ensure it proceeds to completion.[5]
Q3: My reaction yield is consistently low. Could the temperature be the culprit?
A: Yes, improper temperature is a very common cause of low yields. Consider these two scenarios:
-
Temperature Too Low: If the reaction is maintained at a very low temperature (e.g., -78 °C) for its entire duration, the rate may be too slow for the reaction to complete within a practical timeframe, leading to the recovery of unreacted starting material.
-
Temperature Too High: This is a more frequent issue. If the reaction is not cooled during the NaBH₄ addition, the exothermic nature of the reduction can cause the local temperature to rise significantly. Elevated temperatures can lead to:
-
Decomposition of NaBH₄: The reducing agent reacts with the alcohol solvent, reducing the amount available for the desired reaction.[2]
-
Formation of Side Products: Higher temperatures can promote side reactions such as dehydration of the β-hydroxy ketone starting material or the final diol product.
-
Q4: I am observing a significant impurity in my final product. How does temperature influence byproduct formation?
A: Temperature is a key driver of side reactions. In the synthesis of this compound, the most likely temperature-dependent side reaction is elimination (dehydration) . The precursor, 3-hydroxy-1-phenylpropan-1-one, and the product, this compound, both contain hydroxyl groups that can be eliminated under certain conditions to form unsaturated compounds. While this is more common under acidic or strongly basic conditions, high thermal energy can also promote this pathway, leading to impurities that can be difficult to separate. Running the reaction at 0 °C or below significantly disfavors these higher-activation-energy elimination pathways.
Q5: Does temperature affect the stereochemical outcome of the reduction?
A: Yes, temperature can have a pronounced effect on the stereoselectivity of ketone reductions.[4] While the reduction of 3-hydroxy-1-phenylpropan-1-one with an achiral reagent like NaBH₄ will produce a racemic mixture of (R)- and (S)-1-phenylpropane-1,3-diol, temperature becomes critical when using chiral reducing agents or catalysts to achieve an enantiomerically enriched product. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess (ee).[7] For instance, in one study on the reduction of steroidal ketones, decreasing the temperature from 0 °C to -27 °C significantly improved the stereoselectivity of the reduction.[4]
Q6: Should I use Lithium Aluminum Hydride (LiAlH₄)? How does temperature management differ?
A: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄.[8][9] While it will readily reduce the ketone, its high reactivity presents significant challenges.
-
Solvent Choice: LiAlH₄ reacts violently with protic solvents like water and alcohols.[10] Therefore, the reaction must be conducted in anhydrous ether solvents (e.g., THF, diethyl ether).
-
Temperature Control: Extreme caution is necessary. The reaction must be cooled, typically to 0 °C or even -78 °C, especially during the reagent addition, to control the highly exothermic reaction.[10]
-
Chemoselectivity: LiAlH₄ is less chemoselective and will reduce many other functional groups, such as esters and carboxylic acids, which NaBH₄ will not.[8] For the specific reduction of a β-hydroxy ketone, NaBH₄ is generally the safer, more convenient, and sufficiently reactive choice.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, with a focus on temperature-related causes.
| Problem Observed | Possible Temperature-Related Cause | Recommended Action & Explanation |
| Low or No Product Yield; Starting Material Remains (Confirmed by TLC) | Reaction temperature was too low, or reaction time was insufficient. | The reduction rate is slow at low temperatures. After the initial controlled addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material spot has disappeared.[5] |
| Low Yield; Significant H₂ Gas Evolution Observed During Reagent Addition | Reaction temperature was too high, causing rapid decomposition of NaBH₄. | The reaction between NaBH₄ and the alcohol solvent is accelerated by heat.[2] Ensure the reaction flask is adequately submerged in an ice bath (0 °C) before and during the slow, portion-wise addition of NaBH₄. This preserves the reagent for the intended reduction. |
| Product is Impure; TLC/NMR Shows Multiple Spots/Peaks | Reaction temperature was too high, promoting side reactions (e.g., dehydration). | Overheating can provide the activation energy needed for elimination reactions. Repeat the synthesis, maintaining a strict temperature protocol (0 °C during addition, slow warming to RT). Ensure the workup is not overly acidic or heated, which could also cause dehydration. |
| Reaction is "Foaming" or "Bubbling" Uncontrollably | A runaway exothermic reaction is occurring due to poor temperature control. | This is a serious safety concern. It happens when NaBH₄ is added too quickly to a solution that is not sufficiently cooled. The heat generated accelerates the reaction, which generates more heat. Immediate Action: If safe to do so, raise the flask out of any heating mantle and ensure the cooling bath has sufficient ice. Prevention: Always add the reducing agent slowly, in small portions, to a well-stirred, cooled solution. |
| Inconsistent Yields/Purity Between Batches | Poor or inconsistent temperature monitoring and control. | Use a calibrated thermometer with the bulb fully submerged in the reaction mixture (not touching the glass walls) to get an accurate reading. Ensure the cooling bath is well-maintained throughout the addition phase. Standardize your temperature protocol for all batches to ensure reproducibility. |
Section 3: Protocols & Visualizations
Detailed Protocol: NaBH₄ Reduction of 3-hydroxy-1-phenylpropan-1-one
This protocol is a self-validating system that includes in-process monitoring to ensure reaction completion.
Materials:
-
3-hydroxy-1-phenylpropan-1-one
-
Sodium borohydride (NaBH₄), powder or pellets
-
Methanol (anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel), TLC tank, and appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).
-
Critical Temperature Control: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0-5 °C.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add NaBH₄ (1.1 - 1.5 eq) to the solution in small portions over 20-30 minutes. Causality Note: Slow, portion-wise addition prevents a rapid temperature spike from the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction in the ice bath for 1 hour. Monitor the reaction's progress by TLC. Spot the reaction mixture against a spot of the starting material. If the starting material is still present, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-3 hours, checking by TLC every 30 minutes until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Safety Note: This will evolve hydrogen gas; ensure adequate ventilation.
-
Workup: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for NaBH₄ reduction highlighting critical temperature control steps.
Caption: Troubleshooting decision tree for temperature-related issues in the synthesis.
References
- Corey, E.J., et al. (1994). Oxazaborolidine catalyzed borane reductions of ketones: A significant effect of temperature on selectivity. Tetrahedron: Asymmetry, 5(3), 465–472.
- Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction – Organic Synthesis.
- Monder, C., & Wang, M. C. (1983). Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains. Steroids, 42(6), 619–626.
- Wang, Z., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 68(25), 9814–9817.
- Altundas, R., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
- Reddit r/OrganicChemistry. (2024). NaBH4 reaction driven to completion by heating? [Online discussion].
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
- Wikipedia. (n.d.). Sodium borohydride.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- OrgoSolver. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols).
- University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
Catalyst selection for 1-Phenylpropane-1,3-diol synthesis
<Technical Support Center: Catalyst Selection for 1-Phenylpropane-1,3-diol Synthesis >
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide expert insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of stereoselectively synthesizing this valuable chiral building block. Our focus is on the critical step of catalyst selection for the reduction of β-hydroxy ketone precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing chiral this compound?
The most prevalent and effective method for synthesizing chiral this compound is through the stereoselective reduction of its precursor, 1-phenyl-3-hydroxypropan-1-one. This transformation is typically achieved via asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH) using chiral transition metal catalysts.[1][2] These methods are favored for their high efficiency and ability to generate specific stereoisomers with high enantiomeric purity.[3] Ruthenium(II) complexes, particularly those developed by Noyori and his group, are benchmarks in this field, offering excellent activity and selectivity.[2][4][5]
Q2: Which classes of catalysts are most effective for this asymmetric reduction?
Ruthenium(II) catalysts are the most widely recognized for their exceptional performance in the asymmetric hydrogenation of ketones.[2] Specifically, complexes featuring a C₂-symmetric atropisomeric diphosphine ligand (like BINAP) and a chiral 1,2-diamine ligand (like DPEN) are highly effective for reducing simple ketones that lack other coordinating groups.[5][6] These are often called "bifunctional catalysts" because both the metal center and the amine ligand on the diamine participate in the catalytic cycle.[5][7] For the synthesis of this compound, these Noyori-type catalysts provide a direct and highly enantioselective route from the corresponding β-hydroxy ketone.[2]
Q3: What is the specific role of the chiral ligands (e.g., BINAP, DPEN) in the catalyst?
The chiral ligands are the source of asymmetry in the reaction; they create a chiral environment around the metal center that selectively favors the formation of one enantiomer of the product over the other.[7]
-
Diphosphine Ligand (e.g., BINAP): The atropisomeric BINAP ligand confers a rigid C₂-symmetric chiral scaffold. This structure dictates the spatial arrangement of the other ligands and the substrate in the transition state, effectively controlling the facial selectivity of the hydride attack on the ketone.[4][8]
-
Diamine Ligand (e.g., DPEN): In Noyori-type bifunctional catalysts, the N-H group of the diamine ligand plays a crucial role. It does not coordinate the substrate directly to the metal but participates in an "outer-sphere" mechanism.[3][5] The N-H proton and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, through a six-membered pericyclic transition state.[5] The chirality of the diamine, in concert with the diphosphine, ensures this transfer happens in a highly stereocontrolled manner.
Q4: How do I select the optimal solvent, temperature, and pressure?
These parameters are interdependent and must be optimized for the specific catalyst system.
-
Solvent: Protic polar solvents like methanol, ethanol, and isopropanol are commonly used and often give excellent results.[9] They are good at dissolving the catalyst and substrate, and their protic nature can be beneficial in the catalytic cycle. Isopropanol is frequently used in transfer hydrogenation as it can also serve as the hydrogen source.[1]
-
Temperature: Reactions are often run between room temperature (25-30 °C) and moderate heat (up to 80 °C).[4][10] Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity. It is often best to start at a lower temperature and increase it if the reaction is too slow.
-
Pressure (for Asymmetric Hydrogenation): Hydrogen pressure can range from a few atmospheres (e.g., 4-8 atm) to high pressures (e.g., 100 atm).[5][8] Higher pressure increases the concentration of hydrogen in the solution, which can accelerate the reaction rate. However, excellent results are often achievable at moderate pressures, which are more accessible in a standard laboratory setting.
Troubleshooting Guide
Problem 1: Low or No Conversion
Question: My reaction has stalled, or the starting material is being consumed very slowly. What are the potential causes and solutions?
Answer: This is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | The active sites on the ruthenium catalyst are highly sensitive to impurities. Common poisons include sulfur compounds (e.g., from thiols), heavy metals, and even trace impurities in solvents or from glassware.[11][12] Solution: Ensure all glassware is scrupulously clean. Use high-purity, degassed solvents and reagents. If poisoning is suspected, the reaction mixture may need to be filtered and a fresh charge of catalyst added.[11] |
| Catalyst Deactivation | The catalyst may have lost activity due to improper storage or handling, especially exposure to oxygen.[11] Ru(II) precatalysts need to be activated to the active RuH₂ species, a step that can be inhibited by air. Solution: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11] Use a fresh batch of catalyst to rule out deactivation. |
| Insufficient Agitation | Asymmetric hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen from the gas phase to the liquid phase, limiting the reaction rate.[11] Solution: Increase the stirring speed to ensure vigorous mixing and create a vortex that enhances gas-liquid contact. |
| Low H₂ Pressure/Temp | The reaction rate may be intrinsically slow under the initial conditions. Solution: Cautiously increase the hydrogen pressure or the reaction temperature.[11] Be aware that increasing temperature can sometimes decrease enantioselectivity. |
Problem 2: Poor Stereoselectivity (Low e.e. or d.r.)
Question: The conversion is good, but my product has low enantiomeric excess (e.e.) or a poor diastereomeric ratio (d.r.). Why is this happening?
Answer: Poor stereoselectivity points to issues with the catalyst-substrate interaction or suboptimal reaction conditions.
| Potential Cause | Explanation & Solution |
| Incorrect Catalyst/Ligand Pairing | The "matching" of the chiral diphosphine and chiral diamine is critical. For a given substrate, one combination (e.g., (R)-BINAP with (R,R)-DPEN) will produce one product enantiomer, while the opposite combination ((S)-BINAP with (S,S)-DPEN) produces the other. An incorrect or mismatched pairing can lead to poor stereocontrol.[6] Solution: Verify the absolute configurations of your ligands. The choice of (R)- vs. (S)-BINAP dictates the product chirality in a predictable way.[6] |
| Temperature Too High | The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products decreases at higher temperatures. This leads to lower enantioselectivity. Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves the e.e. |
| Racemization of Product | While less common for this specific transformation, certain conditions (e.g., presence of strong base or acid) could potentially lead to racemization of the chiral alcohol product. Solution: Ensure the work-up procedure is neutral and avoids harsh conditions. Analyze the e.e. of the crude product before purification. |
Experimental Protocols & Workflows
Protocol: General Procedure for Asymmetric Hydrogenation of 1-phenyl-3-hydroxypropan-1-one
This protocol provides a general starting point using a Noyori-type catalyst. Optimization of catalyst loading, base, solvent, pressure, and temperature is recommended.
Materials:
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst
-
1-phenyl-3-hydroxypropan-1-one (substrate)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol (IPA)
-
High-pressure autoclave with a glass liner and magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation: In a glovebox, charge the glass liner with the RuCl₂[(S)-BINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst ratio, S/C, of 1000:1). Add KOtBu (2 molar equivalents relative to the Ru catalyst).
-
Reaction Setup: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base. Then, add the 1-phenyl-3-hydroxypropan-1-one substrate to the liner.
-
Hydrogenation: Place the liner inside the autoclave and seal the reactor securely. Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purging: Purge the reactor 3-5 times with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor allows) and analyzing by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Analysis & Purification: Analyze the crude product by chiral HPLC to determine conversion and enantiomeric excess. Purify by column chromatography if necessary.
Workflow for Catalyst System Screening
When establishing a new synthesis, a systematic approach to screening catalysts and conditions is crucial for achieving optimal results.
Caption: Logical workflow for screening and optimizing a catalyst system.
Data Summary: Comparison of Catalyst Systems
The following table summarizes representative data for the asymmetric hydrogenation of aryl ketones, which serves as a good model for the synthesis of this compound. Note that performance is highly substrate-dependent.
| Catalyst Precursor | Substrate | S/C Ratio | Solvent | H₂ (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |
| RuCl₂[(R)-BINAP] | Methyl acetoacetate | 1000 | MeOH | 100 | 25 | 12 | >99 | 99 (R) | [8] |
| RuCl₂[(S)-tolBINAP][(S,S)-DPEN] | Acetophenone | 2000 | IPA | 8 | 28 | 20 | 100 | >99 (S) | [5] |
| RuCl₂[(S,S)-1]/(R,R)-DPEN | Acetophenone | 1000 | IPA | 8 | 25 | 18 | 100 | 90 (S) | [6] |
| RuCl₂[(R)-BINAP]/(R,R)-DPEN | Acetophenone | 1000 | IPA | 8 | 25 | 18 | 100 | 86 (S) | [6] |
Note: S/C = Substrate-to-catalyst ratio. tolBINAP is a derivative of BINAP. (S,S)-1 refers to (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane.
References
- Title: Enantioselective Evans-Tishchenko Reduction of β-Hydroxyketone Catalyzed by Lithium Binaphthol
- Title: Noyori Hydrogen
- Title: Asymmetric hydrogen
- Title: Noyori Asymmetric Hydrogen
- Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Enantioselective Reduction of Ketones Source: Organic Reactions URL:[Link]
- Title: My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Source: Reddit URL:[Link]
- Title: Noyori asymmetric hydrogen
- Title: Stereoselective Synthesis of 1,3-Diols Source: ResearchG
- Title: Solving Issues with Heterogeneous Catalytic Hydrogenation Source: organic-reaction.com URL:[Link]
- Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction Source: ACS Omega URL:[Link]
- Title: Catalytic Hydrogenation Part II - Tips and Tricks Source: Curly Arrow URL:[Link]
- Title: Enantioselective reduction of ketones Source: Wikipedia URL:[Link]
- Title: An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide Source: The Journal of Organic Chemistry URL:[Link]
- Title: Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP Source: Organometallics URL:[Link]
- Title: Reduction of .beta.-hydroxy ketones with catecholborane. A stereoselective approach to the synthesis of syn-1,3-diols Source: The Journal of Organic Chemistry URL:[Link]
- Title: Stereoselective Synthesis of 1,3-Diols Source: Semantic Scholar URL:[Link]
- Title: Novel ruthenium catalysts and their use for asymmetric reduction of ketones Source: Google Patents URL
- Title: Modern Methods for Asymmetric Hydrogenation of Ketones Source: Organic Chemistry Portal URL:[Link]
- Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: Microbial Cell Factories URL:[Link]
- Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones Source: Semantic Scholar URL:[Link]
- Title: EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGEN
- Title: The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts Source: Dalton Transactions URL:[Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. WO2015002769A1 - Novel ruthenium catalysts and their use for asymmetric reduction of ketones - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in 1-Phenylpropane-1,3-diol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenylpropane-1,3-diol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Understanding the Role of the Solvent
The choice of solvent is a critical parameter in any chemical reaction, influencing reaction rates, yields, and even the product distribution. For reactions involving this compound, a molecule with two hydroxyl groups of differing reactivity (a secondary benzylic alcohol and a primary alcohol), the solvent's properties can be harnessed to achieve desired outcomes.
Key Solvent Properties and Their Impact:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of such species. For instance, an increase in solvent polarity generally increases the rate of reactions where a charge is developed in the activated complex from neutral or slightly charged reactants[1].
-
Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors, solvating both the hydroxyl groups of the diol and anionic reagents. This can sometimes hinder reactivity by creating a solvent cage around the nucleophile. Aprotic solvents (e.g., THF, DCM) do not have acidic protons and are often preferred when working with strong bases or organometallic reagents.
-
Coordinating Ability: Solvents like ethers (e.g., THF, diethyl ether) can coordinate with metal cations (e.g., from Grignard reagents or metal catalysts), influencing their reactivity and solubility.
II. Frequently Asked Questions (FAQs)
Q1: I am trying to perform a reaction with a Grignard reagent and this compound, but the reaction is not working. What could be the issue?
A1: Grignard reagents are highly reactive and basic, making them susceptible to several common pitfalls, especially when reacting with diols. The most likely issues are:
-
Presence of Protic Impurities: Grignard reagents are strong bases and will react with any source of acidic protons, such as water or even the hydroxyl groups of your diol. This is often the primary reason for reaction failure. Ensure your glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that you are using an anhydrous solvent.
-
Diol Reactivity: Both hydroxyl groups of this compound can react with the Grignard reagent in an acid-base reaction, consuming your reagent. To avoid this, you may need to protect the diol functionality before introducing the Grignard reagent.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. Using a non-coordinating or protic solvent will lead to reagent decomposition or quenching.
Q2: I am attempting a selective oxidation of the secondary alcohol of this compound to a ketone. How can the solvent help me achieve this selectivity?
A2: Achieving regioselectivity in the oxidation of diols can be challenging. The choice of both the oxidizing agent and the solvent is crucial. While a detailed discussion of oxidizing agents is beyond the scope of this guide, the solvent plays a significant role. For certain catalytic oxidation systems, the solvent can influence which hydroxyl group is more readily oxidized. For example, in some palladium-catalyzed oxidations, the polarity of the solvent can affect the stability of the intermediate complexes, thereby influencing the site-selectivity. It's recommended to consult literature for specific catalytic systems and their optimized solvent conditions for selective diol oxidation[2].
Q3: I am performing an esterification of this compound and the reaction is very slow. Can a change in solvent speed it up?
A3: Yes, the solvent can significantly impact the rate of esterification. The reaction rate is influenced by how the solvent interacts with the reactants and the transition state[3][4]. Generally, for acid-catalyzed esterifications, moving to a more polar solvent can sometimes accelerate the reaction by stabilizing the charged intermediates in the mechanism. However, it's important to consider that the solvent also needs to be compatible with the reaction conditions (e.g., not reactive with the acid catalyst). It is also important to note that the presence of water, a product of esterification, can slow down the reaction due to Le Chatelier's principle. Using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.
III. Troubleshooting Guides
A. Selective Mono-Protection of this compound
Issue: Difficulty in achieving selective protection of either the primary or secondary hydroxyl group.
Background: The secondary benzylic hydroxyl group is generally more sterically hindered but also more electronically activated than the primary hydroxyl group. This subtle difference in reactivity can be exploited to achieve regioselectivity.
Troubleshooting Steps:
-
Choice of Protecting Group and Reagents:
-
For selective protection of the less hindered primary alcohol, use a bulky protecting group like a silyl ether (e.g., TBDMS-Cl) under carefully controlled stoichiometric conditions (i.e., using slightly less than one equivalent of the protecting group).
-
To favor protection of the secondary alcohol, you might explore specific catalytic systems that show a preference for benzylic alcohols.
-
-
Solvent and Temperature Effects:
-
Non-polar solvents (e.g., hexane, toluene): These solvents may enhance the kinetic difference between the two hydroxyl groups, potentially leading to higher selectivity.
-
Polar aprotic solvents (e.g., DCM, acetonitrile): These are generally good all-purpose solvents for protection reactions.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often improve selectivity by favoring the kinetically controlled product.
-
Experimental Protocol: Selective Silylation of the Primary Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a hindered base, such as triethylamine (1.1 eq) or imidazole (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (0.95 eq) in DCM dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
B. Dehydration of this compound
Issue: Formation of multiple products or low yield of the desired alkene.
Background: Acid-catalyzed dehydration of this compound can lead to a mixture of isomeric alkenes and potentially other rearrangement products. The solvent can influence the stability of the carbocation intermediates and thus the product distribution.
Troubleshooting Steps:
-
Catalyst Choice: Strong, non-nucleophilic acids like p-toluenesulfonic acid (p-TsOH) are often used. The concentration of the acid should be optimized to avoid excessive side reactions.
-
Solvent Selection:
-
Aprotic, non-polar solvents (e.g., toluene, xylene): These solvents are often preferred for dehydration reactions as they facilitate the removal of water via azeotropic distillation (using a Dean-Stark trap), which drives the equilibrium towards the alkene products.
-
Polar solvents: These may promote unwanted side reactions by stabilizing carbocation intermediates for longer periods, allowing for rearrangements.
-
Experimental Protocol: Dehydration using a Dean-Stark Trap
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
IV. Data Presentation
Table 1: Influence of Solvent Polarity on Urethane Reaction Rates of Diols
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |
| Xylene | 2.3 | Low |
| Toluene | 2.4 | Moderate |
| Dimethylformamide (DMF) | 37 | High |
Data extrapolated from a study on 1,2-propanediol. This table illustrates the general trend that polar solvents can accelerate urethane formation. It is expected that this compound would exhibit a similar trend.[5]
V. Visualizations
Diagram 1: General Workflow for a Solvent-Screening Experiment
Caption: A typical workflow for screening solvents to optimize a reaction.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
VI. References
-
Peng Fei Yang. (2012). Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. Advanced Materials Research.
-
Lemberg, M., & Sadowski, G. (2017). Predicting the Solvent Effect on Esterification Kinetics. ChemPhysChem, 18(15), 1977-1980. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735120, (R)-(+)-1-Phenyl-1,3-propanediol. [Link]
-
Lemberg, M., & Sadowski, G. (2017). Predicting the Solvent Effect on Esterification Kinetics. ResearchGate. [Link]
-
Reddit. (2024). Trouble with diol oxidation. r/Chempros. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572059, 1-Phenyl-1,3-propanediol. [Link]
-
de Souza, R. O. M. A., et al. (2018). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 23(10), 2586. [Link]
-
Domingo, L. R., & Sáez, J. A. (2010). Solvent effect on the degree of (a)synchronicity in polar Diels-Alder reactions from the perspective of the reaction force constant analysis. ResearchGate.
-
Wikipedia. (2024). Solvent effects. [Link]
-
Tsen, A., & Jorgensen, W. L. (2006). Cope elimination: elucidation of solvent effects from QM/MM simulations. Journal of the American Chemical Society, 128(44), 14463–14470. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231772, 1,3-Diphenyl-1,3-propanediol. [Link]
-
van der Vlugt, J. I., et al. (2019). A Predictive Model for the Pd‐Catalyzed Site‐Selective Oxidation of Diols. Angewandte Chemie International Edition, 58(34), 11779-11784. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society, 133(4), 738-741. [Link]
-
Genet, J. P., et al. (2000). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Tetrahedron: Asymmetry, 11(14), 2887-2894. [Link]
-
Organic Chemistry Portal. (2023). Ether synthesis by etherification (alkylation). [Link]
Sources
Technical Support Center: Work-up and Purification of 1-Phenylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of the work-up and purification stages of this important synthesis.
I. Overview of this compound Synthesis and Work-up Strategy
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its preparation can be achieved through several synthetic routes, most commonly involving the reduction of β-hydroxy ketones or the hydrolysis of corresponding esters. The choice of work-up procedure is critically dependent on the reaction method employed. A well-designed work-up is essential for maximizing yield and purity by effectively removing unreacted starting materials, catalysts, and byproducts.
A general workflow for the work-up and purification of this compound is outlined below. Subsequent sections will delve into specific troubleshooting scenarios and frequently asked questions related to this process.
Caption: General workflow for the work-up and purification of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the work-up and purification of this compound.
Q1: My reaction mixture has formed a stubborn emulsion during the aqueous wash. How can I break it?
A1: Emulsions are a common issue, especially when dealing with diols which can act as surfactants.[1] Here are several strategies to manage an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.
-
Filtration: Sometimes, filtering the emulsified mixture through a pad of Celite® or glass wool can break the emulsion.
-
Patience and Gentle Agitation: Allowing the mixture to stand for an extended period can sometimes lead to phase separation. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
Q2: I can't seem to fully remove the water from my organic layer. What should I do?
A2: this compound is moderately soluble in water, which can lead to co-extraction of water into the organic layer.[2]
-
Use of a Stronger Drying Agent: If you are using a mild drying agent like sodium sulfate, consider switching to magnesium sulfate, which is more efficient at removing water.
-
Azeotropic Distillation: If residual water persists, it can sometimes be removed by azeotropic distillation. For example, adding toluene and then removing the solvent under reduced pressure can help to co-distill the water.
-
Brine Wash: Before drying, washing the organic layer with brine will help to pull water out of the organic phase.
Q3: My final product is an oil, but I expected a solid. How can I induce crystallization?
A3: this compound has a relatively low melting point and can exist as a viscous liquid or a solid at room temperature.[2][3] If you have a pure oil, crystallization can be induced by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired product, adding it to the oil can induce crystallization.
-
Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Warming the solution to redissolve the cloudiness and then allowing it to cool slowly can promote crystal formation.
Q4: What is the best method for purifying this compound?
A4: The optimal purification method depends on the nature of the impurities.
-
Crystallization: If the crude product is a solid and the impurities have different solubilities, crystallization is often the most effective method for obtaining high purity material.
-
Column Chromatography: For oily products or when impurities have similar polarities to the product, silica gel column chromatography is a versatile purification technique. A gradient of ethyl acetate in hexane is a common eluent system.
-
Distillation: If the impurities are non-volatile, distillation under reduced pressure can be an effective purification method.[4] The boiling point of this compound is approximately 175 °C at 11 Torr.[5]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the work-up of this compound synthesis.
Problem 1: Low Yield of Isolated Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the crude reaction mixture by TLC or ¹H NMR to check for the presence of starting materials. | Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Product Loss During Aqueous Work-up | This compound has some water solubility.[2] Analyze the aqueous layers by TLC or extract them with a more polar solvent like ethyl acetate to see if the product is present. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the diol. Perform multiple extractions with the organic solvent. |
| Product Volatility | If purification was performed by distillation, check the cold trap for any condensed product. | Use a lower vacuum and a well-controlled heating bath during distillation to minimize loss of the product. |
| Decomposition on Silica Gel | Diols can sometimes be sensitive to acidic silica gel. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Problem 2: Impure Product After Work-up
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Unreacted Starting Material | Analyze the purified product by ¹H NMR and compare it with the spectra of the starting materials. | If the impurity is a β-hydroxy ketone, a repeat reduction may be necessary. If it is an ester, further hydrolysis may be required.[6][7][8] |
| Presence of Byproducts | Characterize the impurity by spectroscopic methods (NMR, MS) to identify its structure. Common byproducts can include over-reduction products or elimination products. | Modify the reaction conditions to minimize byproduct formation (e.g., use a milder reducing agent). Optimize the purification method to separate the byproduct. |
| Residual Solvent | The ¹H NMR spectrum will show characteristic peaks for common laboratory solvents. | Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider purification by crystallization or chromatography. |
| Catalyst Residues | If a metal catalyst was used, it may contaminate the product. | Pass the crude product through a short plug of silica gel or Celite® to remove catalyst residues. |
IV. Experimental Protocols
General Work-up Procedure Following Reduction of a β-Hydroxy Ketone
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reducing agent. Be cautious as this may produce hydrogen gas.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like methanol or ethanol, remove the solvent under reduced pressure.
-
Extraction: Add water and an appropriate organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
General Work-up Procedure Following Basic Hydrolysis of an Ester (Saponification)
-
Neutralization: After the hydrolysis is complete, cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.[6]
-
Extraction: Extract the neutralized solution multiple times with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
V. Mechanistic Insights
Understanding the underlying mechanisms of potential side reactions can aid in troubleshooting.
Caption: Potential side reactions in common syntheses of this compound.
VI. Data Presentation
Table 1: Properties of Common Solvents for Extraction and Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Good for extraction, moderately polar. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Good for extraction, can form emulsions. |
| Hexane | 69 | 0.655 | 0.1 | Often used as an anti-solvent for crystallization. |
| Toluene | 110.6 | 0.867 | 2.4 | Can be used for azeotropic removal of water. |
| Water | 100 | 1.00 | 10.2 | The product has some solubility in water.[2] |
VII. References
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Department of Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-phenyl-1,2-propanediol. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 1,3-propanediol. Retrieved from
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 4. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 1-Phenylpropane-1,3-diol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. 1-Phenylpropane-1,3-diol, a valuable chiral building block, is no exception. Its stereoisomers can serve as precursors to a variety of pharmacologically active compounds, where the biological activity is often confined to a single enantiomer. This guide provides a comparative overview of the most robust and widely adopted analytical techniques for determining the enantiomeric excess of this compound, supported by experimental insights and detailed protocols.
The Criticality of Enantiomeric Purity in Drug Development
The stereochemistry of a molecule is a critical determinant of its interaction with the chiral environment of a biological system. For chiral diols like this compound, each enantiomer can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate measurement of enantiomeric excess is a non-negotiable aspect of quality control in the synthesis of chiral drugs and intermediates. This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Methodologies
Each technique for determining enantiomeric excess possesses a unique set of advantages and limitations. The choice of method is often dictated by factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte.
| Method | Principle | Sample Throughput | Derivatization | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Medium to High | Not usually required | Broad applicability, high precision, and robustness. | Can require extensive method development for optimal separation. |
| Chiral GC | Differential interaction with a chiral stationary phase in a capillary column. | High | Sometimes required for improved volatility and resolution. | High resolution and sensitivity for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Low to Medium | Required | Provides structural information, no calibration curve needed for ee calculation. | Lower sensitivity, requires pure chiral derivatizing agents. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers, leveraging the differential interactions between the analyte enantiomers and a chiral stationary phase (CSP). For 1,3-diols, polysaccharide-based CSPs are particularly effective.
The Causality Behind Experimental Choices in Chiral HPLC
The separation of enantiomers on a polysaccharide-based CSP, such as cellulose or amylose derivatives, is governed by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of a normal-phase mobile phase, typically a mixture of an alkane and an alcohol, is crucial. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter in optimizing the separation.
Experimental Protocol: Chiral HPLC of this compound
This protocol is based on established methods for the separation of chiral 1,3-diols.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based column[1]
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100
-
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value |
| Column | CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Resolution (Rs) | > 1.5 |
| Analysis Time | 15-30 minutes |
Visualization: Chiral HPLC Workflow
Caption: Workflow for ee determination of this compound by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution and sensitivity. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
The Causality Behind Experimental Choices in Chiral GC
Cyclodextrin-based CSPs are toroidal oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. Enantioseparation occurs through the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin. The differing stability of these complexes leads to different retention times. Derivatization of the diol to its acetate or silyl ether can sometimes improve peak shape and resolution.
Experimental Protocol: Chiral GC of this compound
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: A cyclodextrin-based column such as Rt-βDEXsm or similar
-
Helium or Hydrogen as carrier gas
-
This compound sample
-
(Optional) Acetic anhydride and pyridine for derivatization
Procedure:
-
Sample Preparation (Direct Injection): Dissolve a small amount of the diol in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
(Optional) Derivatization to Diacetate:
-
To the diol sample, add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Injection: 1 µL, split mode (e.g., 50:1)
-
-
Analysis and Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for HPLC.
Data Presentation: Expected GC Performance
| Parameter | Expected Value |
| Column | Cyclodextrin-based (e.g., Rt-βDEXsm) |
| Temperature Program | 100-200 °C at 5 °C/min |
| Resolution (Rs) | > 1.5 |
| Analysis Time | 20-40 minutes |
Visualization: Chiral GC Workflow
Caption: Workflow for ee determination of this compound by Chiral GC.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This method involves the reaction of the chiral diol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum.
The Causality Behind Experimental Choices in NMR Spectroscopy
A highly effective method for diols is the three-component derivatization using 2-formylphenylboronic acid and an enantiopure chiral amine, such as (S)-α-methylbenzylamine.[2][3] This reaction forms a pair of diastereomeric iminoboronate esters. The different spatial arrangement of the substituents in the two diastereomers leads to different magnetic environments for certain protons, resulting in separate, quantifiable signals in the ¹H NMR spectrum. The imine proton is often well-resolved and suitable for integration.
Experimental Protocol: Three-Component NMR Derivatization
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
This compound sample
-
2-Formylphenylboronic acid
-
(S)-α-Methylbenzylamine (enantiopure)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Derivatization in NMR Tube:
-
To an NMR tube, add approximately 5-10 mg of the this compound sample.
-
Add 1.0 equivalent of 2-formylphenylboronic acid.
-
Add 1.0 equivalent of (S)-α-methylbenzylamine.
-
Add approximately 0.6 mL of CDCl₃.
-
Cap the tube and mix thoroughly until all solids are dissolved. The reaction is typically rapid at room temperature.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers (e.g., the imine protons).
-
Integrate the signals for each diastereomer (I₁ and I₂).
-
The ratio of the integrals directly reflects the ratio of the enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Imajor - Iminor) / (Imajor + Iminor)] x 100
-
Data Presentation: Expected NMR Results
| Parameter | Expected Observation |
| Chiral Derivatizing System | 2-Formylphenylboronic acid / (S)-α-Methylbenzylamine |
| Diagnostic Signals | Two distinct signals for the imine proton of the diastereomeric iminoboronate esters. |
| Chemical Shift Difference (Δδ) | Typically >0.05 ppm for well-resolved signals. |
Visualization: NMR Derivatization and Analysis Workflow
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
Conclusion: A Multi-faceted Approach to Enantiopurity
The determination of the enantiomeric excess of this compound is a critical analytical task that can be confidently addressed by several robust techniques. Chiral HPLC and GC provide high-resolution separation and are well-suited for routine analysis and quality control. NMR spectroscopy, with the use of chiral derivatizing agents, offers a powerful alternative that provides direct quantification without the need for chromatographic separation and can yield valuable structural information. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers can ensure the accurate and reliable determination of the enantiomeric purity of this important chiral building block.
References
- Bechara, R., et al. (2008). Efficient synthesis of chiral 1,3-diols and of 1-substituted-propan-1-ols through asymmetric hydrogenation.
- Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
- Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5431-5435. [Link]
Sources
A Senior Application Scientist's Guide to Purity Validation of 1-Phenylpropane-1,3-diol: A Comparative Analysis of GC-MS and Alternative Methodologies
Abstract
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a foundational requirement for safety, efficacy, and reproducibility. 1-Phenylpropane-1,3-diol, a chiral aromatic alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this key intermediate. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide the selection of the most suitable analytical approach for your specific needs.
The Analytical Challenge: Understanding this compound
This compound (C₉H₁₂O₂) is a polar molecule containing two hydroxyl (-OH) functional groups.[3] This inherent polarity presents a distinct set of analytical challenges. In Gas Chromatography, polar analytes can interact strongly with the stationary phase, leading to poor peak shape (tailing), reduced column efficiency, and potential thermal degradation in the hot injector port.[2] Therefore, a direct GC analysis is often suboptimal.
Understanding the synthesis of this compound is crucial for anticipating potential impurities. Common synthetic routes involve the reduction of β-hydroxypropiophenone or the asymmetric hydrogenation of β-keto esters.[4][5] This knowledge informs our analytical strategy, as potential impurities could include:
-
Starting Materials: Unreacted benzaldehyde and acetophenone.[6]
-
Reaction Intermediates: Such as 3-hydroxy-1,3-diphenyl-1-propanone.[6]
-
Isomers: 1-Phenylpropane-1,2-diol or 2-phenyl-1,3-propanediol.
-
By-products: Compounds formed from side reactions.
An effective purity method must be specific enough to separate the main component from these structurally similar compounds.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[7] For the analysis of polar diols, its application is not straightforward and requires a critical preparatory step.
The Causality Behind Derivatization
Direct injection of this compound onto a standard non-polar or mid-polarity GC column would result in significant peak tailing and potential on-column degradation. The root cause is the two active hydrogen atoms on the hydroxyl groups. To overcome this, we employ derivatization , a chemical reaction that converts the polar -OH groups into less polar, more volatile, and more thermally stable functional groups.[8]
The most common and effective method for hydroxyl groups is silylation .[8] In this reaction, an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.
The resulting TMS-ether derivative of this compound is significantly more volatile and less polar, leading to:
-
Sharper, more symmetrical peaks: Improving resolution and quantification accuracy.
-
Increased thermal stability: Preventing degradation in the injector and column.
-
Characteristic mass spectra: Providing definitive structural confirmation.
Self-Validating Experimental Protocol for GC-MS
This protocol is designed to be self-validating by incorporating checks for reaction completion and analyte stability.
1. Materials and Reagents:
-
This compound Reference Standard (Certified purity)
-
Test Sample of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
GC-grade Hexane
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Sample Solution (1 mg/mL): Prepare a solution of the test sample in anhydrous pyridine at the same concentration.
-
Derivatization:
-
Transfer 100 µL of the stock or sample solution into a 2 mL autosampler vial.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes. Allow to cool to room temperature before injection. Causality Check: To ensure the derivatization reaction has gone to completion, analyze a time-course (e.g., 15, 30, 60 min heating). The peak area of the di-TMS derivative should plateau, and the peak for the underivatized diol should be absent.
-
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Rationale: This mid-polarity column provides excellent resolution for a wide range of derivatized compounds.
-
Injector: Split/Splitless, 280°C, Split ratio 50:1.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Parameters:
-
Source: Electron Ionization (EI), 70 eV
-
Mode: Full Scan (m/z 40-550) for impurity identification and Single Ion Monitoring (SIM) for enhanced sensitivity if needed.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
4. Data Analysis:
-
Identification: Identify the di-TMS derivative of this compound by its retention time and comparison of its mass spectrum to a reference standard or library (e.g., NIST). The mass spectrum of the di-TMS derivative is expected to show characteristic fragments.
-
Purity Calculation: Calculate purity using the area percent method from the total ion chromatogram (TIC).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Comparative Analysis: Alternative Methodologies
While GC-MS is a robust technique, other methods offer distinct advantages and should be considered for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly because it analyzes compounds in the liquid phase, thus avoiding the need for derivatization and eliminating concerns about thermal lability.
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, traditional reversed-phase (e.g., C18) columns can be challenging due to poor retention.[9]
-
Methodology:
-
Column: A polar-embedded or aqueous C18 column is often a good choice. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for retaining very polar analytes.[10][11]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection is suitable due to the phenyl group. A photodiode array (PDA) detector can provide spectral information to aid in peak purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest specificity.
-
-
Advantages over GC-MS:
-
No derivatization required, simplifying sample preparation.
-
No risk of thermal degradation.
-
Better suited for non-volatile or very high molecular weight impurities.
-
-
Disadvantages:
-
May have lower chromatographic resolution for certain volatile isomers compared to capillary GC.
-
UV detection is less specific than mass spectrometry.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[12][13]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated directly.[15]
-
Methodology:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculate purity using the formula: Purity = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std[13]
-
-
Advantages:
-
Provides an absolute purity value, often considered orthogonal to chromatographic methods.[12]
-
Can quantify impurities without needing to identify them, as long as their signals are resolved.
-
Non-destructive technique.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS or HPLC, making it unsuitable for trace impurity analysis.
-
Requires a high-field NMR spectrometer and a certified internal standard.
-
Signal overlap can complicate quantification.
-
Performance Comparison Summary
| Feature | GC-MS (with Derivatization) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Specificity | Very High (Chromatography + MS) | High (LC-MS) to Moderate (LC-UV) | High (Chemical Shift Specific) |
| Sensitivity | High (ppb to low ppm) | High (ppm) | Low (Typically >0.1%) |
| Sample Prep | Complex (Derivatization required) | Simple to Moderate | Simple |
| Throughput | Moderate | High | Low to Moderate |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) |
| Best For | Volatile/Semi-volatile impurities, isomer separation, definitive identification. | Non-volatile impurities, thermally labile compounds. | Absolute purity determination, reference standard characterization. |
Method Validation Framework
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. This validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion and Recommendations
The selection of an analytical technique for the purity validation of this compound is a decision guided by the specific requirements of the analysis.
-
GC-MS with silylation derivatization is the recommended method for comprehensive impurity profiling. Its high resolving power is ideal for separating closely related isomers, and the mass spectrometric data provides unequivocal identification of unknown impurities. The primary trade-off is the more complex sample preparation.
-
HPLC-UV/MS serves as an excellent orthogonal technique. It is particularly valuable for confirming results obtained by GC-MS and is the superior choice if thermally labile or non-volatile impurities are suspected. Its simpler sample preparation makes it suitable for higher throughput screening.
-
Quantitative NMR (qNMR) should be employed for the definitive characterization of reference standards. It provides an absolute purity value that is independent of chromatographic behavior, making it the ultimate arbiter in purity assessment.
For drug development professionals, a combination of these techniques provides the most robust and trustworthy data package. A typical workflow would involve using GC-MS or HPLC for routine quality control and impurity monitoring, supported by qNMR for the initial certification of the primary reference material. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the quality of this critical synthetic intermediate.
References
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- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: https://pubs.acs.org/doi/10.1021/jm500734a
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.Available at: https://resolvemass.
- A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: https://emerypharma.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). (2005). Available at: https://www.fda.gov/media/71784/download
- Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
- What is qNMR (quantitative NMR)? JEOL Ltd.Available at: https://www.jeol.co.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. (2020). Available at: https://www.youtube.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). Available at: https://starodub.
- derivatization of 1,2 diols. Chromatography Forum. (2009). Available at: https://www.chromforum.org/viewtopic.php?t=16584
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- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. (2022). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742848/
- 1-Phenyl-1,3-propanediol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/572059
- GC Analysis of Glycols and Diols. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/gas-chromatography/gc-analysis-of-glycols-and-diols
- What is the best way to deal with a polar compound's purity with HPLC? Quora. (2018). Available at: https://www.quora.com/What-is-the-best-way-to-deal-with-a-polar-compounds-purity-with-HPLC-What-mobile-phase-and-column-can-be-the-best-choice
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: https://www.waters.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: https://www.fishersci.com/us/en/products/I9C8L3D0/hplc-for-the-retention-and-resolution-of-very-polar-compounds.html
- Derivatization. Chemistry LibreTexts. (2023). Available at: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Separation_Science/2.05%3A_Gas_Chromatography/2.5.
- Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. (2025). Available at: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00645g
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- (1S)-1-phenylpropane-1,3-diol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6950537
- Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. JEOL Ltd.Available at: https://www.jeol.co.
- GC-MS Analysis of Diethylene Glycol and Ethylene Glycol in Toothpaste Using TraceGOLD GC Column with SafeGuard. Fisher Scientific. Available at: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1025-GC-MS-Diethylene-Glycol-Toothpaste-AN1025-EN.pdf
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- GC-MS Analysis of 1-phenyl-1-propanol TMS Derivative. Benchchem. Available at: https://www.benchchem.
- Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. (2017). Available at: https://pubmed.ncbi.nlm.nih.gov/28340459/
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- CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v74p0064
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-2-phenyl-propane-1-3-diol
- Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. ResearchGate. (2017). Available at: https://www.researchgate.
- CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof. Google Patents. Available at: https://patents.google.
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A Senior Application Scientist's Guide to Chiral Diols: Benchmarking 1-Phenylpropane-1,3-diol in Asymmetric Synthesis
Abstract
Chiral diols are indispensable tools in modern asymmetric synthesis, serving as ligands, auxiliaries, and key structural motifs in a multitude of stereoselective transformations.[1][2] Their efficacy is dictated by their structural rigidity, steric bulk, and electronic properties, which collectively create a chiral environment to influence the stereochemical outcome of a reaction. This guide provides a comparative analysis of 1-phenylpropane-1,3-diol, a structurally distinct chiral diol, against more established counterparts such as C₂-symmetric vicinal diols (Hydrobenzoin), functionalized diols from the chiral pool (Tartrate Derivatives), and simple aliphatic diols (2,3-Butanediol). Through an examination of their synthetic accessibility and performance in key asymmetric transformations, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal chiral diol for their specific synthetic challenges.
Introduction: The Landscape of Chiral Diols
The precise control of stereochemistry is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds where a single enantiomer often accounts for the desired therapeutic effect.[1] Chiral diols have emerged as "privileged" scaffolds in this endeavor due to their ability to form stable complexes with metal centers and participate in hydrogen-bond-mediated catalysis.[2][3][4] The choice of diol is a critical experimental parameter, influencing both reaction efficiency and the degree of enantioselectivity.
Key classes of chiral diols include:
-
C₂-Symmetric Vicinal Diols: Compounds like hydrobenzoin possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[5]
-
Chiral Pool-Derived Diols: Tartaric acid and its derivatives are readily available, inexpensive, and serve as versatile building blocks for a wide range of ligands and catalysts.[6][7][8]
-
Aliphatic Diols: Simple structures like 2,3-butanediol offer a different steric and electronic profile and are valuable chiral intermediates and building blocks.[9][10][11]
This guide focuses on this compound, a 1,3-diol that lacks C₂ symmetry but offers unique conformational flexibility and a distinct arrangement of steric and electronic features. Its performance will be benchmarked against representatives from the classes above to highlight its potential advantages and limitations.
Synthetic Strategies for Chiral Diols
The accessibility of enantiomerically pure diols is paramount for their practical application. Several robust strategies have been developed for their synthesis.
Figure 1: Key synthetic routes to chiral 1,2- and 1,3-diols.
Asymmetric synthesis is the preferred route, as it avoids the 50% theoretical yield limit of kinetic resolutions. For 1,2-diols like hydrobenzoin, the Sharpless asymmetric dihydroxylation of the corresponding alkene is exceptionally efficient.[12] For 1,3-diols, including this compound, the asymmetric reduction of the corresponding 1,3-diketone or β-hydroxy ketone is a primary strategy.[1][13] A powerful two-step approach involves an initial asymmetric aldol reaction to set the first stereocenter, followed by a diastereoselective reduction of the ketone to establish the second.[1][14]
Comparative Performance in Asymmetric Catalysis
The ultimate test of a chiral diol is its performance in inducing stereoselectivity. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental and highly valuable transformation where these diols are frequently employed as ligands for metal catalysts (e.g., Ru, Rh, Ir) or as precursors for organocatalysts (e.g., CBS-oxazaborolidines).[14][15][16]
Case Study: Asymmetric Reduction of Acetophenone
To provide a clear benchmark, we compare the performance of various diol-derived catalysts in the asymmetric reduction of acetophenone. This reaction is a standard model for evaluating the effectiveness of new catalytic systems.
| Chiral Diol Ligand/Precursor | Catalyst System / Method | Yield (%) | ee (%) | Key Structural Feature | Reference |
| This compound (derivative) | (R)-CBS-Oxazaborolidine Reduction | High (>90%) | >99% | Acyclic, flexible 1,3-scaffold | [1][14] |
| (R,R)-Hydrobenzoin (derivative) | Ru-TsDPEN-type ATH Catalyst | >95% | >99% | C₂-Symmetric, rigid 1,2-scaffold | [13] |
| Diethyl (2R,3R)-Tartrate | Tartrate-derived Phase-Transfer Catalyst | ~90% | ~93% | C₂-Symmetric, functionalized | [17] |
| (S,S)-2,3-Butanediol | Chiral Building Block / Auxiliary | N/A (Application Dependent) | High | C₂-Symmetric, simple aliphatic | [9][10] |
| (R)-BINOL (benchmark) | Organocatalyzed Allylboration | ~93% | >99% | Axially Chiral, C₂-Symmetric | [3][18] |
Note: Data for this compound is inferred from studies on similar 1,3-diol structures obtained via asymmetric reduction of the corresponding β-hydroxy ketones.[1][14] Data for other diols is representative of their performance in highly optimized systems for ketone reduction or related transformations.
Analysis of Performance
-
This compound: As a precursor to catalysts like oxazaborolidines, 1,3-diols can achieve exceptionally high enantioselectivity (>99% ee).[1][14] The non-symmetric nature and conformational flexibility of the this compound backbone offer a different chiral pocket compared to rigid C₂-symmetric diols. This can be advantageous for substrates that do not fit well into more constrained catalyst structures.
-
Hydrobenzoin: The rigid, C₂-symmetric scaffold of hydrobenzoin is highly effective in creating a well-defined chiral environment. When incorporated into ligands for asymmetric transfer hydrogenation (ATH), it consistently delivers near-perfect enantioselectivity (>99% ee) and high yields.[13] Strategic substitution on the phenyl rings can further tune the catalyst's properties, dramatically improving performance over the parent diol.[19][20]
-
Tartrate Derivatives: Derived from the chiral pool, tartrates are cost-effective and versatile. They are used to create a vast library of catalysts, including phase-transfer catalysts that can achieve high yields and excellent enantioselectivity (up to 93% ee) in reactions like α-amino acid synthesis.[17][21]
-
2,3-Butanediol: This simple aliphatic diol is primarily used as a chiral building block or auxiliary.[9][10] Its value lies in its well-defined stereochemistry, which can be incorporated into more complex molecules to ensure stereochemical integrity.[9]
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
To provide a self-validating and practical example, this section details a protocol for the asymmetric transfer hydrogenation of a diketone, a robust method for accessing chiral 1,3-diols. This protocol is based on highly efficient mechanochemical methods, which offer rapid kinetics and reduce or eliminate the need for organic solvents.[13]
Objective: Synthesize a chiral 1,3-diol from a corresponding 1,3-diketone via Ru-catalyzed asymmetric transfer hydrogenation.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Phenylpropane-1,3-diol Enantiomers
Introduction: The Significance of Chirality in 1-Phenylpropane-1,3-diol
This compound is a versatile chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure contains a single stereocenter at the C1 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The precise stereochemistry of such molecules is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] For instance, one enantiomer may be therapeutically active while the other could be inactive or even harmful.[3]
This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate and characterize the enantiomers of this compound. We will move beyond mere procedural descriptions to explore the underlying principles and experimental rationale, empowering researchers to make informed decisions for their analytical workflows. The focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), each a powerful tool for elucidating the three-dimensional nature of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Enantiomers via Diastereomeric Interaction
Expertise & Experience: The Principle of Chiral Recognition
Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers. This is because enantiomers are isochronous, meaning their corresponding nuclei resonate at identical frequencies in a symmetric, achiral environment. To overcome this, we introduce a chiral resolving agent or a chiral shift reagent. This auxiliary compound interacts with the enantiomeric analyte to form transient diastereomeric complexes. Diastereomers, unlike enantiomers, have different physical properties and are no longer energetically equivalent in the NMR experiment. This results in distinct chemical shifts for the corresponding protons or carbons of each enantiomer, allowing for their differentiation and quantification.
Experimental Protocol: Enantiomeric Resolution using a Chiral Shift Reagent (e.g., Eu(hfc)₃)
This protocol outlines the use of a lanthanide-based chiral shift reagent, Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to resolve the signals of (R)- and (S)-1-phenylpropane-1,3-diol.
Step 1: Preparation of the Analyte Stock Solution
-
Accurately weigh approximately 10 mg of the this compound sample (this can be a racemic or an enantiomerically enriched mixture).
-
Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
Step 2: Acquisition of the Initial Spectrum
-
Acquire a standard ¹H NMR spectrum of the analyte solution. This serves as a reference (0 equivalent of shift reagent) to confirm the identity of the compound and to observe the initial chemical shifts of the protons.[4]
Step 3: Incremental Addition of the Chiral Shift Reagent
-
Prepare a stock solution of the chiral shift reagent (e.g., 20 mg of Eu(hfc)₃ in 1 mL of CDCl₃) to allow for precise additions.
-
Add a small, measured aliquot of the shift reagent stock solution to the NMR tube (e.g., 0.1 molar equivalents relative to the analyte).
-
Gently shake the tube to ensure thorough mixing.
Step 4: Spectroscopic Measurement and Iteration
-
Acquire another ¹H NMR spectrum. Observe the changes in the chemical shifts. The protons closest to the hydroxyl groups (the sites of interaction with the shift reagent) will experience the largest induced shifts.
-
Continue to add the shift reagent in small increments (e.g., 0.1-0.2 molar equivalents at a time), acquiring a spectrum after each addition.
-
Monitor the spectra for the splitting of signals. A single peak in the original spectrum corresponding to a specific proton will resolve into two separate peaks, one for each enantiomer. The goal is to add enough reagent to achieve baseline separation of at least one pair of signals without excessive line broadening.
Step 5: Data Analysis and Quantification
-
Once optimal signal separation is achieved, integrate the separated signals corresponding to each enantiomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess (e.e.) can be calculated.
Caption: Workflow for VCD-based absolute configuration determination.
Trustworthiness: Mirror-Image Spectra
The key feature of VCD is the mirror-image relationship between the spectra of enantiomers. A positive Cotton effect (a positive band) in the spectrum of the (R)-enantiomer will appear as a negative Cotton effect (a negative band) at the same frequency in the spectrum of the (S)-enantiomer.
| Wavenumber (cm⁻¹) | (R)-Enantiomer VCD Signal (ΔA) | (S)-Enantiomer VCD Signal (ΔA) |
| ~1450 | Positive (+) | Negative (-) |
| ~1280 | Negative (-) | Positive (+) |
| ~1100 | Positive (+) | Negative (-) |
Table 2: Illustrative VCD data showing the expected mirror-image relationship for this compound enantiomers.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Expertise & Experience: The Principle of Differential Electronic Absorption
Electronic Circular Dichroism (ECD) is the chiroptical counterpart to UV-Vis absorption spectroscopy. [5]It measures the differential absorption of left versus right circularly polarized light in the domain of electronic transitions. [5]For ECD to be effective, the chiral center must be in close proximity to a chromophore—a part of the molecule that absorbs UV-Vis light. In this compound, the phenyl group serves as an excellent chromophore. The chiral environment around this chromophore leads to distinct ECD spectra for the (R)- and (S)-enantiomers, which, like VCD spectra, are mirror images of each other.
Experimental Protocol: High-Throughput Enantiomeric Analysis with ECD
Step 1: Sample Preparation
-
Prepare a dilute solution of the this compound sample (typically in the micromolar to millimolar range).
-
Use a UV-transparent solvent, such as methanol or acetonitrile.
-
Ensure the final absorbance of the sample in the desired wavelength range is within the optimal range for the instrument (typically 0.5-1.5 AU).
Step 2: Instrumentation and Setup
-
Use a dedicated CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate pathlength (e.g., 1 cm or 0.1 cm) based on the sample concentration.
Step 3: Data Acquisition
-
Acquire a baseline spectrum using the cuvette filled with the solvent alone.
-
Acquire the ECD spectrum of the sample solution, typically scanning from the far-UV to the near-UV range (e.g., 190-300 nm).
-
Multiple scans are often averaged to improve the signal-to-noise ratio.
Step 4: Data Interpretation
-
The resulting spectrum is a plot of differential molar absorption (Δε) or ellipticity (θ) versus wavelength.
-
The (R)- and (S)-enantiomers will exhibit spectra that are mirror images across the zero axis. Positive and negative peaks are referred to as positive and negative Cotton effects, respectively. [6]* The magnitude of the ECD signal at a specific wavelength is directly proportional to the concentration and enantiomeric excess of the sample. This allows for quantitative analysis if a standard of known concentration and purity is available.
Caption: Workflow for ECD-based enantiomeric analysis.
Trustworthiness: Quantitative and Qualitative Insights
The phenyl group in this compound gives rise to characteristic electronic transitions (e.g., ¹Lₐ and ¹Lₑ bands) that are ECD active. [5]The signs of the Cotton effects associated with these transitions are diagnostic for each enantiomer.
| Wavelength (nm) | (R)-Enantiomer ECD Signal (Δε) | (S)-Enantiomer ECD Signal (Δε) |
| ~260 (¹Lₑ band) | Positive (+) | Negative (-) |
| ~215 (¹Lₐ band) | Negative (-) | Positive (+) |
Table 3: Illustrative ECD data showing the expected mirror-image relationship for this compound enantiomers.
Comparative Summary of Spectroscopic Techniques
| Feature | NMR with Chiral Shift Reagents | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Primary Application | Determination of enantiomeric ratio/excess (e.e.). | Unambiguous determination of absolute configuration. | Determination of absolute configuration and e.e. |
| Principle | Formation of transient diastereomeric complexes. | Differential absorption of polarized IR light by vibrational modes. | Differential absorption of polarized UV-Vis light by electronic chromophores. |
| Sample Requirement | ~5-10 mg | ~5-10 mg (higher concentration) | < 1 mg (lower concentration) |
| Measurement Time | 30-60 minutes (titration dependent) | 1-4 hours | 5-15 minutes |
| Key Advantage | Widely available instrumentation (NMR). Direct quantification. | Provides rich 3D structural detail. Gold standard for absolute configuration. | High sensitivity and speed. Requires minimal sample. |
| Key Limitation | Potential for line broadening. Requires a suitable shift reagent. | Requires specialized instrumentation. Can be time-consuming. | Requires a chromophore near the stereocenter. Less structural information than VCD. |
Table 4: Objective comparison of spectroscopic techniques for the analysis of this compound enantiomers.
Conclusion: Selecting the Right Tool for the Task
The choice of spectroscopic technique for comparing the enantiomers of this compound depends critically on the analytical question being asked.
-
For rapid, routine quantification of enantiomeric excess in a process chemistry or quality control setting, NMR with a chiral shift reagent is often the most practical choice due to the widespread availability of NMR spectrometers.
-
For the unambiguous, definitive determination of the absolute configuration of a newly synthesized batch or reference standard, Vibrational Circular Dichroism is the most powerful and reliable method, providing a wealth of structural information that can be directly correlated with theoretical models.
-
For high-throughput screening or when the sample amount is limited , Electronic Circular Dichroism offers an excellent combination of speed and sensitivity, providing both qualitative (absolute configuration) and quantitative (enantiomeric excess) data, provided the phenyl chromophore gives a sufficiently strong signal.
By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently select and apply the most appropriate method to characterize the stereochemistry of this compound, ensuring the integrity and safety of their chiral drug development pipelines.
References
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- Pescitelli, G., & Bruhn, T. (2018). How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols. Molecules, 23(1), 134.
- Nafie, L. A. (2014). Vibrational circular dichroism spectroscopy of chiral molecules. Chirality, 26(9), 475-485.
- Wikipedia. (2023, October 29). Vibrational circular dichroism.
- Bruker. (n.d.). Vibrational circular dichroism (VCD).
- Nafie, L. A. (2014). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate.
- National Center for Biotechnology Information. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol. PubChem Compound Database.
- Petrovic, A. G., et al. (2007). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate.
- Oeggl, R., et al. (2018). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate.
- Zhang, W., et al. (2020). Experimental electronic circular dichroism (ECD) spectra of compounds 1–6. ResearchGate.
- PharmaCompass. (n.d.). 1-Phenyl-1,3-Propanediol.
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- PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione.
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- Zoccante, A., et al. (2021). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. The Journal of Chemical Physics, 154(6), 064107.
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- Orena, M., et al. (2003). Total Selective Synthesis of Enantiopure O1-Acyl-3-aminoalkane-1,2-diols by Ring Opening of Aminoepoxides with Carboxylic Acids. ResearchGate.
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- Zhu, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 991882.
- National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,3-propanediol. PubChem Compound Database.
- Abraham, R. J., et al. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(10), 659-667.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 1-Phenylpropane-1,3-diol Stereoisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological function. 1-Phenylpropane-1,3-diol, a member of the vast phenylpropanoid family of natural compounds, possesses a chiral center at the C1 position, giving rise to two distinct stereoisomers: (R)-1-phenylpropane-1,3-diol and (S)-1-phenylpropane-1,3-diol.[1][2] These molecules are non-superimposable mirror images of each other, known as enantiomers.
Biological systems—composed of chiral proteins, enzymes, and receptors—are exquisitely sensitive to the stereochemistry of interacting molecules. This inherent chirality means that two enantiomers can, and often do, exhibit vastly different pharmacological, toxicological, and metabolic profiles. For instance, studies on derivatives of the related 1-phenylpropane-1,2-diol have shown that (S)-isomers possess more favorable antitussive activity compared to their (R)-counterparts, highlighting the profound impact of stereochemistry.[3]
While the broader class of phenylpropanoids is well-documented for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, a direct comparative analysis of the this compound enantiomers remains a nascent area of investigation.[4][5] This guide, therefore, serves a dual purpose: to synthesize the established bioactivities of the parent phenylpropanoid class and to provide a robust experimental framework for the direct, head-to-head comparison of the this compound stereoisomers. We will explore the causality behind experimental choices and provide validated, step-by-step protocols to empower researchers to unlock the unique potential of each stereoisomer.
The Phenylpropanoid Landscape: A Rationale for Investigation
Phenylpropanoids are a major class of plant secondary metabolites synthesized from the amino acid phenylalanine.[6] Their diverse structures form the basis for a wide array of biological activities, providing a strong rationale for investigating the specific enantiomers of this compound in these key areas:
-
Anti-inflammatory Activity: Many phenylpropanoids modulate inflammatory pathways by inhibiting the production of mediators like nitric oxide (NO) and prostaglandins.[7] They can influence key signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
-
Antimicrobial and Antifungal Activity: The phenylpropane skeleton is a common feature in compounds exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[5] Their mechanisms often involve the disruption of microbial cell membranes or interference with essential enzymatic processes.
-
Cytotoxic Activity: Derivatives of the 1,3-diphenylpropane structure have demonstrated significant cytotoxic effects against various cancer cell lines, such as the MCF-7 human breast cancer line, making this a promising avenue for oncological research.[9][10]
Given this landscape, a systematic comparison of the (R)- and (S)-enantiomers of this compound is scientifically justified and holds the potential to identify a superior candidate for therapeutic development.
Stereospecific Synthesis: The Essential First Step
A prerequisite for any comparative biological study is the availability of enantiomerically pure compounds. The distinct stereoisomers of this compound can be reliably synthesized using established methods of asymmetric synthesis. One highly effective, multi-gram scale procedure involves the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium-diphosphine catalyst, followed by a straightforward reduction of the ester group.[11]
Key Synthesis Steps (abbreviated):
-
Asymmetric Hydrogenation: An achiral β-keto ester is hydrogenated using a stereoselective ruthenium catalyst (e.g., Ru-BINAP) to produce the corresponding (R)- or (S)-β-hydroxy ester with high enantiomeric excess (>99% e.e.).
-
Reduction: The resulting chiral β-hydroxy ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF) to yield the final (R)- or (S)-1-phenylpropane-1,3-diol.[11]
This process ensures that the subsequent biological assays are performed with compounds of known, high-purity stereochemistry, which is fundamental to the integrity of the comparative data.
Comparative Analysis Framework I: Antimicrobial & Antifungal Efficacy
Objective: To quantify and compare the minimum inhibitory concentrations (MIC) of (R)- and (S)-1-phenylpropane-1,3-diol against a panel of pathogenic bacteria and fungi.
Scientific Rationale: Antimicrobial activity is often dependent on specific interactions with microbial cell surface proteins or enzymes. The distinct spatial arrangement of the hydroxyl and phenyl groups in each enantiomer is hypothesized to lead to differential binding affinity and, consequently, a difference in potency.
Experimental Protocol: Broth Microdilution MIC Assay
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the (R)-isomer, (S)-isomer, and a 1:1 racemic mixture of this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjust the suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate growth medium. This creates a gradient of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (medium + inoculum, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Comparative MIC Values
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| (R)-1-phenylpropane-1,3-diol | |||
| (S)-1-phenylpropane-1,3-diol | |||
| Racemic Mixture | |||
| Positive Control (e.g., Ciprofloxacin) |
Workflow Visualization
Comparative Analysis Framework II: Anti-inflammatory Activity
Objective: To assess the stereoselective potential of this compound enantiomers to inhibit the production of the inflammatory mediator nitric oxide (NO) in activated macrophages.
Scientific Rationale: The production of NO by iNOS is a hallmark of inflammation and is tightly regulated by upstream signaling pathways like NF-κB. A chiral drug can stereoselectively interact with kinases or transcription factors in this pathway, leading to differential inhibition of iNOS expression and subsequent NO production.[4]
Experimental Protocol: Griess Assay for Nitrite in Macrophages
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant, serving as an indirect measure of NO production.
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the (R)-isomer, (S)-isomer, and racemic mixture for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours to allow for iNOS expression and NO production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). This forms a colored azo compound in the presence of nitrite.
-
Quantification: Measure the absorbance at ~540 nm using a plate reader. Calculate nitrite concentration against a sodium nitrite standard curve. An initial MTT assay should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.
Data Presentation: Comparative NO Inhibition
| Compound | IC50 for NO Inhibition (µM) | Max Inhibition (%) at Non-toxic Dose |
| (R)-1-phenylpropane-1,3-diol | ||
| (S)-1-phenylpropane-1,3-diol | ||
| Racemic Mixture | ||
| Positive Control (e.g., L-NAME) |
Visualizations: Workflow and Pathway
Comparative Analysis Framework III: Cytotoxic Potential
Objective: To determine the stereoselective cytotoxicity of this compound enantiomers against a relevant cancer cell line.
Scientific Rationale: The efficacy of cytotoxic agents often relies on precise interactions with cellular targets like enzymes (e.g., kinases, topoisomerases) or receptors. The specific 3D conformation of an enantiomer can dramatically alter its ability to fit into the active site of a target protein, leading to significant differences in cell-killing potency.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line (e.g., MCF-7) in a 96-well plate at a defined density and allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the (R)-isomer, (S)-isomer, and racemic mixture to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 on MCF-7 Cells (µM) |
| (R)-1-phenylpropane-1,3-diol | |
| (S)-1-phenylpropane-1,3-diol | |
| Racemic Mixture | |
| Positive Control (e.g., Doxorubicin) |
Workflow Visualization
Conclusion and Future Perspectives
While direct comparative biological data for the stereoisomers of this compound are not yet prevalent in the public domain, the rich pharmacology of the parent phenylpropanoid class provides a compelling mandate for their investigation. The difference in the spatial orientation of the C1 hydroxyl group between the (R) and (S) enantiomers is almost certain to translate into a measurable and significant difference in biological activity.
This guide provides the scientific rationale and a complete, protocol-driven framework for researchers to conduct a thorough and robust comparison. By systematically evaluating the antimicrobial, anti-inflammatory, and cytotoxic properties of each enantiomer, the scientific community can identify the isomer with the most promising therapeutic profile. Such a study would not only contribute valuable data to the field of medicinal chemistry but could also pave the way for the development of a novel, stereochemically pure therapeutic agent with an optimized efficacy and safety profile.
References
- Bousquet, T., et al. (2007).
- PubChem. (R)-(+)-1-Phenyl-1,3-propanediol.
- Kihumbu, G., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.
- de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. PubMed. [Link]
- de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health (NIH). [Link]
- Abranches, P. A. S., et al. (2013). Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents.
- MDPI. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]
- ChemBK. (R)-PHENYL-1,3-PROPANEDIOL. [Link]
- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. [Link]
- Wiley. (2018). Synthesis and Antifungal Activity of β -Hydroxysulfides of 1,3-Dioxepane Series. [Link]
- Korkina, L.G., et al. (2011).
- Kristiansen, J.E. (1990). The antimicrobial activity of psychotherapeutic drugs and stereo-isomeric analogues. PubMed. [Link]
- CEFIPRA. (2020). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. [Link]
- Zaky, A.S., et al. (2017). Antibacterial Activity of Functionalized 1-(2',4'-Dihydroxy-5'- Substituted Phenyl)-3-Thienyl-Propane-1,3-Diones Bearing Potential O,O,S-Pharmacophores.
- PubChem. 1-Phenyl-1,3-propanediol.
- PubChem. (1R,2S)-1-Phenylpropane-1,2-diol.
- SID. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health (NIH). [Link]
- Melillo, G., et al. (1983). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. PubMed. [Link]
- de P. F. Leite, F., et al. (2016). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health (NIH). [Link]
- Sudar, M., et al. (2014). Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis.
- Ilijeva, R., & Buchbauer, G. (2016). Biological Properties of Some Volatile Phenylpropanoids.
- Scott, R.W., et al. (2017). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. National Institutes of Health (NIH). [Link]
- Creighton, A.M., & Owen, L.N. (1960). Cytotoxic compounds. Part XII. Some 3-arylthiopropane-1,2-diols and 2-arylthiopropane-1,3-diols. Rearrangement of the 1,3-dimethanesulphonates to the 1,2-isomers. Journal of the Chemical Society C. [Link]
- ChemBK. (1S,2R)
- Taguchi, S., et al. (2022). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol.
- Lee, D., et al. (2022). Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. National Institutes of Health (NIH). [Link]
- Bentham Science. (2013). Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. [Link]
- Frontiers. (2023).
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A Senior Application Scientist's Guide to the Synthesis of 1-Phenylpropane-1,3-diol: A Comparative Study
Introduction: The Significance of 1-Phenylpropane-1,3-diol
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its vicinal diol structure, with a phenyl group conferring specific stereochemical and electronic properties, makes it a sought-after intermediate. The efficient and stereocontrolled synthesis of this compound is a critical challenge in medicinal and process chemistry. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering insights into their mechanisms, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, stereoselectivity, scalability, and cost-effectiveness.
Route 1: Reduction of β-Keto Esters and Ketones
The reduction of carbonyl functionalities is a cornerstone of organic synthesis, and it provides a straightforward approach to this compound from readily available precursors like ethyl benzoylacetate and 3-hydroxy-1-phenylpropan-1-one (β-hydroxypropiophenone).
Mechanism of Carbonyl Reduction
The reduction of ketones and esters to alcohols is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. For esters, this initially forms an aldehyde intermediate, which is then further reduced to the primary alcohol. The benzylic ketone is similarly reduced to a secondary alcohol. The choice of reducing agent is critical; NaBH₄ is a milder reagent suitable for reducing ketones and aldehydes, while LiAlH₄ is more powerful and can reduce esters and carboxylic acids.
Caption: Reduction of Ethyl Benzoylacetate to this compound.
Experimental Protocol: Reduction of Ethyl Benzoylacetate with Sodium Borohydride
This protocol describes the reduction of both the ketone and ester functionalities of ethyl benzoylacetate in a one-pot reaction using sodium borohydride.
Materials:
-
Ethyl benzoylacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve ethyl benzoylacetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (a suitable excess, e.g., 4-5 equivalents, added in portions) to the stirred solution. The excess is required to reduce both the ketone and the ester.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome: This method is reported to provide this compound in excellent yield[1].
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and relatively inexpensive starting material (ethyl benzoylacetate). | Lack of stereocontrol, leading to a racemic mixture of the diol. |
| The use of NaBH₄ is safer and easier to handle than LiAlH₄. | Requires a significant excess of the reducing agent to reduce the ester functionality. |
| One-pot reaction for the reduction of both carbonyl groups. | The workup can sometimes be challenging due to the formation of borate salts. |
| High yielding process.[1] |
Route 2: Asymmetric Hydrogenation of a β-Keto Ester
For applications requiring enantiomerically pure this compound, asymmetric synthesis is essential. The Noyori asymmetric hydrogenation of β-keto esters using Ruthenium-BINAP catalysts is a powerful and well-established method for producing chiral 1,3-diols with high enantioselectivity.
Mechanism of Noyori Asymmetric Hydrogenation
The mechanism of Noyori asymmetric hydrogenation involves the coordination of the β-keto ester to the chiral Ru-BINAP catalyst. The substrate acts as a bidentate ligand, coordinating through the ketone and ester carbonyl oxygens. Hydrogen is then delivered from the metal center to the carbonyl carbon via a six-membered pericyclic transition state. The chiral environment created by the BINAP ligand directs the hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in excess. Subsequent reduction of the ester group yields the chiral 1,3-diol.
Caption: Asymmetric synthesis of a chiral 1,3-diol via hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation and Subsequent Reduction
This two-step protocol first describes the asymmetric hydrogenation of a β-keto ester followed by the reduction of the resulting chiral β-hydroxy ester.
Part A: Asymmetric Hydrogenation of Ethyl Benzoylacetate Materials:
-
Ethyl benzoylacetate
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP
-
Ethanol (degassed)
-
Toluene (degassed)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the Ru-BINAP catalyst in situ. In a Schlenk flask, add [RuCl₂(benzene)]₂ and the appropriate enantiomer of BINAP (e.g., (R)-(+)-BINAP for the (R)-diol)[2].
-
Add degassed toluene and heat the suspension (e.g., 55-60 °C) for a short period. Then add degassed ethanol, which should result in a clear solution of the active catalyst[2].
-
In a separate vessel, dissolve ethyl benzoylacetate in degassed ethanol.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm) and stir the reaction at a controlled temperature (e.g., 23-100 °C) for the required time[3].
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
After completion, carefully vent the autoclave and concentrate the reaction mixture to obtain the crude chiral β-hydroxy ester.
Part B: Reduction of the Chiral β-Hydroxy Ester Materials:
-
Crude chiral β-hydroxy ester from Part A
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate or Rochelle's salt solution for workup
Procedure:
-
Dissolve the crude chiral β-hydroxy ester in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ (a slight excess) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitor by TLC).
-
Cool the reaction back to 0 °C and quench cautiously by the sequential addition of water, 15% NaOH solution, and water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched this compound.
Expected Outcome: This method can provide chiral 1,3-diols in high yields and with excellent enantiomeric excess (up to 99% ee)[4].
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides access to enantiomerically pure 1,3-diols with high enantioselectivity.[4] | The use of a high-pressure autoclave and hydrogen gas requires specialized equipment and safety precautions. |
| The methodology is well-established and has a broad substrate scope. | The Ru-BINAP catalysts and chiral ligands can be expensive. |
| High yields are often achievable.[4] | The two-step process adds to the overall synthesis time and complexity. |
| The stereochemical outcome is predictable based on the chirality of the BINAP ligand. |
Route 3: Hydroboration-Oxidation of Cinnamyl Alcohol
The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. Applying this reaction to cinnamyl alcohol offers a regioselective route to this compound.
Mechanism of Hydroboration-Oxidation
The reaction proceeds in two steps. First, borane (BH₃), usually as a complex with THF, adds across the double bond of cinnamyl alcohol. The boron atom adds to the less substituted carbon (anti-Markovnikov regioselectivity), and the hydrogen adds to the more substituted carbon in a syn-addition. This forms a trialkylborane intermediate. In the second step, oxidation with hydrogen peroxide in the presence of a base (e.g., NaOH) replaces the boron-carbon bond with a hydroxyl group, with retention of stereochemistry.
Caption: Synthesis of this compound via hydroboration-oxidation.
Experimental Protocol: Hydroboration-Oxidation of Cinnamyl Alcohol
Materials:
-
Cinnamyl alcohol
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamyl alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. The addition of H₂O₂ can be exothermic, so maintain the temperature below 30-40 °C.
-
After the addition, heat the mixture to reflux for about an hour to ensure complete oxidation.
-
Cool the reaction mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome: This reaction should provide this compound as the major product. The yield can be good, although side reactions are possible.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity for the anti-Markovnikov product. | The use of borane requires anhydrous and inert conditions. |
| The reaction is generally high-yielding. | Hydrogen peroxide is a strong oxidant and must be handled with care. |
| The stereochemistry of the addition is well-defined (syn-addition). | The starting material, cinnamyl alcohol, may be more expensive than benzoylacetate derivatives. |
| The hydroxyl group of the starting material can potentially interact with the borane, but for a primary allylic alcohol, the reaction on the double bond is typically favored. |
Route 4: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic and highly chemoselective method for the reduction of aldehydes and ketones to alcohols. It employs an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.
Mechanism of MPV Reduction
The MPV reduction involves a reversible hydride transfer from the sacrificial alcohol (isopropanol) to the carbonyl substrate via a six-membered cyclic transition state coordinated to the aluminum catalyst. The equilibrium is driven towards the product by using a large excess of the sacrificial alcohol and by removing the acetone byproduct by distillation. This method is particularly useful for reducing aldehydes and ketones without affecting other reducible functional groups like esters or double bonds.
Caption: MPV reduction of a β-hydroxyketone to a 1,3-diol.
Experimental Protocol: MPV Reduction of 3-Hydroxy-1-phenylpropan-1-one
Materials:
-
3-Hydroxy-1-phenylpropan-1-one
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene (optional, to aid in azeotropic removal of acetone)
-
Distillation apparatus
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Set up a distillation apparatus. In the distillation flask, place 3-hydroxy-1-phenylpropan-1-one and a large excess of anhydrous isopropanol.
-
Add a catalytic or stoichiometric amount of aluminum isopropoxide.
-
Heat the mixture to gently distill off the acetone formed during the reaction, along with isopropanol. The removal of acetone drives the equilibrium towards the product.
-
Continuously or periodically add fresh anhydrous isopropanol to maintain the reaction volume.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and hydrolyze the aluminum salts by adding dilute acid.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Expected Outcome: The MPV reduction is known for its high chemoselectivity and can provide good yields of the desired alcohol[5][6][7].
Advantages and Disadvantages
| Advantages | Disadvantages |
| High chemoselectivity; does not reduce other functional groups like esters or double bonds.[6] | The reaction is an equilibrium, requiring a large excess of the sacrificial alcohol and removal of the acetone byproduct. |
| Uses inexpensive and relatively safe reagents.[5] | Reaction times can be long. |
| Mild reaction conditions. | The workup can be tedious due to the formation of gelatinous aluminum salts. |
| Can be performed on a large scale. |
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Reduction | Ethyl benzoylacetate | NaBH₄, MeOH | Excellent[1] | Racemic | Simple, high-yielding, one-pot reaction. | No stereocontrol, requires excess reagent. |
| Asymmetric Hydrogenation | Ethyl benzoylacetate | Ru-BINAP, H₂; LiAlH₄ | High[4] | High (up to 99% ee)[4] | Excellent enantioselectivity, predictable stereochemistry. | Requires high pressure, expensive catalyst, two-step process. |
| Hydroboration-Oxidation | Cinnamyl alcohol | BH₃·THF; H₂O₂, NaOH | Good | Syn-addition | High regioselectivity, well-defined stereochemistry. | Requires anhydrous conditions, hazardous reagents. |
| MPV Reduction | 3-Hydroxy-1-phenylpropan-1-one | Al(O-i-Pr)₃, i-PrOH | Good[5] | Racemic | High chemoselectivity, mild conditions, inexpensive reagents. | Equilibrium reaction, potentially long reaction times, tedious workup. |
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through various effective routes, each with its own set of advantages and challenges. For the production of the racemic diol, the reduction of ethyl benzoylacetate with sodium borohydride stands out for its simplicity and high yield. When enantiopurity is the primary concern, asymmetric hydrogenation using Noyori-type catalysts is the method of choice, delivering the product with excellent enantioselectivity. The hydroboration-oxidation of cinnamyl alcohol offers a reliable route with good regioselectivity, while the Meerwein-Ponndorf-Verley reduction provides a highly chemoselective, albeit sometimes slower, alternative.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts for hydrogenation and transfer hydrogenation reactions, as well as the advancement of biocatalytic methods. Chemoenzymatic cascade reactions, which combine the selectivity of enzymes with the versatility of chemical catalysis, hold great promise for the streamlined and environmentally benign synthesis of chiral diols like this compound. The continued exploration of these innovative approaches will undoubtedly lead to more practical and scalable syntheses of this important chiral building block.
References
- De Castro, K. A., Ko, J., Park, D., Park, S., & Rhee, H. (2007). Reduction of Ethyl Benzoylacetate and Selective Protection of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A New and Facile Synthesis of Tolterodine. Organic Process Research & Development, 11(5), 923-927. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Wikipedia. (2023). Hydroboration–oxidation reaction.
- Organic Syntheses. (n.d.). Hydroboration-Oxidation of Alkenes.
- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of β-Keto Esters. Organic Syntheses, 71, 1. [Link]
- Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. (2020, January 24). [Video]. YouTube. [Link]
- Touati, R., & Ben Hassine, B. (2012). Efficient synthesis of chiral 1,3-diols and of 1-substituted-propan-1-ols through asymmetric hydrogenation. Journal de la Société Chimique de Tunisie, 14, 127-135. [Link]
- Wordpress. (n.d.). Meerwein-Ponndorf-Verley Reduction.
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A Comparative Guide to Chiral HPLC and Fluorescence-Based Assays for Enantiomeric Excess (ee) Determination of Diols
In the landscape of modern drug discovery and development, the stereochemical integrity of a molecule is not merely a matter of purity but a critical determinant of its pharmacological activity and safety. For chiral diols, which are pivotal structural motifs in numerous pharmaceuticals, the precise determination of enantiomeric excess (ee) is a cornerstone of process development and quality control. This guide provides an in-depth, objective comparison of two prominent analytical techniques for this purpose: the established and robust Chiral High-Performance Liquid Chromatography (HPLC) and the innovative, high-throughput fluorescence-based assay.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a superficial overview to delve into the mechanistic underpinnings, practical implementation, and comparative performance of these methods, supported by experimental data and detailed protocols. Our goal is to empower you to make informed decisions in selecting the optimal analytical strategy for your specific research needs.
The Fundamental Imperative: Why Enantiomeric Excess Matters
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in the worst-case scenario, toxic. The accurate quantification of the predominance of one enantiomer over the other, the enantiomeric excess, is therefore a non-negotiable aspect of pharmaceutical development, mandated by regulatory agencies worldwide.
Chiral HPLC: The Gold Standard of Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle of chiral separation by HPLC lies in the creation of a transient diastereomeric complex between the enantiomers of the analyte and a chiral stationary phase (CSP).[2] This differential interaction leads to distinct retention times for each enantiomer, allowing for their baseline separation and subsequent quantification.
The Engine of Separation: Chiral Stationary Phases (CSPs)
The heart of a chiral HPLC system is the column, packed with a chiral stationary phase. For the separation of diols, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability.[3][4] These CSPs, often coated or immobilized on a silica support, possess a helical polymer structure that creates chiral grooves and cavities.[3][5] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance between the analyte and the chiral selector.[5][6] The precise fit of an enantiomer into these chiral pockets dictates its retention time.
Experimental Workflow for Chiral HPLC
The successful implementation of a chiral HPLC method hinges on a systematic approach to method development and execution.
Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC of a 1,2-Diol
This protocol provides a representative method for the chiral separation of a generic 1,2-diol. Optimization of the mobile phase composition and choice of CSP is crucial for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v).
-
Diol Sample: Racemic and enantiomerically enriched samples.
-
Solvents: HPLC-grade n-hexane and IPA.
2. Sample Preparation:
-
Prepare a stock solution of the diol sample at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
3. HPLC Method:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7]
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a more suitable wavelength depending on the diol's chromophore).
-
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of the major enantiomer - Area of the minor enantiomer) / (Area of the major enantiomer + Area of the minor enantiomer) ] x 100
Fluorescence-Based Assay: A High-Throughput Paradigm
A more recent and highly innovative approach to ee determination is the fluorescence-based assay. This method is predicated on the principles of dynamic covalent chemistry, where the chiral diol analyte participates in a self-assembly process with a fluorescent ligand and other components to form diastereomeric complexes.[8][9][10] These resulting diastereomers exhibit distinct fluorescence properties, such as different emission wavelengths or intensities, which can be directly correlated to the enantiomeric composition of the diol.[8][9]
The Mechanism: Dynamic Self-Assembly and Fluorescent Signaling
A well-documented system for the fluorescence-based ee determination of diols involves the reaction of the diol with an enantiopure fluorescent amine (e.g., tryptophanol) and 2-formylphenylboronic acid in a suitable solvent like acetonitrile.[8][9][10] This three-component assembly forms fluorescent diastereomeric imino-boronate esters.[8][10] The differential spatial arrangement of the chiral diol enantiomers within these complexes leads to the distinct photophysical properties that are the basis for quantification.
Experimental Workflow for Fluorescence-Based Assay
The high-throughput nature of this assay is one of its most compelling advantages, making it ideal for screening large numbers of samples, such as those generated in catalyst development or combinatorial chemistry.[8][9]
Workflow for ee determination by fluorescence-based assay.
Detailed Experimental Protocol: Fluorescence-Based ee Determination of a 1,2-Diol
This protocol is adapted from established methods for the high-throughput screening of chiral diols.[8][9]
1. Instrumentation and Materials:
-
Automated liquid handler (for high-throughput applications).
-
Fluorescence plate reader with wavelength selection capabilities.
-
384-well microplates.
-
Chiral Diol Sample: Solutions of known and unknown ee.
-
Reagents:
-
(R)- or (S)-Tryptophanol (enantiopure fluorescent amine).
-
2-Formylphenylboronic acid.
-
Acetonitrile (anhydrous).
-
2. Reagent Preparation:
-
Prepare stock solutions of the chiral diol, tryptophanol, and 2-formylphenylboronic acid in anhydrous acetonitrile. Typical concentrations are in the millimolar range.
3. Assay Procedure:
-
Dispensing: Using a liquid handler, dispense the following into each well of a 384-well plate:[7][8]
-
A specific volume of the diol sample solution.
-
An equivalent volume of the tryptophanol stock solution.
-
An equivalent volume of the 2-formylphenylboronic acid stock solution.
-
-
Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 4-6 hours) to ensure the completion of the self-assembly process.[8][9]
4. Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the diastereomeric complexes. These wavelengths need to be determined during method development.
-
Measure the fluorescence intensity in each well.
5. Data Analysis:
-
Generate a calibration curve using samples of known ee.
-
From the differential fluorescence intensities of the unknown samples, calculate the ratio of the two enantiomers.
-
Determine the % ee of the unknown samples by comparing their fluorescence ratios to the calibration curve. This method has been reported to have an error of less than 1% ee.[8][9]
Head-to-Head Comparison: Chiral HPLC vs. Fluorescence-Based Assay
The choice between Chiral HPLC and a fluorescence-based assay is contingent upon the specific requirements of the analysis, including the number of samples, the need for high throughput, and the available instrumentation.
| Feature | Chiral HPLC | Fluorescence-Based Assay |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with distinct fluorescence properties.[8][9] |
| Throughput | Low to medium. Sequential analysis of samples. | High. Amenable to multi-well plate formats and automation.[8][9] |
| Sensitivity | Moderate to high, depending on the detector. | Very high, requires only nanogram amounts of substrate per well.[8][9] |
| Analysis Time | Typically 10-30 minutes per sample. | 4-6 hours for a full plate, but very short read time per sample.[8][9] |
| Sample Purity | Can be sensitive to impurities that may interfere with the chromatography. | Less sensitive to common additives, impurities, or unreacted reagents.[8][9] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of reagent concentrations and measurement parameters. |
| Cost | High initial instrument cost. Columns can be expensive. | Lower initial instrument cost (plate reader). Reagent costs can vary. |
| Quantitative Accuracy | High, considered a "gold standard" method. | High, with reported errors of <1% ee.[8][9] |
| Preparative Capability | Can be scaled up for the preparative separation of enantiomers. | Analytical technique only. |
Conclusion: Selecting the Right Tool for the Job
Both Chiral HPLC and fluorescence-based assays are powerful and reliable methods for the determination of the enantiomeric excess of diols. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the analytical context.
Chiral HPLC remains the undisputed workhorse for routine quality control, in-depth method validation, and when preparative separation is a downstream requirement. Its robustness and well-established principles provide a high degree of confidence in the analytical results.
The fluorescence-based assay , on the other hand, represents a paradigm shift for applications demanding high throughput, such as the screening of asymmetric reaction conditions or the analysis of large compound libraries. Its exceptional sensitivity and tolerance to crude reaction mixtures make it an invaluable tool in the early stages of drug discovery and process development.
Ultimately, a well-equipped analytical laboratory will leverage the strengths of both techniques, employing the fluorescence-based assay for rapid screening and high-throughput analysis, and confirming lead candidates and validating processes with the precision and resolving power of Chiral HPLC.
References
- Polysaccharide-based CSPs. Chiralpedia.
- Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2338-2354.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Request PDF. ResearchGate.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.
- Shcherbakova, E. G., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry – A European Journal, 23(42), 10222-10229.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5635.
- Chiral methods. ScienceDirect.
- Dynamic Covalent Reactions and Chirality Sensing with Diphenylethene Derived Hemiaminals. ChemPlusChem, 88(5), e202300080.
- Stereochemical analysis of chiral amines, diamines, and amino alcohols: Practical chiroptical sensing based on dynamic covalent chemistry. Chirality, 32(4), 457-463.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(21), 6615.
- High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. PubMed.
- Dynamic Covalent Reactions and Chirality Sensing with Diphenylethene Derived Hemiaminals | Request PDF. ResearchGate.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(15), 1899-1905.
- Dynamic Covalent Optical Chirality Sensing with a Sterically Encumbered Aminoborane. Chemistry – A European Journal, 28(62), e202202028.
- Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and 18O-labeling. DiVA portal.
- Pattern-Based Recognition for the Rapid Determination of Identity, Concentration, and Enantiomeric Excess of Subtly Different Threo Diols. Journal of the American Chemical Society, 134(1), 454-460.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2098.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(3), 329-336.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Phenylpropane-1,3-diol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 1-Phenylpropane-1,3-diol is a cornerstone of quality control and regulatory compliance. This chiral diol is a valuable building block in organic synthesis, and its purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, focusing on the principles of cross-validation to ensure data integrity across different analytical platforms.
The selection of an analytical method is not a one-size-fits-all decision. It is a nuanced process that balances the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput, cost, and the specific requirements of the analysis (e.g., achiral quantification versus enantiomeric separation). Here, we will dissect two of the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of Cross-Validation
Before delving into the specifics of each method, it is crucial to understand the concept of cross-validation. In a regulated environment, it is often necessary to demonstrate that different analytical methods produce comparable results. This process, known as cross-validation, is essential when transferring a method between laboratories, updating an existing method, or when using multiple methods to analyze the same sample. The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, which forms the basis for a robust cross-validation study.[1][2][3][4]
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, the desired sensitivity, and the requirement for chiral separation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar compounds like diols. |
| Derivatization | Generally not required for UV detection. | Often required to increase volatility and improve peak shape. Phenylboronic acid or silylation agents are common choices for diols.[5] |
| Detection | UV, Refractive Index (RI), Mass Spectrometry (MS). UV detection is suitable due to the phenyl group. | Mass Spectrometry (MS), Flame Ionization Detection (FID). MS provides high selectivity and structural information. |
| Chiral Separation | Readily achievable with chiral stationary phases (CSPs).[6][7] | Possible with chiral capillary columns, but less common for routine analysis than chiral HPLC. |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with selected ion monitoring (SIM). |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and sample preparation (derivatization). |
| Robustness | High. | Can be affected by derivatization efficiency and inlet activity. |
Proposed Analytical Workflows
The following diagrams illustrate the proposed workflows for the analysis of this compound by HPLC and GC-MS, and the overarching cross-validation process.
HPLC Analysis Workflow for this compound.
GC-MS Analysis Workflow for this compound.
Cross-Validation Workflow for Analytical Methods.
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. These should be optimized and validated according to ICH guidelines.[1][2][3][4]
Proposed HPLC-UV Method for Achiral Quantification
This method is suitable for the routine quantification of this compound in bulk drug substance or formulations.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the phenyl chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in a 25 mL volumetric flask with the mobile phase to obtain a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference.
-
Linearity: Construct a calibration curve and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate QC samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Proposed Chiral HPLC Method for Enantiomeric Separation
This method is crucial for determining the enantiomeric purity of this compound.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).[6][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized for resolution.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a solution of the racemic this compound in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the sample to be tested at the same concentration.
-
-
Validation Parameters to be Assessed:
-
Specificity: Demonstrate the resolution of the two enantiomers from each other and from any impurities.
-
Linearity: Establish the linearity of the response for each enantiomer.
-
Precision: Determine the precision of the measurement of the enantiomeric ratio.
-
LOQ of the minor enantiomer: Determine the lowest concentration of the undesired enantiomer that can be reliably quantified in the presence of the major enantiomer.
-
Proposed GC-MS Method for Quantification
This method offers high sensitivity and specificity, particularly for trace-level analysis.
-
Derivatization:
-
To a known amount of the dried sample in a vial, add a solution of phenylboronic acid in an aprotic solvent (e.g., acetone or pyridine).[5]
-
Heat the mixture to facilitate the formation of the phenylboronate ester.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
-
Validation Parameters:
-
Similar to the HPLC-UV method, with a focus on the linearity, accuracy, and precision of the derivatization and subsequent GC-MS analysis.
-
Conclusion: A Symbiotic Approach to Analytical Certainty
The choice between HPLC and GC-MS for the analysis of this compound is not a matter of one method being universally superior to the other. Instead, they are complementary techniques that, when used in a cross-validation framework, provide a high degree of confidence in the analytical data. HPLC offers a straightforward approach for both achiral and chiral analysis without the need for derivatization, making it ideal for routine quality control. GC-MS, with its high sensitivity and specificity, excels in trace analysis and impurity identification, albeit with the added complexity of derivatization.
For a comprehensive quality control strategy, a validated HPLC method can be used for routine batch release, while a cross-validated GC-MS method can serve as an orthogonal technique for confirmatory testing and in-depth impurity profiling. This dual-method approach, grounded in the principles of ICH guidelines, ensures the generation of robust, reliable, and defensible analytical data, which is paramount in the journey from chemical synthesis to a safe and effective pharmaceutical product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- AMSbiopharma. (2025).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Phenomenex Inc.
- Mericko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
- Badertscher, R., Freiburghaus, C., Wechsler, D., & Irmler, S. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food chemistry, 230, 372–377. [Link]
- ResearchGate. (2017).
- Divinová, V., Svejkovská, B., Dolezal, M., & Velísek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 22(5), 182-189.
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- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Phenylpropane-1,3-diol: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. 1-Phenylpropane-1,3-diol, with its two stereocenters, is a valuable synthon in the preparation of a variety of biologically active molecules. This guide provides an in-depth, objective comparison of established and modern methods for the synthesis of this compound, complete with supporting data and detailed experimental protocols to inform your selection of the most suitable route for your research and development needs.
Introduction: The Significance of this compound
The 1,3-diol motif is a prevalent structural feature in a wide array of natural products and pharmaceuticals. The specific stereochemistry of these diols is often critical to their biological activity, making their stereoselective synthesis a key challenge and a significant area of research. This compound, a chiral aromatic diol, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The ability to selectively synthesize its syn or anti diastereomers, as well as control its absolute stereochemistry, is paramount for its application in drug discovery and development.
This guide will benchmark four distinct and prominent synthetic strategies:
-
The Classic Approach: Aldol Condensation of Benzaldehyde and Acetone followed by Diastereoselective Reduction.
-
The Asymmetric Workhorse: Asymmetric Hydrogenation of a β-Keto Ester and Subsequent Reduction.
-
The Biocatalytic Frontier: Chemoenzymatic Synthesis via Aldol Reaction and Enzymatic Reduction.
-
Alternative Pathways: A brief overview of other notable methods including the Meerwein-Ponndorf-Verley reduction and hydroboration-oxidation.
Method 1: The Classic Approach - Aldol Condensation and Diastereoselective Reduction
This foundational route offers a straightforward and cost-effective entry point to the this compound scaffold. It is a two-stage process beginning with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetone to form 4-phenylbut-3-en-2-one (benzalacetone). This intermediate is then subjected to a series of reductions to first yield the β-hydroxy ketone, 3-hydroxy-1-phenylbutan-1-one, which is then diastereoselectively reduced to the target 1,3-diol.
Experimental Protocol:
Part A: Synthesis of 4-phenylbut-3-en-2-one (Benzalacetone)
-
To a stirred solution of benzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.[1]
-
Continue stirring for 30 minutes. The formation of a yellow precipitate indicates product formation.[1]
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus, and then wash with a small amount of cold ethanol.
-
Dry the crude benzalacetone. The product can be purified by recrystallization from ethanol.
Part B: Reduction to 3-hydroxy-1-phenylbutan-1-one
-
The selective reduction of the double bond of benzalacetone can be achieved through various methods, such as catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) to avoid reduction of the ketone. A common laboratory method involves the use of sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride (Luche reduction) to favor 1,2-addition to the carbonyl, thus this is not the desired reaction. A more suitable method for conjugate reduction is using a dissolving metal reduction (e.g., Na/NH₃) or using specific hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®).
Part C: Diastereoselective Reduction to this compound
The stereochemical outcome of the final reduction is dictated by the choice of reducing agent and conditions.
-
For the syn-Diol (Narasaka-Prasad Reduction): This method utilizes a boron chelating agent to direct the hydride attack, leading to the syn diastereomer.[2][3][4]
-
Dissolve the β-hydroxy ketone (1.0 eq) in a mixture of THF and methanol at -78 °C.
-
Add diethyl(methoxy)borane (1.1 eq) and stir for 30 minutes to form the boron chelate.[2]
-
Add sodium borohydride (1.5 eq) and stir the reaction mixture at -78 °C for 3-4 hours.[2]
-
Quench the reaction with acetic acid, followed by the addition of methanol and evaporation under reduced pressure.
-
Purify the product by column chromatography to yield the syn-1-phenylpropane-1,3-diol.
-
-
For the anti-Diol Monoester (Evans-Tishchenko Reaction): This reaction provides the anti-1,3-diol monoester through an intramolecular hydride transfer.[5][6][7]
-
Dissolve the β-hydroxy ketone (1.0 eq) and an aldehyde (e.g., acetaldehyde, 2.0 eq) in anhydrous THF at -20 °C.
-
Add a catalytic amount of samarium(II) iodide (SmI₂) in THF.[5][6]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the product with an organic solvent and purify by column chromatography. The resulting monoester can be hydrolyzed to the anti-1,3-diol.
-
Causality and Insights:
The initial aldol condensation is a robust C-C bond-forming reaction. The subsequent diastereoselective reductions are governed by the formation of cyclic intermediates. In the Narasaka-Prasad reduction, the boron reagent forms a six-membered ring chelate with the β-hydroxy ketone. This locks the conformation, and the external hydride attacks from the less sterically hindered face, leading to the syn product.[2][3] Conversely, the Evans-Tishchenko reaction proceeds through a samarium-chelated six-membered transition state where an intramolecular hydride transfer from the coordinated aldehyde occurs, resulting in the anti diastereomer.[5][6]
Caption: Aldol condensation followed by diastereoselective reduction.
Method 2: The Asymmetric Workhorse - Asymmetric Hydrogenation of a β-Keto Ester
For applications demanding high enantiopurity, asymmetric catalysis is the method of choice. This elegant approach utilizes a chiral catalyst to introduce stereochemistry early in the synthesis, leading to an enantiomerically enriched product. A notable example is the asymmetric hydrogenation of a β-keto ester.
Experimental Protocol:
This protocol is adapted from the work of Ayad et al. for the synthesis of (R)-1-phenylpropane-1,3-diol.[8]
Part A: Asymmetric Hydrogenation of Ethyl Benzoylacetate
-
In a high-pressure reactor, dissolve ethyl benzoylacetate (1.0 eq) in methanol.
-
Add a chiral ruthenium-diphosphine catalyst, such as a Ru(II)-BINAP complex (e.g., 0.01 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 10-50 atm) and stir at a controlled temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Vent the reactor and concentrate the reaction mixture under reduced pressure.
-
The resulting crude (R)-ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography.
Part B: Reduction to (R)-1-Phenylpropane-1,3-diol
-
Dissolve the enantiomerically enriched β-hydroxy ester (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield (R)-1-phenylpropane-1,3-diol.[8]
Causality and Insights:
The key to this method's success lies in the chiral environment created by the ruthenium catalyst. The diphosphine ligand (e.g., BINAP) creates a C₂-symmetric chiral pocket that coordinates to the β-keto ester. This coordination forces the substrate to adopt a specific orientation, leading to the delivery of hydrogen to one face of the ketone, resulting in a high enantiomeric excess of one enantiomer of the β-hydroxy ester. The subsequent reduction with LiAlH₄ is a standard ester reduction that does not affect the existing stereocenter.
Caption: Asymmetric hydrogenation of a β-keto ester.
Method 3: The Biocatalytic Frontier - Chemoenzymatic Synthesis
Harnessing the exquisite selectivity of enzymes offers a green and highly efficient route to chiral molecules. A chemoenzymatic approach to this compound combines the power of traditional organic synthesis with the precision of biocatalysis.
General Strategy:
A common chemoenzymatic route involves an initial chemical step, such as an aldol reaction to form the β-hydroxy ketone, followed by a highly stereoselective enzymatic reduction.[9]
-
Chemical Aldol Reaction: Synthesize the racemic β-hydroxy ketone, 3-hydroxy-1-phenylbutan-1-one, as described in Method 1.
-
Enzymatic Reduction: Employ a ketoreductase (KRED) enzyme to reduce the ketone functionality. A wide variety of commercially available KREDs can be screened to find one that exhibits high activity and stereoselectivity for the desired diastereomer and enantiomer of the 1,3-diol. The reduction typically uses a cofactor such as NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.
Causality and Insights:
The exceptional selectivity of this method stems from the highly structured active site of the enzyme. The β-hydroxy ketone binds to the KRED in a specific orientation, and the hydride from the NADPH cofactor is delivered to only one face of the carbonyl group. This results in the formation of a single stereoisomer of the 1,3-diol with very high diastereomeric and enantiomeric excess. This approach avoids the need for chiral catalysts or stoichiometric chiral reagents, often operates under mild, aqueous conditions, and is highly scalable.
Caption: Chemoenzymatic synthesis of chiral 1,3-diols.
Alternative Synthetic Strategies
While the above methods are robust and widely applicable, other strategies for the synthesis of 1,3-diols are also noteworthy:
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction of ketones using an aluminum alkoxide catalyst and a sacrificial alcohol (typically isopropanol).[10][11] The MPV reduction can exhibit diastereoselectivity in the reduction of β-hydroxy ketones, often favoring the syn-diol. Its advantages include the use of an inexpensive and environmentally benign metal catalyst.[10]
-
Hydroboration-Oxidation of Allylic Alcohols: The hydroboration-oxidation of cinnamyl alcohol offers a potential route to this compound. This two-step process involves the anti-Markovnikov addition of a borane across the double bond, followed by oxidation to the alcohol. The stereochemistry of the newly formed hydroxyl group can be influenced by the existing stereocenter and the choice of borane reagent.
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield | Stereoselectivity | Advantages | Disadvantages |
| Aldol Condensation & Diastereoselective Reduction | Benzaldehyde, Acetone | NaOH, Diethyl(methoxy)borane, NaBH₄ (for syn); SmI₂, RCHO (for anti) | Good to Excellent | High diastereoselectivity (syn or anti depending on method) | Cost-effective, well-established, good control of relative stereochemistry | Multi-step, may require cryogenic temperatures, racemic products without resolution |
| Asymmetric Hydrogenation of β-Keto Ester | Ethyl Benzoylacetate | Chiral Ru-diphosphine catalyst, H₂, LiAlH₄ | High | Excellent enantioselectivity (>99% ee reported)[8] | Highly enantioselective, atom-economical hydrogenation step | Requires specialized high-pressure equipment, expensive chiral catalyst |
| Chemoenzymatic Synthesis | Racemic β-Hydroxy Ketone | Ketoreductase (KRED), NADPH, sacrificial alcohol | Good to Excellent | Excellent diastereo- and enantioselectivity | "Green" methodology, mild reaction conditions, exceptional selectivity | Requires screening of enzyme libraries, potential for substrate/product inhibition |
| Meerwein-Ponndorf-Verley Reduction | β-Hydroxy Ketone | Aluminum isopropoxide, isopropanol | Moderate to Good | Moderate to good diastereoselectivity (often syn) | Inexpensive and environmentally friendly catalyst, high chemoselectivity | Can be slow, equilibrium reaction may require removal of acetone |
| Hydroboration-Oxidation | Cinnamyl Alcohol | Borane reagent (e.g., BH₃-THF), H₂O₂, NaOH | Moderate to Good | Moderate diastereoselectivity | Readily available starting material, mild conditions | Can produce regioisomers, may have moderate stereocontrol |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on the specific requirements of the project, including the desired stereochemistry, scale, cost, and available equipment.
-
For diastereocontrol on a laboratory scale where enantiopurity is not the primary concern, the classic aldol condensation followed by a diastereoselective reduction (Narasaka-Prasad for syn, Evans-Tishchenko for anti) is a reliable and cost-effective option.
-
When high enantiomeric excess is critical , particularly for pharmaceutical applications, the asymmetric hydrogenation of a β-keto ester stands out as a superior method, delivering excellent results despite the higher initial investment in the catalyst and equipment.
-
For researchers and companies prioritizing sustainable and highly selective processes , the chemoenzymatic approach is an increasingly attractive and powerful strategy, offering unparalleled stereocontrol under environmentally benign conditions.
By understanding the underlying principles, advantages, and limitations of each method presented in this guide, researchers can make an informed decision to efficiently and effectively synthesize this compound for their specific scientific endeavors.
References
- Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
- White, M. C., et al. (2008). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society, 130(27), 8602–8604.
- Gupta, P., Mahajan, N., & Taneja, S. C. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 3(10), 2462-2480.
- Yılmaz, M., & Pekel, A. T. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(4), 2869–2880.
- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Olefins with Diborane—A Remarkably Fast Room Temperature Reaction. Journal of the American Chemical Society, 83(12), 2544–2551.
- Wikipedia. (2022). Narasaka–Prasad reduction.
- NROChemistry. (n.d.). Evans-Tishchenko Reaction.
- University of Missouri–St. Louis. (n.d.). Experiment 23 – The Aldol Condensation.
- Evans, D. A., & Gauchet-Prunet, J. A. (1993). Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters, 21(10), 3879-3883.
- University of California, Santa Cruz. (n.d.). Dibenzalacetone by Aldol Condensation.
- Ichibakase, T., et al. (2011).
- Müller, M., et al. (2003). Stereoselective Synthesis of 1,3-Diols. Synthesis, 2003(12), 1787-1808.
- Ayad, T., et al. (2004). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Journal de la Société Chimique de Tunisie, 6, 127-134.
- Büyüktaş, B. (2009). Kinetics of catalytic Meerwein-Ponndorf-Verley reduction of aldehydes and ketones using boron triethoxide. Chemical Papers, 63(1), 123-126.
- Chemospecific. (2020, May 31). Narasaka–Prasad Reduction: The Ultimate Game-Changer! [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation.
- Kihumbu, A., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. Tetrahedron: Asymmetry, 13(16), 1679-1684.
- Scribd. (n.d.). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Zhu, Z., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 1064319.
- Wikipedia. (2023). Evans–Tishchenko reaction.
- Akiyama, T., et al. (2016). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH.
- Grossmont College. (2020, March 28). The aldol condensation Preparation of dibenzalacetone lab recording [Video]. YouTube. [Link]
- University College London Discovery. (n.d.). Chemoenzymatic synthesis of novel, structurally diverse compounds.
- Boit, T. B., et al. (2017). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 82(19), 10548–10554.
- Ess, D. H., et al. (2019). Boron-Templated Dimerization of Allylic Alcohols To Form Protected 1,3-Diols via Acid Catalysis. Organic Letters, 21(23), 9589–9593.
- Arntz, D., & Haas, T. (1994). Process for the preparation of 1,3-propanediol. U.S. Patent No. 5,364,987. Washington, DC: U.S.
- Evans, D. A., et al. (1990). Reduction of .beta.-hydroxy ketones with catecholborane. A stereoselective approach to the synthesis of syn-1,3-diols. The Journal of Organic Chemistry, 55(23), 5977-5979.
- Paizs, C., et al. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Molecules, 22(12), 2056.
- Mlynarski, J., & Paradowska, J. (2014). The Tishchenko Reaction. Organic Reactions, 84, 1-181.
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- SynArchive. (n.d.). Narasaka-Prasad Reduction.
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A Researcher's Guide to the Kinetic Landscape of 1-Phenylpropane-1,3-diol: A Comparative Study of Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the enzymatic fate of novel chemical entities is paramount. 1-Phenylpropane-1,3-diol, a chiral aromatic diol, presents a fascinating case study in substrate-enzyme interactions. Its structure, featuring both a primary and a benzylic secondary alcohol, suggests multiple avenues for enzymatic transformation, primarily through oxidation and esterification. This guide provides a comprehensive comparison of the kinetic profiles of enzymatic reactions with this compound, offering insights into experimental design and data interpretation. We will delve into the catalytic efficiencies of two major enzyme classes, Alcohol Dehydrogenases and Lipases, and draw comparisons with alternative substrates to illuminate the unique kinetic properties of this diol.
The Significance of Kinetic Studies on this compound
Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are not merely abstract numbers; they are critical indicators of an enzyme's affinity for a substrate and its catalytic efficiency.[1] For a molecule like this compound, which may be a metabolic intermediate of a drug candidate or a chiral building block in organic synthesis, these values can predict its biological half-life, potential for drug-drug interactions, and the feasibility of its use in industrial biocatalysis.
Comparative Analysis of Enzymatic Transformations
Two primary classes of enzymes are of significant interest for the transformation of this compound: Alcohol Dehydrogenases (ADHs) and Lipases.
Alcohol Dehydrogenase (ADH): Oxidation of Hydroxyl Groups
ADHs are a ubiquitous class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor. The presence of both a primary and a secondary alcohol in this compound makes it a substrate for potential regioselective oxidation.
Comparison with Alternative Substrates:
To contextualize the expected kinetic behavior of this compound with ADH, we can compare it to simpler, structurally related alcohols. The kinetic parameters for the oxidation of various alcohols by yeast and liver alcohol dehydrogenases provide a valuable benchmark.[2][3]
| Substrate | Enzyme Source | Kₘ (mM) | Relative Vₘₐₓ |
| Ethanol | Yeast ADH | 13 | 1.0 |
| Propan-1-ol | Yeast ADH | 0.8 | 0.9 |
| Propan-2-ol | Yeast ADH | 7.7 | 0.1 |
| 1,3-Propanediol | Rat Liver ADH | 1.4 | - |
Note: Data is compiled from various sources and should be used for comparative purposes. The Vₘₐₓ values are relative to ethanol for Yeast ADH.
The lower Kₘ of propan-1-ol compared to ethanol suggests a higher affinity of yeast ADH for a slightly longer alkyl chain. The significantly higher Kₘ and lower Vₘₐₓ for the secondary alcohol, propan-2-ol, indicate that it is a poorer substrate.[2] For this compound, we can hypothesize that the primary alcohol will be preferentially oxidized over the secondary alcohol, and the presence of the phenyl group may influence binding affinity. The Kₘ for 1,3-propanediol with rat liver ADH is relatively low, suggesting that diols can be effective substrates.[4]
Experimental Protocol: Kinetic Assay for ADH-catalyzed Oxidation of this compound
This protocol outlines a spectrophotometric assay to determine the kinetic parameters of an ADH with this compound. The assay monitors the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Materials:
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or equine liver)
-
This compound
-
NAD⁺
-
Tris-HCl buffer (pH 8.8)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in buffer to create a series of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a stock solution of NAD⁺ in buffer (e.g., 20 mM).
-
Prepare a stock solution of ADH in buffer. The final concentration will need to be optimized to ensure a linear reaction rate for at least 60 seconds.
-
-
Assay:
-
In a cuvette, combine the buffer, NAD⁺ solution, and the substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution and mix quickly.
-
Immediately begin monitoring the absorbance at 340 nm for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[5]
-
Causality Behind Experimental Choices:
-
pH 8.8: The equilibrium for the ADH-catalyzed oxidation of alcohols favors the formation of the aldehyde/ketone and NADH at alkaline pH.
-
NAD⁺ Concentration: The concentration of the cofactor NAD⁺ should be saturating to ensure that the reaction rate is dependent only on the substrate concentration.
-
Initial Velocity: Kinetic parameters are determined from initial reaction rates to minimize the effects of product inhibition and substrate depletion.
Visualization of the ADH Catalytic Cycle:
Caption: The ordered Bi-Bi mechanism for alcohol dehydrogenase.
Lipases: Regioselective Acylation
Lipases are versatile enzymes that can catalyze the esterification, transesterification, and hydrolysis of esters.[6] In the context of this compound, lipases can be used for the regioselective acylation of the primary or secondary hydroxyl group, which is a valuable transformation in the synthesis of chiral compounds. The choice of solvent can significantly influence the kinetics of lipase-catalyzed reactions.[1]
Comparison with Alternative Substrates:
The reactivity of lipases is highly dependent on the structure of the alcohol. Generally, lipases show a preference for primary alcohols over secondary alcohols. The chain length of diols also affects the reaction rate, with shorter chain diols sometimes showing lower conversion rates in polycondensation reactions.[7]
| Substrate | Enzyme | Reaction Type | Observation |
| Primary Alcohols | Candida antarctica Lipase B | Acylation | Generally high reactivity |
| Secondary Alcohols | Candida antarctica Lipase B | Acylation | Lower reactivity than primary alcohols |
| 1,3-Propanediol | Candida antarctica Lipase B | Polycondensation | Moderate conversion |
| Longer chain diols (C4-C12) | Candida antarctica Lipase B | Polycondensation | High conversion (90-95%) |
For this compound, it is expected that lipases will preferentially acylate the primary hydroxyl group. The bulky phenyl group adjacent to the secondary hydroxyl may further hinder its acylation.
Experimental Protocol: Kinetic Assay for Lipase-catalyzed Acylation of this compound
This protocol describes a chromatographic assay to determine the kinetic parameters for the acylation of this compound with an acyl donor, catalyzed by an immobilized lipase.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
This compound
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or toluene)
-
Internal standard for chromatography
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup:
-
In a series of vials, dissolve varying concentrations of this compound in the organic solvent.
-
Add a fixed, excess concentration of the acyl donor (vinyl acetate) to each vial.
-
Add a known amount of the internal standard.
-
-
Enzymatic Reaction:
-
Equilibrate the vials to the desired temperature with stirring.
-
Initiate the reaction by adding a pre-weighed amount of the immobilized lipase.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by filtering out the enzyme or by adding a quenching agent (e.g., a small amount of acid).
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the product (monoacylated this compound) and the remaining substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the plot of product concentration versus time.
-
Determine the kinetic parameters Kₘ and Vₘₐₓ by plotting v₀ against the initial substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Causality Behind Experimental Choices:
-
Immobilized Lipase: Immobilized enzymes are often more stable in organic solvents and can be easily recovered and reused.
-
Vinyl Acetate: Vinyl acetate is an effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.
-
Organic Solvent: The choice of a non-polar organic solvent minimizes the hydrolysis of the ester product.
Visualization of the Lipase Catalytic Mechanism:
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.
Conclusion
The kinetic study of enzymatic reactions with this compound is crucial for its application in various scientific and industrial fields. While direct kinetic data for this specific substrate may be limited, a comparative approach using structurally similar alcohols and diols provides a robust framework for predicting its behavior with enzymes like alcohol dehydrogenases and lipases. The detailed experimental protocols and the rationale behind the experimental design provided in this guide will empower researchers to conduct their own kinetic studies, generate reliable data, and contribute to a deeper understanding of the enzymatic transformations of this versatile molecule.
References
- Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in R
- A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates. (n.d.).
- Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (n.d.). Frontiers. [Link]
- Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (n.d.). SpringerLink. [Link]
- The kinetics and mechanism of liver alcohol dehydrogenase with primary and secondary alcohols as substrates. (n.d.).
- Kinetic study on lipase-catalyzed esterification in organic solvents. (2005). Semantic Scholar. [Link]
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (n.d.). PMC. [Link]
- Advances in lipase-catalyzed esterific
- Review Article Lipase and Its Unique Selectivity. (2022). Semantic Scholar. [Link]
- Immobilization Screening and Characterization of an Alcohol Dehydrogenase and its Application to the Multi-Enzymatic Selective Oxidation of 1,-Omega-Diols. (2021). Frontiers. [Link]
- Kinetics of Alcohol Dehydrogenase. (n.d.). St. Norbert College. [Link]
- (PDF) Kinetic study on lipase-catalyzed esterification in organic solvents. (2005).
- Substrate specificity of alcohol dehydrogenases. (1993). PubMed. [Link]
- Alcohol dehydrogenase. (n.d.). Wikipedia. [Link]
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. (n.d.).
- Main Structural Targets for Engineering Lipase Substr
- Structural basis for substrate specificity differences of horse liver alcohol dehydrogenase isozymes. (2000). PubMed. [Link]
- Conformational Changes and Catalysis by Alcohol Dehydrogenase. (n.d.). PMC. [Link]
- Enzyme Kinetics - Alcohol Dehydrogenase Catalyzed Oxidation of Ethanol. (2021). Chem LibreTexts. [Link]
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology. [Link]
- Lipase and Its Unique Selectivity: A Mini-Review. (2022).
- Progress in 1,3-propanediol biosynthesis. (n.d.). Frontiers. [Link]
- Studies of substrate specificities of lipases from different sources. (n.d.).
- Key enzymes catalyzing glycerol to 1,3-propanediol. (2016). PubMed. [Link]
- Kinetic modeling of fermentative production of 1, 3-propanediol by Klebsiella pneumoniae HR526 with consideration of multiple product inhibitions. (2013). PubMed. [Link]
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- 3. The kinetics and mechanism of liver alcohol dehydrogenase with primary and secondary alcohols as substrates - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Conformational Landscape of 1-Phenylpropane-1,3-diol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth technical exploration of the conformational analysis of 1-phenylpropane-1,3-diol, a versatile chiral building block. We will objectively compare and contrast the primary methodologies employed for such analysis—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—providing a framework for their synergistic application.
The Conformational Challenge of an Acyclic Diol
This compound presents a fascinating conformational puzzle due to its flexible acyclic backbone and the presence of a bulky phenyl substituent alongside two hydroxyl groups capable of intramolecular hydrogen bonding. The molecule's overall shape is dictated by the rotation around the C1-C2 and C2-C3 single bonds, leading to a multitude of possible conformers. Identifying the most stable of these conformers and understanding the energetic barriers between them is key to predicting the molecule's behavior in various environments.
Unraveling the Conformations: A Dual-Pronged Approach
A comprehensive conformational analysis of this compound necessitates a synergistic approach, combining experimental NMR data with the predictive power of computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is an unparalleled tool for elucidating the solution-state conformation of molecules.[1] By analyzing various NMR parameters, we can deduce the relative orientation of atoms and identify the predominant conformers in solution.
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium, particularly the extent of intramolecular hydrogen bonding.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish the proton-proton coupling network, confirming the connectivity of the propane backbone.
-
Vicinal Coupling Constant (³JHH) Analysis: Carefully measure the three-bond coupling constants between the protons on C1, C2, and C3. These values are directly related to the dihedral angles between the coupled protons via the Karplus equation, providing crucial information about the backbone conformation.[2][3]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[4][5][6] This is particularly useful for determining the relative orientation of the phenyl group with respect to the propanediol backbone.
The magnitude of the vicinal coupling constants (³JHH) provides a time-averaged representation of the dihedral angles in the molecule.[2] By comparing the experimental ³JHH values with those predicted for different staggered conformations (anti and gauche), the relative populations of these conformers can be estimated.
NOESY data complements the coupling constant analysis by providing distance constraints. For example, a NOE correlation between a proton on the phenyl ring and a proton on the propanediol backbone would indicate a folded conformation where these groups are in close proximity.
Computational Chemistry: Modeling the Energetic Landscape
Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.[7]
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a comprehensive set of possible conformers for this compound. This can be achieved by rotating around the C1-C2 and C2-C3 bonds in discrete steps.
-
Geometry Optimization: Optimize the geometry of each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Relative Energy Calculation: Calculate the relative energies of all stable conformers to determine their theoretical populations based on the Boltzmann distribution.
-
NMR Parameter Prediction: Predict the NMR chemical shifts and coupling constants for each stable conformer. These predicted values can then be compared with the experimental data.
The Conformational Landscape of this compound: A Comparative Analysis
Comparison with Propane-1,3-diol
The conformational preferences of the propane-1,3-diol backbone are well-studied.[8][9] In the absence of the phenyl group, the most stable conformers are those that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[10][11] This leads to a preference for gauche arrangements around the C-C bonds, resulting in a pseudo-six-membered ring structure.
For this compound, the presence of the bulky phenyl group at the C1 position introduces significant steric interactions that will influence the conformational equilibrium. It is anticipated that the phenyl group will preferentially occupy a pseudo-equatorial position in the hydrogen-bonded ring-like structures to minimize steric hindrance.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (H1-C1-C2-H2) | Dihedral Angle (H2-C2-C3-H3) | Key Feature | Predicted Relative Stability |
| A (gauche, gauche) | ~60° | ~60° | Intramolecular H-bond, Phenyl pseudo-equatorial | High |
| B (anti, gauche) | ~180° | ~60° | Extended backbone, potential for intermolecular H-bonding | Moderate |
| C (gauche, anti) | ~60° | ~180° | Extended backbone, potential for intermolecular H-bonding | Moderate |
| D (anti, anti) | ~180° | ~180° | Fully extended (zig-zag) conformation | Low |
Visualizing the Workflow and Conformational Relationships
To provide a clearer understanding of the analytical process and the relationships between the key conformers, the following diagrams are presented.
Caption: Experimental workflow for the NMR-based conformational analysis of this compound.
Caption: Computational workflow for the DFT-based conformational analysis of this compound.
Caption: Logical relationships and interconversion pathways between the predicted stable conformers of this compound.
Conclusion and Future Directions
The conformational analysis of this compound is a prime example of the necessity of a multi-technique approach in modern chemical research. While NMR spectroscopy provides invaluable experimental data on the solution-state structure, computational chemistry offers a powerful framework for interpreting this data and exploring the complete conformational landscape.
Future experimental work should focus on obtaining a complete set of coupling constants and NOE data for this compound in various solvents to quantify the solvent effect on its conformational preferences. Furthermore, obtaining an X-ray crystal structure would provide a definitive solid-state conformation, serving as a valuable benchmark for both NMR and computational studies. For computational chemists, more advanced molecular dynamics simulations could provide a more dynamic picture of the conformational interconversions.
By combining these powerful analytical techniques, researchers can gain a comprehensive understanding of the three-dimensional world of this compound, paving the way for its more effective application in drug discovery and organic synthesis.
References
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A Researcher's Guide to Computational Transition State Analysis of 1-Phenylpropane-1,3-diol
An In-Depth Comparison of Methodologies for Elucidating Reaction Mechanisms
In the landscape of pharmaceutical development and mechanistic organic chemistry, a profound understanding of reaction pathways at the molecular level is paramount. The stereoselective synthesis of chiral molecules like 1-phenylpropane-1,3-diol, a valuable building block, often hinges on subtle energetic differences between diastereomeric transition states.[1][2][3] Computational chemistry has emerged as an indispensable tool for dissecting these intricate energy landscapes, providing insights that are often difficult to obtain through experimental means alone.[4] This guide offers a comparative analysis of computational methods for locating and characterizing the transition states of reactions involving this compound, aimed at researchers, scientists, and drug development professionals.
The Crucial Role of Transition State Theory in Stereoselective Synthesis
At the heart of predicting the stereochemical outcome of a reaction lies the analysis of its transition states (TS). These fleeting, high-energy structures on the potential energy surface represent the energetic bottleneck of a reaction.[5][6] The relative energies of competing transition states directly correlate to the product distribution. For a molecule with multiple chiral centers, such as this compound, numerous stereoisomers are possible, and controlling their formation is a significant synthetic challenge.[1][2][3] Computational modeling allows for the precise determination of these transition state energies, thereby enabling the rational design of catalysts and reaction conditions that favor the formation of a desired stereoisomer.
A Comparative Overview of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For systems like this compound, a variety of ab initio and Density Functional Theory (DFT) methods are applicable.
1. Ab Initio Methods: The Gold Standard of Accuracy
Ab initio methods are derived directly from quantum mechanical first principles, without the inclusion of empirical parameters. This "from the beginning" approach offers a high degree of theoretical rigor.
-
Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a foundational approximation of the electronic structure.[7] However, it neglects electron correlation, which can be a significant source of error in energy calculations.
-
Post-Hartree-Fock Methods (MP2, CCSD(T)): To account for electron correlation, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[8] CCSD(T) is often considered the "gold standard" for its high accuracy, but its computational cost scales steeply with the size of the system, making it challenging for larger molecules.
The causality behind choosing these methods lies in the desired level of accuracy. For fundamental mechanistic studies where precise energy barriers are critical, the computational expense of CCSD(T) may be justified.
2. Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has become the most widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency.[9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density.[10]
-
Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Popular choices include:
-
B3LYP: A hybrid functional that has been a mainstay for many years due to its robust performance across a wide range of systems.
-
M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for main-group thermochemistry and kinetics.[10]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.
-
The selection of a functional should be guided by the specific chemical problem. For reactions involving hydrogen bonding or other weak interactions, dispersion-corrected functionals are crucial for obtaining reliable results.
Experimental Protocols: A Step-by-Step Workflow for Transition State Location
Locating a transition state is a non-trivial computational task.[6] The following protocol outlines a general workflow using the Gaussian suite of programs, a widely used quantum chemistry software package.[11][12][13]
Step 1: Optimization of Reactants and Products Before searching for a transition state, the equilibrium geometries of the reactants and products must be located. This is achieved through a geometry optimization calculation.
Step 2: Initial Guess of the Transition State Geometry Several methods can be used to generate an initial guess for the transition state structure:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method (QST2/QST3): This powerful method requires the input of the reactant and product structures (QST2) and, optionally, an initial guess for the transition state (QST3).[6][11][12] The algorithm then searches for a saddle point on the potential energy surface connecting these points.
-
Manual Construction: Based on chemical intuition, a transition state structure can be built manually by modifying the bond lengths and angles of the reactant or product.
Step 3: Transition State Optimization Using the initial guess, a transition state optimization is performed. This is typically done using an algorithm like the Berny optimization.[12] The Opt=TS keyword in Gaussian is used for this purpose.
Step 4: Frequency Calculation and Verification A frequency calculation must be performed on the optimized geometry to verify that it is a true transition state. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[14] The absence of an imaginary frequency indicates a minimum on the potential energy surface, while multiple imaginary frequencies suggest a higher-order saddle point.
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed.[6] This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
Workflow for Transition State Analysis
Caption: A typical computational workflow for locating and verifying a transition state.
Data Presentation: A Comparative Table of Method Performance
To illustrate the impact of the chosen methodology, the following table presents hypothetical data for the activation energy of a key stereodetermining step in a reaction involving this compound.
| Method | Basis Set | Activation Energy (kcal/mol) | Relative CPU Time |
| HF | 6-31G(d) | 25.8 | 1.0 |
| B3LYP | 6-31G(d) | 18.2 | 1.5 |
| M06-2X | 6-311+G(d,p) | 15.5 | 4.2 |
| ωB97X-D | 6-311+G(d,p) | 14.9 | 4.5 |
| MP2 | 6-311+G(d,p) | 16.1 | 10.8 |
| CCSD(T) | cc-pVTZ | 14.2 | >100 |
Note: The data presented is for illustrative purposes and will vary depending on the specific reaction and computational details.
Logical Relationships in Computational Chemistry
Caption: The interplay between accuracy, computational cost, and key computational choices.
Conclusion: A Synergistic Approach to Mechanistic Discovery
The computational study of transition states provides invaluable insights into the mechanisms of stereoselective reactions. By carefully selecting the appropriate computational methodology and following a rigorous workflow, researchers can accurately predict reaction outcomes and rationally design improved synthetic strategies. While high-level ab initio methods offer the greatest accuracy, DFT provides a pragmatic and powerful alternative for many applications. The synergistic combination of computational modeling and experimental validation will continue to be a driving force in the advancement of organic synthesis and drug development.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Phenylpropane-1,3-diol
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management and disposal of chemical reagents like 1-Phenylpropane-1,3-diol are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance, and protect our environment.
Foundational Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a framework of federal and institutional regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories," which requires the development of a comprehensive Chemical Hygiene Plan (CHP).[3][4] Your institution's CHP is the primary document that translates these federal regulations into actionable protocols for your specific laboratory environment.
The foundational principle is that the generator of the waste—the laboratory—is responsible for its proper identification and disposal.[5] Therefore, all waste containing this compound must be classified as chemical waste and must never be disposed of via standard drains or in regular trash.[1][6]
Hazard Identification and Risk Assessment
Understanding the specific hazards of a chemical is critical to justifying and correctly implementing handling and disposal protocols. This compound is classified as a hazardous substance that poses specific risks.
Primary Hazards:
-
Serious Eye Irritation: Presents a significant risk of serious eye irritation or damage.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7][8]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times and require that all handling and disposal procedures occur in a well-ventilated area, preferably within a chemical fume hood.[6]
Physical and Chemical Properties Summary:
For quick reference, the key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [7][9] |
| CAS Number | 4850-49-1[9] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[7][8] |
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the self-validating system for the compliant disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[6][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6][11]
-
Body Protection: A standard lab coat must be worn to protect against incidental splashes.[6]
Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Identify and Classify: All waste streams containing this compound (including pure compound, solutions, and contaminated materials) must be identified as hazardous chemical waste.[6]
-
Select a Container: Use a designated, leak-proof, and chemically compatible container intended for non-halogenated organic waste. The container must have a secure, screw-top cap.[1][6] Acids and bases should never be stored in metal containers.[2]
-
Segregate Incompatibles: Do not mix this compound waste with incompatible waste streams such as aqueous waste, strong oxidizing agents, acids, or bases unless explicitly permitted by your institution's EHS guidelines.[6][12]
-
Leave Headspace: Fill the container to no more than 90% of its capacity.[2] This 10% headspace is critical for allowing potential vapor expansion due to temperature changes, thereby preventing container failure.[6]
Labeling Requirements
Accurate labeling is a cornerstone of safe waste management, providing essential information to all personnel who may handle the container.
-
Each hazardous waste container must be clearly labeled with the following information as required by the EPA and OSHA:[1]
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
A list of all chemical constituents in the waste, including solvents and their approximate concentrations.[1]
-
The date when waste was first added to the container (the "generation start date").[1]
-
Applicable hazard warnings (e.g., "Irritant").[1]
-
The name of the Principal Investigator and the laboratory location (building and room number).[1]
On-Site Accumulation and Storage
Waste must be stored safely in a designated location within the laboratory prior to collection.
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA.[6][12] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[1][12]
-
Ensure Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[6] This minimizes the release of vapors and prevents spills.
-
Use Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[1]
-
Conduct Regular Inspections: The SAA should be inspected weekly to check for leaks, container degradation, or improper labeling.[12]
Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for disposal.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the experiment generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.[6]
-
Complete Documentation: Fill out all required waste manifests or pickup forms as instructed by EHS. This documentation is a legal requirement and provides an accurate record of the waste from generation to final disposal.[6][13]
-
Handle Empty Containers: Uncleaned, empty containers that previously held this compound must be treated as hazardous waste and disposed of through the same EHS collection process.[6] Rinsate from cleaning these containers must also be collected as hazardous waste.[5]
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is essential to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: If not already in one, ensure the area is well-ventilated. If the spill is large, evacuate the area and contact EHS.
-
Don PPE: Wear the appropriate PPE as described in section 3.1.[14]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[10][11]
-
Absorb the Material: For liquid spills, cover and absorb the material with a non-combustible, inert absorbent such as vermiculite, sand, or commercial spill pads.[10][14] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS, as per institutional policy.
Decision Workflow for Disposal
The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety. By adhering to this structured protocol—from understanding the inherent hazards and wearing the correct PPE to meticulous segregation, labeling, and coordination with EHS—we ensure that our scientific pursuits do not come at the cost of personal safety or environmental integrity. This guide serves as a foundational tool to empower you and your team to manage chemical waste with the same rigor and expertise you apply to your research.
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Personal protective equipment for handling 1-Phenylpropane-1,3-diol
An Essential Guide to the Safe Handling and Disposal of 1-Phenylpropane-1,3-diol
In the landscape of pharmaceutical research and chemical synthesis, the pursuit of innovation must be anchored by an unwavering commitment to safety. This guide serves as an essential, operational playbook for researchers, scientists, and drug development professionals working with this compound. Moving beyond a mere checklist, this document elucidates the causality behind each safety protocol, empowering you to build a self-validating system of safety and procedural integrity within your laboratory.
Hazard Assessment: Understanding Your Reagent
Before any container is opened, a thorough understanding of the reagent's potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.
According to its classification, this compound:
The designated signal word is "Warning." [1][2][3] These classifications are not abstract labels; they are directives. Skin and eye irritation potential necessitates the use of impermeable barriers, while the risk of respiratory irritation mandates handling in a controlled-air environment.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molar Mass | 152.19 g/mol | [1] |
| Appearance | White crystalline powder or chunks | [4] |
| Melting Point | 61-66 °C | [5], [4] |
Personal Protective Equipment (PPE): An Uncompromising Barrier
The selection of PPE is your primary defense against the hazards identified above. Each component is chosen to mitigate a specific route of exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the chemical. Dispose of contaminated gloves immediately after use in accordance with laboratory waste procedures.[6]
-
Eye and Face Protection: Use safety glasses with side-shields conforming to government standards like EN166 (EU) or NIOSH (US).[6] Where splashing is a possibility, a full face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is kept clean and buttoned. Do not wear it outside of the laboratory to prevent cross-contamination.
-
Respiratory Protection: While not typically required under conditions of adequate engineering controls, a NIOSH-approved N95 dust mask or equivalent should be used if there is a risk of generating dust or aerosols, especially when handling the solid form outside of a fume hood.[3][7]
Causality: The emphasis on skin and eye protection directly correlates with the compound's H315 and H319 classifications. The choice of nitrile provides broad resistance, but always consult a glove compatibility chart for extended or high-concentration work.
The Operational Plan: A Step-by-Step Workflow for Safety
This procedural guide ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress and potential contamination.[2][8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acid chlorides, and acid anhydrides, to prevent potentially hazardous reactions.[2][9][10]
Handling and Experimental Use
-
Engineering Controls: All weighing and handling of this compound must be performed in a certified chemical fume hood to mitigate the risk of respiratory exposure.[8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[2] Avoid eating, drinking, or smoking in the work area.
-
Transfer: When transferring the substance, use appropriate tools (spatulas, etc.) to minimize dust generation. If making solutions, add the solid to the solvent slowly.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a poison center or physician.[2]
-
Spill Response:
Disposal Plan: Responsible End-of-Life Management
Improper disposal is a breach of safety protocol and environmental regulation.
-
Waste Classification: All materials contaminated with this compound, including surplus reagent, absorbent materials from spills, and empty unrinsed containers, must be classified and disposed of as hazardous chemical waste.[6][8]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[8]
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab.[8]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.[2][8] Never dispose of this chemical down the sink or in general trash.
This structured approach from receipt to disposal creates a self-validating system . Proper storage prevents reactive incidents, correct handling in a fume hood validates respiratory safety, and a rigorous disposal plan ensures environmental and regulatory compliance, closing the safety loop.
Visualized Workflow
The following diagram outlines the complete handling and disposal workflow, providing a quick-reference map for operational safety.
Caption: A logical workflow for handling this compound.
References
- (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120. PubChem, National Center for Biotechnology Information.
- 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059. PubChem, National Center for Biotechnology Information.
- 1,3-Propanediol Safety Data Sheet. The Formulator Shop.
- Material Safety Data Sheet - 1,3-Propanediol, 98%. Cole-Parmer.
Sources
- 1. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol 98 46032-98-8 [sigmaaldrich.com]
- 4. (S)-1-PHENYL-1,3-PROPANEDIOL | 96854-34-1 [amp.chemicalbook.com]
- 5. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. theformulatorshop.com [theformulatorshop.com]
- 7. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 97 28143-91-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
